4-Nitrophenyl octanoate
Description
The exact mass of the compound 4-Nitrophenyl caprylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrophenyl octanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl octanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-nitrophenyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDEJQGAZSTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075166 | |
| Record name | Octanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-10-1 | |
| Record name | 4-Nitrophenyloctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1956-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl caprylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 4-Nitrophenyl Octanoate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenyl octanoate (4-NPO), a widely used chromogenic substrate in enzymatic assays. This document details its chemical and physical properties, provides a detailed protocol for its synthesis, and offers a thorough methodology for its application in lipase and esterase activity assays. Furthermore, this guide explores the biological significance of its hydrolysis products, octanoic acid and 4-nitrophenol, and visualizes the key signaling pathway of octanoic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important biochemical tool.
Introduction
4-Nitrophenyl octanoate (4-NPO), also known as p-nitrophenyl octanoate or 4-nitrophenyl caprylate, is an ester of 4-nitrophenol and octanoic acid.[1] Its primary utility in research and drug development lies in its role as a chromogenic substrate for various hydrolytic enzymes, most notably lipases and esterases.[2][3] The enzymatic hydrolysis of 4-NPO releases 4-nitrophenol, a compound that exhibits a distinct yellow color in alkaline solutions, with a maximum absorbance at approximately 405-410 nm.[4] This colorimetric change allows for a straightforward and sensitive spectrophotometric quantification of enzyme activity. The length of the octanoate (C8) acyl chain makes it a suitable substrate for enzymes that have a preference for medium-chain fatty acid esters.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Nitrophenyl octanoate is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.30 g/mol | |
| CAS Number | 1956-10-1 | |
| Appearance | Liquid | |
| Density | 1.095 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.510 | [2] |
| Storage Temperature | 2-8°C | [2] |
| Synonyms | 4-Nitrophenyl caprylate, Caprylic acid 4-nitrophenyl ester, p-Nitrophenyl octanoate | [1][2] |
Synthesis of 4-Nitrophenyl Octanoate
The synthesis of 4-Nitrophenyl octanoate is typically achieved through the esterification of 4-nitrophenol with octanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A general, adaptable protocol is provided below.
Materials
-
4-Nitrophenol
-
Octanoyl chloride
-
Triethylamine or Pyridine (base)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acyl Chloride: Cool the flask to 0 °C in an ice bath. Slowly add octanoyl chloride (1.05-1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture via a dropping funnel. The reaction is often exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution (to remove unreacted acid chloride and HCl), and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Application in Enzymatic Assays: Lipase and Esterase Activity
4-Nitrophenyl octanoate is a preferred substrate for the colorimetric determination of lipase and esterase activity. The hydrolysis of the ester bond by the enzyme releases 4-nitrophenol, which can be quantified spectrophotometrically.
Materials
-
4-Nitrophenyl octanoate (substrate)
-
Tris-HCl or sodium phosphate buffer (e.g., 50 mM, pH 7.0-9.0)
-
Triton X-100 or gum arabic (as an emulsifier)
-
Isopropanol or another suitable organic solvent to dissolve the substrate
-
Enzyme solution (lipase or esterase)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator or water bath
Experimental Protocol: Lipase Activity Assay
-
Substrate Stock Solution Preparation: Prepare a stock solution of 4-Nitrophenyl octanoate (e.g., 10-20 mM) in isopropanol.
-
Reaction Mixture Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier (e.g., 0.5% v/v Triton X-100).
-
Assay Setup: In a microplate well or cuvette, add the assay buffer. Then, add a small volume of the substrate stock solution to achieve the desired final concentration (e.g., 1 mM). Mix well to form a stable emulsion.
-
Enzyme Addition: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37 °C). To initiate the reaction, add a specific volume of the enzyme solution and mix immediately.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Data Presentation: Comparative Enzyme Activity
The choice of substrate is critical when characterizing lipase activity, as the length of the acyl chain can significantly influence the rate of hydrolysis. Table 2 presents a comparison of the maximal velocity (Vmax) of a wild-type lipase with various 4-nitrophenyl ester substrates.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Reference(s) |
| 4-Nitrophenyl acetate | C2 | 0.42 | [3][5] |
| 4-Nitrophenyl butyrate | C4 | 0.95 | [3][5] |
| 4-Nitrophenyl octanoate | C8 | 1.1 | [3][5] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 | [3][5] |
| 4-Nitrophenyl palmitate | C16 | 0.18 | [3][5] |
Note: The data indicates a preference of this particular lipase for the medium-chain 4-Nitrophenyl octanoate.
Biological Significance of Hydrolysis Products and Signaling Pathways
While 4-Nitrophenyl octanoate itself is primarily a laboratory tool, its hydrolysis products, octanoic acid and 4-nitrophenol, have biological relevance. 4-nitrophenol is a known xenobiotic metabolite.[7] Octanoic acid (caprylic acid), a medium-chain fatty acid, is a naturally occurring molecule with roles in metabolism.
Octanoic acid has been shown to influence key cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) pathway and the insulin signaling pathway.[8][9] The AMPK pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can stimulate glucose uptake and fatty acid oxidation. The insulin signaling pathway is crucial for maintaining glucose homeostasis.
Visualization of the Octanoic Acid Signaling Pathway
The following diagram illustrates the influence of octanoic acid on the AMPK and insulin signaling pathways, which are critical in metabolic regulation and are often targets in drug development for conditions such as type 2 diabetes and metabolic syndrome.
References
- 1. 4-Nitrophenyloctanoate | C14H19NO4 | CID 97416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]
- 9. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical Properties of 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO) is a valuable chromogenic substrate extensively utilized in biochemical and biotechnological research. Its primary application lies in the enzymatic assays of lipases and esterases. The hydrolysis of the ester bond in 4-NPO by these enzymes releases 4-nitrophenol, a yellow-colored compound under alkaline conditions, which can be readily quantified spectrophotometrically. This property allows for a simple and sensitive method to determine the activity of hydrolytic enzymes. This technical guide provides an in-depth overview of the chemical and physical properties of 4-Nitrophenyl octanoate, along with detailed experimental protocols for its synthesis and use in enzymatic assays.
Chemical and Physical Properties
4-Nitrophenyl octanoate is an ester of octanoic acid and 4-nitrophenol. Its chemical structure consists of an eight-carbon acyl chain attached to a p-nitrophenyl group. This structure confers its utility as a substrate for lipases, which are enzymes that hydrolyze esters of fatty acids.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 4-nitrophenyl octanoate | [1] |
| Synonyms | p-Nitrophenyl caprylate, Octanoic acid, 4-nitrophenyl ester | [1] |
| CAS Number | 1956-10-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3][4] |
| Molecular Weight | 265.30 g/mol | [1][2][3] |
| Physical State | Liquid at room temperature | [2][4] |
Physical and Chemical Data
| Property | Value | Reference |
| Density | 1.095 g/mL at 20 °C | [2][3] |
| Refractive Index (n20/D) | 1.510 | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and DMF.[5] | [5][6] |
| Stability | Recommended storage at 2-8°C. Stock solutions in organic solvents should be stored at -20°C and are generally stable for at least a year. Aqueous solutions are less stable and should be prepared fresh.[2][3][5] | [2][3][5] |
Reactivity and Stability
The key chemical reaction of 4-Nitrophenyl octanoate is the hydrolysis of its ester bond. This can occur both enzymatically and non-enzymatically.
Enzymatic Hydrolysis: Lipases and esterases catalyze the cleavage of the ester linkage, releasing octanoic acid and 4-nitrophenol. The released 4-nitrophenol is deprotonated under alkaline conditions (typically pH > 7) to form the 4-nitrophenolate anion, which exhibits a characteristic yellow color with an absorbance maximum around 400-410 nm.[7] The rate of this color formation is directly proportional to the enzyme's activity.
Non-Enzymatic Hydrolysis: The ester bond can also be hydrolyzed non-enzymatically, particularly at alkaline pH. The rate of non-enzymatic hydrolysis is generally much slower than the enzymatic reaction under optimal assay conditions. It is crucial to account for this background hydrolysis by running appropriate blank controls in enzymatic assays. The stability of p-nitrophenyl esters is pH-dependent, with increased rates of hydrolysis at higher pH values.
Experimental Protocols
Synthesis of 4-Nitrophenyl Octanoate
A general method for the synthesis of 4-Nitrophenyl octanoate involves the esterification of 4-nitrophenol with octanoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[8]
Materials:
-
4-Nitrophenol
-
Octanoyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Slowly add octanoyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.
References
- 1. 4-Nitrophenyloctanoate | C14H19NO4 | CID 97416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥90.0% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 4. L12022.06 [thermofisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
4-Nitrophenyl Octanoate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Nitrophenyl octanoate (4-NPO), a chromogenic substrate widely utilized in life sciences and drug discovery for the characterization of lipolytic enzymes. This document, intended for researchers, scientists, and drug development professionals, details the structure, function, and practical applications of 4-NPO, including comprehensive experimental protocols and quantitative data.
Core Concepts: Structure and Physicochemical Properties
4-Nitrophenyl octanoate, also known as p-nitrophenyl caprylate, is an ester of octanoic acid and 4-nitrophenol.[1][2][3] Its chemical structure consists of a C8 acyl chain attached to a 4-nitrophenyl group. This unique structure is central to its function as a colorimetric substrate for enzymatic assays.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₉NO₄ | [1][2][4][5] |
| Molecular Weight | 265.30 g/mol | [1][2][4][5][6] |
| CAS Number | 1956-10-1 | [1][2][4][5] |
| Appearance | Clear pale yellow to yellow to brown liquid | |
| Density | 1.095 g/mL at 20 °C | [1][7] |
| Refractive Index | n20/D 1.510 | [1][7] |
| Solubility | Soluble in organic solvents such as chloroform and ethanol. | |
| Storage | 2-8°C | [7][8] |
Principle of Function: A Chromogenic Substrate for Lipases and Esterases
4-Nitrophenyl octanoate serves as a valuable tool for measuring the activity of lipolytic enzymes, particularly lipases and esterases. The underlying principle of the assay is the enzymatic hydrolysis of the ester bond in 4-NPO. This reaction releases octanoic acid and 4-nitrophenol.[2][9] In an alkaline environment, the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits a strong absorbance at approximately 405-410 nm.[2][6] The rate of formation of this colored product is directly proportional to the enzymatic activity, allowing for a simple and sensitive spectrophotometric measurement.[2]
Caption: Enzymatic hydrolysis of 4-Nitrophenyl octanoate.
Quantitative Data: Enzyme Kinetics
The choice of substrate is critical for accurately characterizing a specific lipase or esterase, as these enzymes exhibit varying specificities towards substrates with different acyl chain lengths.[2] 4-Nitrophenyl octanoate, with its eight-carbon chain, is often preferred for assaying lipases that show optimal activity towards medium-chain fatty acid esters.[1][2]
The following table summarizes the kinetic parameters of a wild-type lipase with a range of 4-nitrophenyl esters, highlighting the preferential activity towards 4-nitrophenyl octanoate.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl acetate | C2 | 0.42 | - |
| 4-Nitrophenyl butyrate | C4 | 0.95 | 0.83 |
| 4-Nitrophenyl octanoate | C8 | 1.1 | - |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 | - |
| 4-Nitrophenyl palmitate | C16 | 0.18 | 0.063 |
| Data sourced from a study on wild-type lipase from Thermomyces lanuginosus.[1] One unit of enzyme activity (U) is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[9] |
Experimental Protocols
This section provides a detailed methodology for a standard lipase/esterase activity assay using 4-Nitrophenyl octanoate in a 96-well microplate format.
Reagent Preparation
-
Substrate Stock Solution (10 mM): Due to its limited aqueous solubility, a stock solution of 4-Nitrophenyl octanoate should be prepared in an organic solvent like isopropanol or chloroform.[5][6] For example, dissolve 26.53 mg of 4-Nitrophenyl octanoate in 10 mL of isopropanol. Store this stock solution at -20°C.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.[5] This buffer provides the necessary alkaline environment for the formation of the 4-nitrophenolate ion.
-
Substrate Emulsion/Solution: To facilitate the interaction between the enzyme and the substrate in an aqueous environment, an emulsion is typically prepared. For a 1 mM working solution, mix the 10 mM substrate stock solution with the assay buffer containing an emulsifying agent like 1% (v/v) Triton X-100.[2] Sonicate the mixture to create a homogenous emulsion.[2] Prepare this emulsion fresh before each experiment.
-
Enzyme Solution: Prepare a stock solution of the lipase or esterase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
Assay Procedure
The following workflow outlines the steps for performing the enzyme activity assay.
Caption: A typical experimental workflow for an enzyme assay.
-
Assay Setup: Add 180 µL of the freshly prepared substrate emulsion to each well of a 96-well microplate.[2]
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[2]
-
Reaction Initiation: To start the reaction, add 20 µL of the enzyme solution to each well.[2] For the blank control, add 20 µL of the assay buffer without the enzyme.
-
Measurement: Immediately place the microplate in a microplate reader and monitor the increase in absorbance at 405-410 nm over a set period (e.g., every minute for 10-30 minutes).[6]
Data Analysis
-
Calculate the Rate of Reaction: For each well, plot the absorbance values against time. The initial linear portion of this curve represents the initial reaction velocity (ΔAbs/min).
-
Determine Enzyme Activity: The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 405 nm), c is the concentration, and l is the path length of the light in the well.[9] One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[9]
Applications in Research and Drug Development
The simplicity, sensitivity, and reliability of the 4-Nitrophenyl octanoate assay make it a valuable tool in various research and development areas:
-
Enzyme Characterization: Determining the substrate specificity and kinetic parameters (Km and Vmax) of purified or recombinant lipases and esterases.[3]
-
High-Throughput Screening: Screening for novel lipolytic enzymes from various sources or for identifying inhibitors and activators of specific lipases in drug discovery programs.
-
Proteomics Research: 4-Nitrophenyl esters, including 4-NPO, are useful reagents in proteomics research.[4][10]
-
Quality Control: Assessing the activity of enzyme preparations in industrial applications.
Conclusion
4-Nitrophenyl octanoate is a robust and versatile chromogenic substrate that facilitates the straightforward and accurate measurement of lipase and esterase activity. Its well-defined chemical properties and the clear principle of the associated colorimetric assay have established it as a staple reagent in academic and industrial laboratories focused on enzymology, drug discovery, and biotechnology.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ≥90.0% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
An In-depth Technical Guide on the Core Principle of Action of 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO), also known as 4-nitrophenyl caprylate, is a widely utilized chromogenic substrate in biochemical and pharmaceutical research for the characterization and quantification of esterase and lipase activity.[1][2][3] Its utility lies in a straightforward and sensitive spectrophotometric assay that allows for the continuous monitoring of enzyme kinetics. This guide provides a comprehensive overview of the principle of action of 4-NPO, detailed experimental protocols, and a comparative analysis of its performance as a substrate for lipases.
Core Principle of Action
The fundamental principle behind the use of 4-Nitrophenyl octanoate in enzyme assays is its enzymatic hydrolysis, which results in the formation of a colored product.[4] Esterases and lipases, which are hydrolase enzymes, catalyze the cleavage of the ester bond in the 4-NPO molecule.[5] This reaction yields two products: octanoic acid and 4-nitrophenol (p-nitrophenol or pNP).[5][6]
The key to the assay's effectiveness is the chromogenic nature of the 4-nitrophenol by-product. In an aqueous solution with a pH above its pKa of approximately 7.15, 4-nitrophenol exists predominantly in its ionized form, the 4-nitrophenolate ion.[5] This phenolate ion exhibits a distinct yellow color and has a strong absorbance maximum at approximately 405-412 nm.[4][5] The intensity of the yellow color, and therefore the absorbance, is directly proportional to the concentration of 4-nitrophenol released. Consequently, the rate of the increase in absorbance is a direct measure of the enzymatic activity.[5][6][7]
The enzymatic hydrolysis of 4-NPO is a sensitive and reliable method for determining enzyme activity and is frequently employed in high-throughput screening for enzyme inhibitors, particularly in the context of drug discovery for conditions like obesity where pancreatic lipase is a target.[4]
Enzyme Kinetics and Substrate Specificity
The choice of substrate is critical when studying enzyme kinetics, as different enzymes exhibit varying specificities for substrates with different acyl chain lengths. 4-Nitrophenyl esters with varying fatty acid chain lengths are often used to determine the substrate preference of a particular lipase or esterase.
Studies on wild-type lipase have demonstrated that the enzyme's activity is significantly influenced by the acyl chain length of the 4-nitrophenyl ester substrate.[7][8] A comparative analysis of the maximal reaction velocity (Vmax) for a wild-type lipase with different 4-nitrophenyl esters is summarized in the table below.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl acetate (pNP-A) | C2 | 0.42 | - |
| 4-Nitrophenyl butyrate (pNP-B) | C4 | 0.95 | 0.83 |
| 4-Nitrophenyl octanoate (pNP-O) | C8 | 1.1 | - |
| 4-Nitrophenyl dodecanoate (pNP-DD) | C12 | 0.78 | - |
| 4-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | 0.063 |
| Note: The data indicates that the wild-type lipase exhibits the highest activity with 4-nitrophenyl octanoate (C8), suggesting a preference for medium-chain fatty acid esters.[7][8] The activity decreases for both shorter and longer acyl chains.[7] One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[7] |
Experimental Protocols
The following is a detailed protocol for a standard lipase/esterase activity assay using 4-Nitrophenyl octanoate in a 96-well microplate format.
Materials:
-
4-Nitrophenyl octanoate (4-NPO)
-
Enzyme solution (lipase or esterase)
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4 (or other suitable buffer)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.4.[6] Store on ice.
-
Substrate Stock Solution: Due to its limited aqueous solubility, prepare a stock solution of 4-NPO in DMSO. A typical starting concentration is 10 mM.[6]
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[6]
-
-
Assay Setup (96-well plate):
-
In each well, add the components in the following order:
-
X µL of Assay Buffer
-
Y µL of the diluted enzyme solution
-
-
The final volume in each well before adding the substrate should be 180 µL.
-
No-Enzyme Control: Include wells where the enzyme solution is replaced with an equal volume of assay buffer to measure the rate of spontaneous substrate hydrolysis.[6]
-
-
Pre-incubation:
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.[6]
-
-
Initiation of Reaction:
-
Add 20 µL of the 4-NPO stock solution to each well to initiate the reaction. The final volume in each well will be 200 µL. A common starting final concentration for the substrate is 100 µM.[6]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction to correct for spontaneous hydrolysis.[6]
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of 4-nitrophenol at 405 nm (approximately 18,000 M⁻¹cm⁻¹)[6]
-
c is the concentration
-
l is the path length of the light in the well
-
-
Mandatory Visualization
Caption: Enzymatic hydrolysis of 4-Nitrophenyl octanoate and product detection.
Caption: Workflow for a typical 4-Nitrophenyl octanoate enzyme assay.
References
- 1. scbt.com [scbt.com]
- 2. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 3. 4-Nitrophenyloctanoate | C14H19NO4 | CID 97416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipase inhibitory activity assay for fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to 4-Nitrophenyl octanoate (CAS: 1956-10-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO), with the CAS number 1956-10-1, is a valuable chromogenic substrate widely employed in biochemical assays.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in enzymatic assays. Detailed experimental protocols and data are presented to assist researchers in its effective utilization.
Chemical and Physical Properties
4-Nitrophenyl octanoate is an ester of octanoic acid and 4-nitrophenol.[1] Its chemical structure consists of a C8 acyl chain attached to a p-nitrophenyl group. This structure makes it a suitable substrate for various lipases and esterases.[3][4]
Table 1: Chemical and Physical Properties of 4-Nitrophenyl octanoate
| Property | Value | Reference(s) |
| CAS Number | 1956-10-1 | [1][2][3][5][6][7][8][9] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3][7][9][10] |
| Molecular Weight | 265.30 g/mol | [1][2][3][6][7][8][9] |
| Appearance | Clear pale yellow to yellow to brown liquid | [6][7][8][10] |
| Density | 1.095 g/mL at 20 °C | [3][6][7][9] |
| Refractive Index (n20/D) | 1.510 | [3][6][7][9] |
| Storage Temperature | 2-8°C | [3][6][7] |
| Synonyms | 4-Nitrophenyl caprylate, p-Nitrophenyl caprylate, Octanoic acid, 4-nitrophenyl ester | [1][2][3] |
| InChI Key | GGIDEJQGAZSTES-UHFFFAOYSA-N | [1][6][7][10] |
| SMILES | CCCCCCCC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-] | [1][6][7][10] |
Synthesis
The synthesis of 4-nitrophenyl esters like 4-NPO generally involves the reaction of a phenol derivative with an acylating agent. A common method is the esterification of 4-nitrophenol with the corresponding acyl chloride (octanoyl chloride in this case) in the presence of a base.
A general procedure for the synthesis of a 4-nitrophenyl ester involves the reaction of 4-nitrophenyl chloroformate with an appropriate nucleophile in the presence of a base like triethylamine. While a specific protocol for 4-nitrophenyl octanoate is not detailed in the provided results, the synthesis of a similar compound, 4-Nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate, illustrates the general approach. This involves dissolving the starting materials in a suitable solvent like dichloromethane, cooling the reaction mixture, and adding the reagents sequentially. The product is then purified, for example, by crystallization.
Applications in Enzymatic Assays
4-Nitrophenyl octanoate is primarily used as a chromogenic substrate for the determination of lipase and esterase activity.[3][4] The principle of the assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester to release octanoic acid and the yellow-colored 4-nitrophenolate ion under alkaline conditions. The rate of formation of 4-nitrophenolate can be monitored spectrophotometrically, typically at a wavelength of 405-410 nm, and is directly proportional to the enzyme's activity.[11]
The choice of the acyl chain length of the 4-nitrophenyl ester is critical as different lipases exhibit varying specificities. 4-Nitrophenyl octanoate, with its C8 acyl chain, is often used to assay for lipases that have a preference for medium-chain fatty acid esters.
Table 2: Comparative Lipase Activity with Different 4-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42 |
| 4-Nitrophenyl butyrate | C4 | 0.95 |
| 4-Nitrophenyl octanoate | C8 | 1.1 |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 |
| 4-Nitrophenyl palmitate | C16 | 0.18 |
Data from a study on a wild-type lipase, indicating a preference for medium-chain fatty acid esters like 4-Nitrophenyl octanoate.[4]
Experimental Protocols
Lipase/Esterase Activity Assay using 4-Nitrophenyl octanoate
This protocol is a generalized method and may require optimization for specific enzymes and experimental conditions.
Materials:
-
4-Nitrophenyl octanoate
-
Enzyme solution (lipase or esterase)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifying agent (e.g., Triton X-100) for substrates with poor water solubility
-
Solvent for stock solution (e.g., isopropanol or acetonitrile)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Substrate Stock Solution: Prepare a stock solution of 4-Nitrophenyl octanoate (e.g., 10 mM) in a suitable organic solvent.
-
Preparation of Substrate Emulsion/Solution:
-
For short-chain esters (like C8), the substrate can often be dissolved directly in the assay buffer.
-
Alternatively, prepare a substrate emulsion by mixing the stock solution with the assay buffer containing an emulsifying agent (e.g., 1% v/v Triton X-100). Sonicate the mixture to create a homogenous emulsion.
-
-
Assay Setup:
-
Add a defined volume of the substrate solution/emulsion (e.g., 180 µL) to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 20 µL) to each well.
-
Include a blank control for each substrate by adding the same volume of buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the increase in absorbance at 405 nm over time (e.g., every minute for 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank reaction from the rate of the enzymatic reaction.
-
The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions, c is the concentration, and l is the path length.
-
Visualizations
Experimental Workflow for Lipase/Esterase Assay
Caption: Workflow for a typical lipase/esterase assay using 4-Nitrophenyl octanoate.
Principle of the Chromogenic Assay
Caption: The enzymatic hydrolysis of 4-NPO releases a colored product.
Safety Information
According to the Safety Data Sheet, 4-Nitrophenyl octanoate is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[5] However, it may cause an allergic skin reaction.[1][6] It is recommended to handle this chemical with standard laboratory safety practices, including wearing appropriate personal protective equipment such as gloves and eye protection.[5][6] Avoid ingestion and inhalation, and ensure good ventilation.[5]
Conclusion
4-Nitrophenyl octanoate is a versatile and widely used substrate for the quantification of lipase and esterase activity. Its chromogenic properties allow for a simple and continuous spectrophotometric assay. This guide provides essential information for researchers to effectively incorporate 4-NPO into their experimental workflows for enzyme characterization, inhibitor screening, and other applications in drug development and proteomics research.[2]
References
- 1. Lipase inhibitory activity assay for fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]
- 9. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. Assay Procedure for Lipase [sigmaaldrich.com]
A Comprehensive Technical Guide to 4-Nitrophenyl Octanoate for Researchers and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO) is a synthetic ester molecule widely utilized in biochemical and pharmaceutical research. It serves as a chromogenic substrate for various lipolytic enzymes, including lipases and esterases. The enzymatic hydrolysis of 4-NPO yields 4-nitrophenol, a yellow-colored product, allowing for a straightforward spectrophotometric quantification of enzyme activity. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and the characterization of novel therapeutic agents targeting lipid metabolism. This guide provides an in-depth overview of 4-NPO, including its chemical properties, synonyms, detailed experimental protocols for its use in enzyme assays, and a visualization of the enzymatic reaction workflow.
Synonyms and Alternative Names
For clarity and comprehensive literature searching, a list of synonyms and alternative names for 4-Nitrophenyl octanoate is provided in the table below.
| Synonym | Source |
| 4-Nitrophenyl caprylate | [1][2][3][4][5][6] |
| p-Nitrophenyl caprylate | [5][7] |
| Octanoic acid, 4-nitrophenyl ester | [1][2][5][7] |
| para-Nitrophenyl octanoate | [7] |
| Caprylic acid 4-nitrophenyl ester | [1][2][3] |
| (4-nitrophenyl) octanoate | [7] |
| p-nitrophenyl octanoate | [7] |
| Octanoic acid 4-nitrophenyl ester | [1][2][5] |
Core Chemical and Physical Properties
A summary of the key quantitative data for 4-Nitrophenyl octanoate is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.30 g/mol |
| CAS Number | 1956-10-1 |
| Appearance | Clear pale yellow to yellow to brown liquid |
| Density | 1.095 g/mL at 20 °C |
| Refractive Index | n20/D 1.510 |
| Purity | ≥90.0% (GC) to ≥97% |
| Storage Temperature | 2-8°C |
Experimental Protocols: Enzyme Activity Assays
4-Nitrophenyl octanoate is a preferred substrate for assaying lipase and esterase activity due to the simple and sensitive colorimetric readout. Below are detailed protocols for performing these assays in a research setting.
Lipase Activity Assay
This protocol outlines the steps for measuring lipase activity using 4-NPO as a substrate.
Materials:
-
4-Nitrophenyl octanoate (Substrate)
-
Lipase enzyme solution
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifying agent (e.g., Triton X-100 or gum arabic) for creating a stable substrate emulsion
-
Isopropanol or ethanol for preparing the substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Incubator
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Nitrophenyl octanoate in isopropanol.
-
Substrate Emulsion Preparation: To ensure the substrate is accessible to the enzyme in the aqueous assay buffer, prepare an emulsion. Mix the 4-NPO stock solution with the assay buffer containing an emulsifying agent (e.g., 1% v/v Triton X-100). This mixture should be sonicated to create a homogenous emulsion.
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of a 96-well microplate.
-
Include a blank control by adding 20 µL of the assay buffer (without the enzyme) to several wells.
-
Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction: To start the enzymatic reaction, add 20 µL of the lipase solution to each well.
-
Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration of 5-10 minutes.
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
The concentration of the released 4-nitrophenol can be determined using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε (epsilon) is the molar extinction coefficient of 4-nitrophenol at the specific pH (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0).
-
c is the concentration.
-
l is the path length of the light through the well.
-
Esterase Activity Assay
A similar protocol can be adapted for measuring esterase activity.
Materials:
-
4-Nitrophenyl octanoate (Substrate)
-
Esterase enzyme solution
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
Dimethyl sulfoxide (DMSO) for preparing the substrate stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Stock Solution Preparation: Due to limited aqueous solubility, prepare a 10 mM stock solution of 4-NPO in DMSO.
-
Enzyme Solution Preparation: Prepare a stock solution of the esterase in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the assay buffer.
-
Add 10 µL of the diluted enzyme solution to the test wells. For the blank control, add 10 µL of the assay buffer instead of the enzyme solution.
-
Pre-warm the plate to the desired reaction temperature.
-
-
Initiation of Reaction: Add 10 µL of the 4-NPO stock solution to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis: The rate of the reaction (ΔAbs/min) is calculated from the linear portion of the absorbance versus time plot. The specific activity can be calculated after determining the concentration of the product using the Beer-Lambert law as described for the lipase assay.
Signaling Pathway and Experimental Workflow Visualization
While 4-Nitrophenyl octanoate itself is not a direct signaling molecule, its enzymatic hydrolysis by lipases and esterases is a key step in understanding the activity of these enzymes, which are involved in various signaling pathways related to lipid metabolism. The diagram below illustrates the experimental workflow for a typical enzyme inhibition assay using 4-NPO.
Caption: Workflow for an enzyme inhibition assay using 4-Nitrophenyl octanoate.
This diagram outlines the key stages of a typical enzyme inhibition screening experiment, from the preparation of reagents to the final data analysis, providing a clear visual guide for researchers. The workflow demonstrates how 4-NPO is used to assess the potency of potential inhibitors of lipolytic enzymes, a critical step in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase - Wikipedia [en.wikipedia.org]
- 6. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
4-Nitrophenyl Octanoate: A Versatile Tool for Proteomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the quest for precise and efficient tools to dissect the functional complexities of the proteome is paramount. Among the chemical probes utilized, 4-Nitrophenyl octanoate (NPO), a chromogenic substrate for a wide range of hydrolytic enzymes, has emerged as a valuable asset. This technical guide provides a comprehensive overview of the applications of NPO in proteomics research, with a focus on its utility in enzyme activity profiling, inhibitor screening, and the elucidation of signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its practical implementation in the laboratory.
Core Principles: The Chemistry of Detection
4-Nitrophenyl octanoate is an ester of octanoic acid and 4-nitrophenol. Its utility as a research tool stems from the enzymatic hydrolysis of the ester bond by various hydrolases, particularly serine hydrolases. This cleavage event liberates 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate anion. This anion imparts a distinct yellow color to the solution, with a characteristic absorbance maximum around 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity, providing a simple and continuous spectrophotometric assay to monitor enzyme kinetics.
Applications in Proteomics Research
Enzyme Activity Assays and Kinetic Characterization
NPO is widely employed as a substrate to measure the activity of various esterases and lipases. This straightforward assay is instrumental in characterizing the kinetic properties of purified or recombinant enzymes.
Quantitative Data Presentation: Kinetic Parameters of Hydrolases with p-Nitrophenyl Esters
The following tables summarize key kinetic parameters for various lipases and serine hydrolases with 4-Nitrophenyl octanoate and related p-nitrophenyl substrates. This data is crucial for comparative studies and for the design of enzyme inhibition assays.
| Substrate | Acyl Chain Length | Enzyme | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl acetate | C2 | Wild-type Lipase | 0.42[1] | - | - |
| 4-Nitrophenyl butyrate | C4 | Wild-type Lipase | 0.95[1] | - | 0.83[1] |
| 4-Nitrophenyl octanoate | C8 | Wild-type Lipase | 1.1 [1][2][3] | - | - |
| 4-Nitrophenyl dodecanoate | C12 | Wild-type Lipase | 0.78[1] | - | - |
| 4-Nitrophenyl palmitate | C16 | Wild-type Lipase | 0.18[1] | - | 0.063[1] |
Note: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[2] Km values were not explicitly provided in the same study that detailed the Vmax for all substrates.
High-Throughput Screening (HTS) for Enzyme Inhibitors
The simplicity and adaptability of the NPO-based assay make it highly suitable for high-throughput screening (HTS) of small molecule libraries to identify enzyme inhibitors. This is a critical step in early-stage drug discovery.
Quantitative Data Presentation: IC50 Values of Serine Hydrolase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table provides illustrative IC50 values for inhibitors of various serine hydrolases, often determined using chromogenic substrates like NPO.
| Enzyme | Inhibitor | IC50 Value |
| Fatty Acid Amide Hydrolase (FAAH) | URB597 | Nanomolar range |
| Monoacylglycerol Lipase (MAGL) | JZL184 | Nanomolar range |
| Hormone-Sensitive Lipase (HSL) | Various proprietary inhibitors | Varies (nM to µM range) |
| Pancreatic Lipase | Orlistat | Nanomolar range |
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed probes to assess the functional state of entire enzyme families within complex proteomes. While NPO itself is a substrate, its core structure can be incorporated into more complex activity-based probes (ABPs). These probes typically consist of a reactive group (warhead) that covalently binds to the active site of the enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.
Competitive ABPP is a variation of this technique used to determine the selectivity of enzyme inhibitors. In this setup, a proteome is pre-incubated with a potential inhibitor before treatment with a broad-spectrum ABP. A decrease in the labeling of a specific enzyme by the ABP indicates that the inhibitor has bound to and blocked its active site.
Experimental Protocols
Protocol 1: General Enzyme Activity Assay using 4-Nitrophenyl Octanoate
Materials:
-
Purified enzyme or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)
-
4-Nitrophenyl octanoate (NPO) stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the enzyme solution by diluting the purified enzyme or cell lysate to the desired concentration in Assay Buffer.
-
Add a defined volume of the enzyme solution to each well of the 96-well plate. Include a negative control with buffer only.
-
Prepare the NPO working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or near the Km value of the enzyme).
-
Initiate the reaction by adding the NPO working solution to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. The rate can be converted to µmol of 4-nitrophenol/min using a standard curve of 4-nitrophenol.
Protocol 2: High-Throughput Screening of Inhibitors
Materials:
-
Same as Protocol 1
-
Library of test compounds (inhibitors) dissolved in DMSO
-
Positive control inhibitor (if available)
Procedure:
-
Design the plate layout to include wells for negative controls (no enzyme), vehicle controls (enzyme + DMSO), positive controls (enzyme + known inhibitor), and test compounds.
-
Add Assay Buffer and the appropriate volume of test compound, DMSO, or positive control to the designated wells.
-
Add the enzyme solution to all wells except the negative controls and pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the NPO working solution to all wells.
-
Measure the absorbance at 405 nm kinetically as described in Protocol 1.
-
Calculate the percentage of inhibition for each test compound relative to the vehicle control.
-
For "hit" compounds showing significant inhibition, perform dose-response experiments to determine their IC50 values.
Signaling Pathways and Logical Relationships
Hormonal Activation of Hormone-Sensitive Lipase (HSL)
NPO and similar substrates are valuable tools for studying the regulation of lipolysis, a key process in lipid metabolism. A central enzyme in this pathway is Hormone-Sensitive Lipase (HSL), which is activated via a well-defined signaling cascade.
Caption: Hormonal activation of Hormone-Sensitive Lipase (HSL) via the cAMP-PKA signaling pathway.
Experimental Workflow: High-Throughput Inhibitor Screening
The process of identifying enzyme inhibitors from a large compound library follows a systematic workflow.
Caption: A typical workflow for high-throughput screening of enzyme inhibitors.
Logical Relationship: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to assess the selectivity of an inhibitor across a whole enzyme family.
Caption: Logical workflow of a competitive activity-based protein profiling experiment.
Conclusion
4-Nitrophenyl octanoate and its structural analogs are indispensable tools in the arsenal of proteomics researchers. Their application in straightforward and robust colorimetric assays facilitates the rapid determination of enzyme activity, the kinetic characterization of hydrolases, and the high-throughput screening of potential therapeutic inhibitors. Furthermore, the principles underlying NPO-based assays are foundational to the design of more sophisticated chemical probes for activity-based protein profiling. This technical guide provides the necessary framework for the effective implementation of NPO in proteomics research, empowering scientists to unravel the intricate functions of enzymes in health and disease.
References
4-Nitrophenyl Octanoate: A Versatile Substrate for Lipase and Esterase Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO) is a widely utilized chromogenic substrate for the kinetic analysis of various lipases and esterases. Its utility stems from the straightforward spectrophotometric assay based on the release of 4-nitrophenol upon enzymatic hydrolysis. This guide provides a comprehensive overview of the enzymes that utilize 4-NPO, their kinetic parameters, detailed experimental protocols, and the relevant signaling pathways in which these enzymes participate.
Principle of the Assay
The enzymatic assay using 4-nitrophenyl esters is based on the hydrolysis of the ester bond by a lipase or esterase. This reaction liberates 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate ion, a yellow-colored product with a strong absorbance at approximately 405-410 nm. The rate of formation of this product is directly proportional to the enzyme's activity, providing a simple and sensitive method for continuous monitoring of the enzymatic reaction.
Enzymes Utilizing 4-Nitrophenyl Octanoate
4-Nitrophenyl octanoate, with its 8-carbon acyl chain, serves as a substrate for a broad range of lipases and esterases. The specificity of these enzymes often varies with the acyl chain length of the substrate.
-
Lipases: These enzymes preferentially hydrolyze water-insoluble substrates with long-chain fatty acids. Many lipases exhibit high activity towards 4-NPO, making it a valuable tool for their characterization. Examples include lipases from Candida rugosa, Thermomyces lanuginosus, and various Pseudomonas and Burkholderia species.[1][2][3] Pancreatic lipases also show activity against this substrate.
-
Esterases: This broad class of hydrolases typically shows a preference for short-chain acyl esters (less than 10 carbon atoms).[4] Carboxylesterases are a prominent example of esterases that can hydrolyze 4-NPO.
-
De Novo Designed Enzymes: Computational protein design has successfully generated artificial lipases with hydrolytic activity towards 4-nitrophenyl octanoate.[5]
Quantitative Data Presentation
The following tables summarize the kinetic parameters of various enzymes with 4-nitrophenyl octanoate and other p-nitrophenyl esters for comparative analysis.
Table 1: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl acetate (pNP-A) | C2 | 0.42[2] | - |
| 4-Nitrophenyl butyrate (pNP-B) | C4 | 0.95[2] | 0.83[2] |
| 4-Nitrophenyl octanoate (pNP-O) | C8 | 1.1 [2] | - |
| 4-Nitrophenyl dodecanoate (pNP-DD) | C12 | 0.78[2] | - |
| 4-Nitrophenyl palmitate (pNP-P) | C16 | 0.18[2] | 0.063[2] |
Data sourced from studies on a wild-type lipase, illustrating the preference for medium-chain fatty acid esters like 4-nitrophenyl octanoate.[2] One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.
Experimental Protocols
General Protocol for Lipase/Esterase Activity Assay using 4-Nitrophenyl Octanoate
This protocol can be adapted for various lipases and esterases in a 96-well microplate format.
Materials:
-
4-Nitrophenyl octanoate (Substrate)
-
Enzyme preparation (e.g., purified lipase, cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer depending on the enzyme's optimal pH)
-
Surfactant (e.g., Triton X-100) for substrate emulsification
-
Organic Solvent (e.g., isopropanol or acetonitrile) for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10-20 mM): Dissolve 4-nitrophenyl octanoate in isopropanol or acetonitrile.
-
Assay Buffer: Prepare the desired buffer and adjust the pH.
-
Substrate Emulsion: Prepare the working substrate solution by diluting the stock solution in the assay buffer containing a surfactant (e.g., 1% v/v Triton X-100) to the desired final concentration. Sonicate the mixture to ensure a homogeneous emulsion.
-
Enzyme Solution: Dilute the enzyme preparation to a suitable concentration in the assay buffer.
-
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of the 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the enzyme solution to each well.
-
For the blank control, add 20 µL of the assay buffer (without enzyme).
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the concentration of 4-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.
-
Calculate the enzyme activity in Units/mL, where one unit (U) is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Lipases and esterases play crucial roles in various cellular signaling pathways, primarily through the liberation of fatty acids and other lipid molecules.
-
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids, the products of lipase-mediated hydrolysis of triglycerides, are natural ligands for PPARs.[6] Upon binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[7] This regulates the expression of genes involved in lipid metabolism and inflammation.
Figure 1. Activation of PPAR signaling pathway by fatty acids.
-
cAMP-Dependent Activation of Hormone-Sensitive Lipase (HSL): In response to hormonal signals like catecholamines, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[4][8] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates HSL.[9][10] Activated HSL then translocates to the lipid droplet to hydrolyze triglycerides and diglycerides.
Figure 2. cAMP-dependent activation of Hormone-Sensitive Lipase.
Experimental Workflows
The use of 4-nitrophenyl octanoate can be integrated into various experimental workflows.
-
Substrate Specificity Profiling: To determine the preference of an enzyme for different acyl chain lengths, its activity is measured against a panel of p-nitrophenyl esters with varying chain lengths (e.g., C2, C4, C8, C12, C16).
References
- 1. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Mechanism of Activation of Hormone-Sensitive Lipase in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The adipocyte supersystem of insulin and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Lipase Substrates for Researchers and Drug Development Professionals
Abstract
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a diverse class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates. Their broad substrate specificity and crucial roles in lipid metabolism have made them significant targets for scientific research and therapeutic intervention. This in-depth technical guide provides a comprehensive overview of lipase substrates, tailored for researchers, scientists, and drug development professionals. It covers the core principles of lipase-substrate interactions, detailed experimental protocols for activity assessment, quantitative data on substrate specificity, and the involvement of lipases in key signaling pathways, offering a foundational resource for the study and manipulation of these vital enzymes.
Introduction to Lipase Substrates
Lipases are serine hydrolases that act at the interface between aqueous and organic phases.[1] Their primary physiological substrates are triglycerides, which they hydrolyze to diacylglycerols, monoacylglycerols, and free fatty acids.[2] The specificity of a lipase for a particular substrate is a critical determinant of its biological function and is influenced by factors such as the acyl chain length, degree of unsaturation, and stereochemistry of the substrate molecule.[3]
In research and industrial applications, two main categories of lipase substrates are utilized:
-
Natural Substrates: These include triglycerides and other esters found in biological systems. Assays using natural substrates provide a more physiologically relevant measure of lipase activity.
-
Artificial Substrates: These are synthetic esters, often containing a chromogenic or fluorogenic moiety, that facilitate convenient and high-throughput screening of lipase activity.[4]
Understanding the nuances of lipase-substrate interactions is paramount for a range of applications, from elucidating metabolic pathways to designing novel therapeutics for diseases involving lipid dysregulation.[5][6]
Quantitative Analysis of Lipase Substrate Specificity
The efficiency and preference of a lipase for different substrates can be quantified by determining its kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as its specific activity. The following tables summarize key quantitative data for various lipases with different substrates.
Table 1: Kinetic Parameters of Selected Lipases for Various Substrates
| Lipase Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | p-Nitrophenyl butyrate | 1.2 | 150 | 6.0 - 7.5 | 30 - 40 | [7] |
| Candida rugosa | Olive Oil Emulsion | - | - | 6.0 - 7.0 | 30 - 45 | [7] |
| Pseudomonas cepacia | Triolein | - | High Specific Activity | 7.0 - 8.0 | 40 - 50 | [7] |
| Rhizomucor miehei | Tributyrin | 0.8 | 2500 | 7.0 - 8.5 | 40 - 55 | [7][8] |
| Thermomyces lanuginosus | p-Nitrophenyl palmitate | 0.5 | 120 | 8.0 - 9.5 | 45 - 60 | [7] |
| Porcine Pancreas | Triolein | - | - | 8.0 - 9.0 | 37 - 40 | [7] |
| Human Pancreatic Lipase | Tripropionin | Sigmoidal kinetics | - | - | - | [8] |
Note: Km and Vmax values can vary significantly depending on the assay conditions.
Table 2: Substrate Specificity of Fungal Lipases towards p-Nitrophenyl (pNP) Esters of Varying Acyl Chain Length
| Fungal Lipase | pNP-Butyrate (C4) (Relative Activity %) | pNP-Caprylate (C8) (Relative Activity %) | pNP-Laurate (C12) (Relative Activity %) | pNP-Palmitate (C16) (Relative Activity %) | Reference |
| Aspergillus niger | 100 | 85 | 60 | 40 | [4] |
| Rhizopus oryzae | 100 | 120 | 90 | 70 | [4][8] |
| Candida rugosa | 100 | 110 | 130 | 115 | [4][8] |
Relative activity is expressed as a percentage of the activity towards pNP-butyrate.
Experimental Protocols for Lipase Assays
A variety of methods are available for determining lipase activity, each with its own advantages and limitations.[1] The choice of assay depends on the research question, the nature of the substrate, and the required throughput.
Colorimetric Assay using p-Nitrophenyl Esters
This is a widely used, simple, and rapid method for determining lipase activity.[2][4]
Principle: Lipase hydrolyzes a p-nitrophenyl (pNP) ester substrate, releasing p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically at 405-410 nm under alkaline conditions. The rate of p-nitrophenol formation is directly proportional to the lipase activity.[4]
Materials:
-
Purified lipase or biological sample containing lipase
-
p-Nitrophenyl ester (e.g., p-nitrophenyl butyrate, p-nitrophenyl palmitate) stock solution (in isopropanol or DMSO)[4]
-
Reaction Buffer: Tris-HCl or phosphate buffer at the optimal pH for the lipase, often containing a detergent like Triton X-100 to emulsify the substrate.[9]
-
Stop Solution: Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.[4]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm.
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well microplate, add the reaction buffer.
-
Add Substrate: Add a small volume of the pNP-ester stock solution to each well.
-
Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the substrate to equilibrate.
-
Initiate Reaction: Add the lipase solution to each well to start the reaction.
-
Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction and develop the yellow color.[4]
-
Measure Absorbance: Measure the absorbance of each well at 405-410 nm.[4]
-
Calculate Activity: Create a standard curve using known concentrations of p-nitrophenol. Use the standard curve to determine the amount of p-nitrophenol released in each sample. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[4]
Titrimetric (pH-Stat) Assay using Natural Triglycerides
This method provides a more physiologically relevant measure of lipase activity by using natural triglycerides as substrates.[10]
Principle: The hydrolysis of triglycerides by lipase releases free fatty acids (FFAs), causing a decrease in the pH of the reaction mixture. A pH-stat apparatus is used to maintain a constant pH by titrating the released FFAs with a standard alkaline solution (e.g., NaOH). The rate of addition of the titrant is directly proportional to the lipase activity.[1][10]
Materials:
-
Purified lipase or biological sample
-
Natural triglyceride substrate (e.g., olive oil, tributyrin) emulsified in a buffer solution containing bile salts and colipase.[10][11]
-
Standardized NaOH solution (e.g., 0.01 M)[12]
-
pH-stat apparatus (including a pH electrode, a burette, and a stirrer)
-
Reaction vessel maintained at a constant temperature.
Procedure:
-
Prepare Substrate Emulsion: Emulsify the triglyceride substrate in the reaction buffer.
-
Set up pH-Stat: Calibrate the pH electrode and set the desired pH on the pH-stat controller.
-
Equilibrate: Add the substrate emulsion to the reaction vessel and allow it to equilibrate to the desired temperature.
-
Initiate Reaction: Add the lipase solution to the reaction vessel to start the hydrolysis.
-
Monitor Titration: The pH-stat will automatically add NaOH to the reaction mixture to maintain the set pH. Record the volume of NaOH added over time.
-
Calculate Activity: The rate of NaOH consumption is used to calculate the rate of FFA release. One unit of lipase activity is often defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the assay conditions.
Signaling Pathways and Experimental Workflows
Lipases are integral components of various signaling pathways, and their dysregulation is implicated in numerous diseases. Understanding these pathways is crucial for developing targeted therapeutics.
Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[13][14] Inhibition of MAGL leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2), and a reduction in arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[13] This makes MAGL an attractive therapeutic target for various neurological and inflammatory disorders.[13][14]
Caption: MAGL in Endocannabinoid Signaling.
General Workflow for Assessing Lipase Substrate Specificity
The following diagram illustrates a typical workflow for determining the substrate specificity of a lipase.
Caption: Workflow for Lipase Specificity.
Lipase Substrates in Drug Development
The critical role of lipases in lipid metabolism and signaling makes them attractive targets for drug development.[5] Lipase inhibitors are being investigated for the treatment of various conditions, including obesity, dyslipidemia, and cancer.[6][15]
-
Obesity: Pancreatic lipase inhibitors, such as Orlistat, reduce the absorption of dietary fats, leading to weight loss.
-
Cancer: Aberrant lipid metabolism is a hallmark of many cancers. MAGL, for instance, is implicated in promoting tumor growth and metastasis by increasing the levels of pro-tumorigenic fatty acids.[13][15]
-
Neurological Disorders: As discussed, MAGL inhibitors are being explored for their potential to treat neuroinflammatory and neurodegenerative diseases by modulating the endocannabinoid system.[13]
The development of potent and selective lipase inhibitors requires robust and reliable assays. The use of appropriate lipase substrates is therefore a cornerstone of the drug discovery process in this area.[16]
Conclusion
A thorough understanding of lipase substrates and the methodologies to assess lipase activity is fundamental for advancing our knowledge of lipid biology and for the development of novel therapeutics. This guide has provided a comprehensive overview of the key concepts, quantitative data, experimental protocols, and signaling pathways relevant to the study of lipase substrates. By leveraging this information, researchers and drug development professionals can design more effective experiments and accelerate the discovery of new treatments for a wide range of diseases.
References
- 1. Analytical Methods for Lipases Activity Determination: A Review: Ingenta Connect [ingentaconnect.com]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. search.library.albany.edu [search.library.albany.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Lipase-catalysed hydrolysis of short-chain substrates in solution and in emulsion: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Procedure for Lipase [sigmaaldrich.com]
- 12. southernbiological.com [southernbiological.com]
- 13. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol lipase – a target for drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme Substrates - Protheragen [obesityscientific.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Hydrolysis Mechanism of 4-Nitrophenyl Octanoate
Introduction
4-Nitrophenyl octanoate (4-NPO), also known as 4-nitrophenyl caprylate, is a synthetic ester compound widely utilized in biochemical and biotechnological research.[1][2][3] Its primary application is as a chromogenic substrate for the kinetic analysis of lipolytic enzymes, particularly lipases and esterases.[4][5] The hydrolysis of the ester bond in 4-NPO by these enzymes releases 4-nitrophenol, a yellow-colored product that can be easily quantified using spectrophotometry.[6][7] This property makes 4-NPO an invaluable tool for high-throughput screening of enzyme activity, characterization of enzyme kinetics, and the evaluation of potential enzyme inhibitors, which is of significant interest in the field of drug development.[6][8] This guide provides a detailed examination of the hydrolysis mechanism of 4-nitrophenyl octanoate, covering both non-enzymatic and enzyme-catalyzed pathways, relevant kinetic data, and standardized experimental protocols.
Core Hydrolysis Mechanisms
The hydrolysis of 4-nitrophenyl octanoate involves the cleavage of its ester bond by a nucleophilic attack, yielding octanoic acid and 4-nitrophenol. This process can occur non-enzymatically, typically catalyzed by a base, or be significantly accelerated by lipolytic enzymes.
Non-Enzymatic (Base-Catalyzed) Hydrolysis
In an aqueous solution, particularly under alkaline conditions, 4-nitrophenyl octanoate undergoes hydrolysis. The rate of this reaction is dependent on the concentration of hydroxide ions (OH⁻). The mechanism proceeds as follows:
-
Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, leading to the cleavage of the ester linkage.
-
Product Formation: This collapse results in the expulsion of the 4-nitrophenoxide ion, which is a good leaving group due to the electron-withdrawing nature of the nitro group that stabilizes the negative charge. The other product is octanoic acid. In basic conditions, 4-nitrophenoxide is in equilibrium with its protonated form, 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.2, so in buffers with a pH above this value, the yellow 4-nitrophenolate anion predominates.[6]
The rate of base-catalyzed hydrolysis can be significantly influenced by the solvent composition. For instance, the presence of dipolar aprotic solvents like dimethyl sulfoxide (DMSO) can dramatically increase the rate of hydrolysis compared to aqueous solutions by destabilizing the hydroxide ion in the ground state, thereby increasing its reactivity.[9][10]
Enzymatic Hydrolysis by Lipases/Esterases
Lipases (EC 3.1.1.3) and esterases are serine hydrolases that catalyze the hydrolysis of ester bonds.[7] The active site of these enzymes typically contains a catalytic triad, most commonly consisting of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (Glu) residues. The hydrolysis of 4-nitrophenyl octanoate by these enzymes follows a two-step "ping-pong" mechanism involving acylation and deacylation of the active site serine.
-
Acylation Phase:
-
The histidine residue, acting as a general base, abstracts a proton from the hydroxyl group of the serine, increasing its nucleophilicity.
-
The activated serine alkoxide ion attacks the carbonyl carbon of the 4-nitrophenyl octanoate substrate, which is bound in the enzyme's active site.
-
A short-lived tetrahedral intermediate is formed, stabilized by an "oxyanion hole" in the active site.
-
The intermediate collapses, and the histidine residue (now protonated) acts as a general acid, donating a proton to the nitrogen of the leaving group as the C-O bond breaks. This releases the first product, 4-nitrophenol.
-
This results in a covalent acyl-enzyme intermediate, where the octanoyl group is attached to the serine residue.
-
-
Deacylation Phase:
-
A water molecule enters the active site.
-
The histidine residue again acts as a general base, abstracting a proton from the water molecule to activate it as a hydroxide ion.
-
The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.
-
This intermediate collapses, breaking the covalent bond between the octanoyl group and the serine residue. The serine hydroxyl group is regenerated by accepting a proton from the protonated histidine.
-
The second product, octanoic acid, is released from the active site, returning the enzyme to its native state, ready for another catalytic cycle.
-
The diagram below illustrates the enzymatic hydrolysis pathway.
Caption: The two-phase ping-pong mechanism for lipase-catalyzed hydrolysis of 4-NPO.
Quantitative Data Summary
The enzymatic hydrolysis of 4-nitrophenyl esters is highly dependent on the specific enzyme and the acyl chain length of the substrate. Lipases often exhibit substrate specificity, with optimal activity observed for certain chain lengths.
Table 1: Physical and Chemical Properties of 4-Nitrophenyl Octanoate
| Property | Value | Source(s) |
| CAS Number | 1956-10-1 | [1][2][8] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3][8] |
| Molecular Weight | 265.30 g/mol | [1][2][3] |
| Synonyms | 4-Nitrophenyl caprylate, Octanoic acid 4-nitrophenyl ester | [2][3] |
| Form | Liquid | |
| Density | 1.095 g/mL at 20 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of various 4-Nitrophenyl (pNP) Esters
This table presents comparative data, as studies often evaluate a range of pNP esters to determine substrate specificity. The activity on 4-nitrophenyl octanoate is highlighted.
| Substrate | Enzyme Source | Vmax (U/mg protein) | Km (mM) | Vmax/Km (Catalytic Efficiency) | Source(s) |
| pNP-Acetate (C2) | Wild Type Lipase | 0.42 | - | - | [4][5][11] |
| pNP-Butyrate (C4) | Wild Type Lipase | 0.95 | 1.1 | 0.83 | [4][5][11][12] |
| pNP-Octanoate (C8) | Wild Type Lipase | 1.1 | - | - | [4][5][11] |
| pNP-Dodecanoate (C12) | Wild Type Lipase | 0.78 | - | - | [4][5][11] |
| pNP-Palmitate (C16) | Wild Type Lipase | 0.18 | - | - | [4][5][11] |
Note: 1 Unit (U) is often defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under specified conditions.[4] The data clearly indicates that for this particular wild-type lipase, the highest activity (Vmax) was observed with the eight-carbon chain substrate, pNP-octanoate.[4][5][11]
Experimental Protocols
The following is a detailed methodology for a standard spectrophotometric assay to determine the activity of a lipase or esterase using 4-nitrophenyl octanoate as the substrate.
Materials and Reagents
-
Assay Buffer: 50 mM Sodium Phosphate (NaPO₄) or Tris-HCl buffer, pH 7.0-8.0. The optimal pH should be determined for the specific enzyme being studied.[11][13]
-
Substrate (4-NPO) Stock Solution: Prepare a 20 mM stock solution of 4-nitrophenyl octanoate in acetonitrile or a 1:4 (v/v) mixture of acetonitrile and isopropanol.[6][12] Note: Gentle warming may be necessary for complete dissolution. Store at -20°C, protected from light.[6]
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. On the day of the assay, dilute the enzyme to the desired working concentration. The final concentration should ensure a linear reaction rate for at least 10 minutes.
-
4-Nitrophenol (pNP) Standard Solution: Prepare a 1 mM stock solution of 4-nitrophenol in the assay buffer. This is used to create a standard curve to correlate absorbance with product concentration.[6]
-
Equipment: 96-well microplate, temperature-controlled microplate reader capable of measuring absorbance at 405 nm.[6]
Standard Curve Generation
-
Prepare a series of dilutions from the 1 mM pNP stock solution in the assay buffer to obtain final concentrations from 0 to 100 µM.
-
Add 200 µL of each dilution to separate wells of a 96-well microplate.
-
Measure the absorbance at 405 nm.
-
Plot absorbance versus pNP concentration. The slope of this line represents the molar extinction coefficient under the specific assay conditions and is used to convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min).[14]
Enzyme Activity Assay Protocol
-
Set the microplate reader to the desired assay temperature (e.g., 25°C or 37°C).
-
To each well of a 96-well microplate, add 180 µL of pre-warmed assay buffer.
-
Add 10 µL of the diluted enzyme solution to the test wells.
-
For the blank or negative control wells (to measure non-enzymatic hydrolysis), add 10 µL of assay buffer instead of the enzyme solution.[6][14]
-
Initiate the reaction by adding 10 µL of the 20 mM 4-NPO stock solution to all wells, bringing the total volume to 200 µL and the final substrate concentration to 1 mM.
-
Immediately place the plate in the reader and begin kinetic measurements. Record the absorbance at 405 nm every minute for 10-30 minutes.[6]
Data Analysis
-
Calculate the rate of reaction (v) in terms of ΔAbs/min for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the negative control (spontaneous hydrolysis) from the rates of the enzyme-catalyzed reactions.[14]
-
Convert the corrected rate (ΔAbs/min) to specific activity (U/mg) using the molar extinction coefficient obtained from the pNP standard curve and the concentration of the enzyme in the assay.
The workflow for this experimental protocol is visualized below.
Caption: Standard experimental workflow for a lipase assay using 4-NPO.
Factors Influencing Hydrolysis Rate
Several factors can influence the rate of 4-NPO hydrolysis, and their understanding is critical for designing robust experiments and for drug development applications.
-
pH: The pH of the medium has a dual effect. For non-enzymatic hydrolysis, the rate increases with increasing pH due to a higher concentration of the hydroxide nucleophile. For enzymatic reactions, each lipase has a characteristic optimal pH at which it exhibits maximum activity, typically in the neutral to alkaline range.[13][15] Drastic changes in pH can lead to enzyme denaturation and loss of activity.
-
Temperature: Reaction rates generally increase with temperature up to an optimum. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.
-
Solvents: Organic co-solvents can affect enzyme activity. While some enzymes are stable and active in certain non-aqueous environments, high concentrations of organic solvents often lead to denaturation.[16] However, low concentrations of solvents like methanol have been shown to sometimes enhance lipase activity compared to purely aqueous solutions.[16]
-
Substrate Aggregation: 4-Nitrophenyl alkanoates with longer acyl chains, including octanoate, have low solubility in water and can form aggregates or micelles above a critical concentration.[17] This aggregation can reduce the effective concentration of the monomeric substrate available to the enzyme, leading to a decrease in the observed reaction rate.[17]
The logical relationship between these factors and the observed hydrolysis rate is depicted below.
References
- 1. scbt.com [scbt.com]
- 2. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 3. 4-Nitrophenyloctanoate | C14H19NO4 | CID 97416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-NITROPHENYL OCTANOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.sa.cr [scielo.sa.cr]
- 16. emerginginvestigators.org [emerginginvestigators.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
The Pivotal Role of 4-Nitrophenyl Octanoate in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO), also known as p-nitrophenyl octanoate or 4-nitrophenyl caprylate, is a synthetic ester that has carved a significant niche in the field of biochemistry, particularly in enzymology and drug discovery.[1][2][3] Its utility stems from its function as a chromogenic substrate for a variety of lipolytic enzymes, including lipases and esterases.[4][5] The enzymatic hydrolysis of this colorless substrate yields 4-nitrophenol, a distinctively yellow-colored product, the formation of which can be readily and continuously monitored using spectrophotometry.[4][6][7] This straightforward and sensitive colorimetric assay makes 4-NPO an invaluable tool for determining enzyme activity, characterizing enzyme kinetics, and screening for potential enzyme inhibitors.[5][8]
Core Application: A Substrate for Lipase and Esterase Activity Assays
The primary application of 4-nitrophenyl octanoate is in the quantitative determination of lipase (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterase (carboxylic ester hydrolases, EC 3.1.1.1) activity.[5] The principle of the assay is based on the enzymatic cleavage of the ester bond in 4-NPO, which releases octanoic acid and 4-nitrophenol.[6] In an alkaline buffer, 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-410 nm.[9][10] The rate of increase in absorbance is directly proportional to the enzymatic activity.[4]
Substrate Specificity
Different lipases exhibit varying degrees of specificity for substrates with different acyl chain lengths.[4] Studies have shown that some lipases display a preference for medium-chain fatty acid esters like 4-nitrophenyl octanoate (C8).[4][11] For instance, wild-type lipase from Thermomyces lanuginosus demonstrates higher activity with 4-nitrophenyl octanoate compared to substrates with shorter or longer acyl chains.[11][12] This characteristic makes 4-NPO a particularly useful substrate for studying lipases with a preference for medium-chain fatty acids.
Quantitative Data Presentation
The selection of an appropriate substrate is critical for accurately characterizing enzyme activity. The following table summarizes the kinetic parameters of a wild-type lipase with a range of 4-nitrophenyl esters, highlighting the preferential activity towards 4-nitrophenyl octanoate.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42[11][12] |
| 4-Nitrophenyl butyrate | C4 | 0.95[11][12] |
| 4-Nitrophenyl octanoate | C8 | 1.1 [11][12] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[11][12] |
| 4-Nitrophenyl palmitate | C16 | 0.18[11][12] |
One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[4]
Experimental Protocols
General Lipase Activity Assay using 4-Nitrophenyl Octanoate (Microplate Reader Format)
This protocol provides a generalized and adaptable method for measuring lipase activity.
Materials:
-
4-Nitrophenyl octanoate (Substrate)
-
Lipase solution (Enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100)
-
Solvent for substrate (e.g., Acetonitrile or Isopropanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a stock solution of 4-nitrophenyl octanoate (e.g., 20 mM) in a suitable organic solvent like acetonitrile.[11]
-
Assay Buffer: Prepare a buffer solution at the optimal pH for the lipase being studied (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Emulsion: To ensure a homogenous mixture, prepare a substrate emulsion by mixing the 4-nitrophenyl octanoate stock solution with the assay buffer containing an emulsifying agent (e.g., 1% v/v Triton X-100).[4] Sonication of the mixture is recommended.
-
Enzyme Solution: Prepare a solution of the lipase in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of a 96-well microplate.
-
Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the lipase solution to each well.
-
For a blank control, add 20 µL of the assay buffer (without the enzyme) to control for spontaneous hydrolysis of the substrate.[13]
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
The enzymatic activity can be calculated using the Beer-Lambert law, where the extinction coefficient of 4-nitrophenol is known.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Enzymatic hydrolysis of 4-Nitrophenyl Octanoate.
Experimental Workflow Diagram
Caption: Workflow for a typical lipase activity assay.
Applications in Drug Development
Beyond basic enzyme characterization, 4-nitrophenyl octanoate is a valuable tool in the drug development pipeline.
-
Inhibitor Screening: The simplicity and reliability of the 4-NPO assay make it highly suitable for high-throughput screening (HTS) of chemical libraries to identify potential lipase and esterase inhibitors.[5][8] Such inhibitors are of therapeutic interest for conditions like obesity and hyperlipidemia.[5]
-
Structure-Activity Relationship (SAR) Studies: Once initial inhibitor "hits" are identified, 4-NPO can be used in secondary assays to determine the potency (e.g., IC₅₀ values) of a series of synthesized analogs, thereby guiding the optimization of lead compounds.
Conclusion
4-Nitrophenyl octanoate is a cornerstone substrate in the study of lipolytic enzymes. Its utility in providing a simple, sensitive, and continuous colorimetric assay for enzyme activity has cemented its importance in both fundamental biochemical research and applied drug discovery. The preference of certain lipases for this medium-chain ester further enhances its value as a specific tool for characterizing a subset of these crucial enzymes. The detailed protocols and understanding of its applications provided in this guide are intended to empower researchers to effectively utilize 4-nitrophenyl octanoate in their scientific endeavors.
References
- 1. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 2. scbt.com [scbt.com]
- 3. 4-Nitrophenyloctanoate | C14H19NO4 | CID 97416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biosynth.com [biosynth.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Nitrophenyl Octanoate Lipase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of lipase activity using the chromogenic substrate 4-nitrophenyl octanoate (p-NPO). This spectrophotometric assay is a reliable and straightforward method for characterizing enzyme kinetics, screening for lipase inhibitors, and performing quality control in various research and drug development applications.
Principle of the Assay
The 4-nitrophenyl octanoate lipase assay is based on the enzymatic hydrolysis of the ester bond in 4-nitrophenyl octanoate by lipase.[1] This reaction releases octanoic acid and 4-nitrophenol (p-nitrophenol).[2] In an alkaline buffer (pH > 7), 4-nitrophenol is converted to the 4-nitrophenolate ion, which is a yellow-colored product with a strong absorbance at approximately 405-415 nm.[1][2] The rate of formation of the 4-nitrophenolate ion, measured as an increase in absorbance over time, is directly proportional to the lipase activity in the sample.[3]
Signaling Pathway: Enzymatic Reaction
References
Application Note and Protocols for Measuring Esterase Activity with 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a diverse group of hydrolase enzymes that play critical roles in various physiological and metabolic processes, including drug metabolism, lipid metabolism, and detoxification. The accurate quantification of esterase activity is paramount in biochemical research and drug discovery. 4-Nitrophenyl octanoate serves as an effective chromogenic substrate for the continuous monitoring of esterase activity. The enzymatic hydrolysis of this substrate releases 4-nitrophenol (p-nitrophenol), a yellow-colored product, allowing for a straightforward spectrophotometric assay. The rate of 4-nitrophenol formation is directly proportional to the esterase activity. This document provides a detailed protocol for utilizing 4-Nitrophenyl octanoate to measure esterase activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the ester bond in 4-Nitrophenyl octanoate by an esterase. This hydrolysis reaction yields octanoic acid and 4-nitrophenol. In a buffer system with a pH above the pKa of 4-nitrophenol (~7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion. This anion exhibits a strong absorbance at approximately 405 nm. The rate of increase in absorbance at this wavelength is monitored over time to determine the enzyme's activity.[1][2][3]
Data Presentation
The following tables summarize key quantitative parameters relevant to enzymatic assays using 4-nitrophenyl esters.
Table 1: Physical and Spectroscopic Properties
| Parameter | Value/Range | Substrate Context | Source(s) |
| Wavelength of Max. Absorbance (λmax) | 405 - 410 nm | 4-Nitrophenolate | [1][3] |
| Molar Extinction Coefficient (ε) of 4-Nitrophenol | ~18,000 M⁻¹cm⁻¹ | At pH 8.0 and 405 nm | [2] |
| Molecular Weight of 4-Nitrophenyl octanoate | 265.30 g/mol | - | [4] |
| Synonyms | 4-Nitrophenyl caprylate; Caprylic acid 4-nitrophenyl ester; Octanoic acid 4-nitrophenyl ester | - | [4] |
Table 2: Representative Kinetic Parameters of Esterases with Various 4-Nitrophenyl Esters
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg protein) | Source(s) |
| Wild Type Lipase | 4-Nitrophenyl acetate (C2) | - | 0.42 | [5] |
| Wild Type Lipase | 4-Nitrophenyl butyrate (C4) | - | 0.95 | [5] |
| Wild Type Lipase | 4-Nitrophenyl octanoate (C8) | - | 1.1 | [5] |
| Wild Type Lipase | 4-Nitrophenyl dodecanoate (C12) | - | 0.78 | [5] |
| Wild Type Lipase | 4-Nitrophenyl palmitate (C16) | - | 0.18 | [5] |
| Pseudomonas sp. Esterase (EstD04) | 4-Nitrophenyl butyrate (C4) | - | 1475 | [6] |
Note: Kinetic parameters can vary significantly depending on the specific enzyme, purity, and assay conditions.
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for other formats.
Materials and Reagents
-
4-Nitrophenyl octanoate
-
Esterase-containing sample (e.g., purified enzyme, cell lysate)
-
Assay Buffer: 50 mM Tris-HCl or sodium phosphate buffer (pH 7.0-9.0, adjust for optimal enzyme activity)[7]
-
Triton X-100 or another suitable non-ionic surfactant[2]
-
Organic Solvent: Acetonitrile, isopropanol, or DMSO for substrate stock solution[2][3]
-
4-Nitrophenol (for standard curve)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or temperature-controlled plate reader
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0. This buffer may need to be optimized for the specific esterase being studied. For long-chain esters, include a surfactant like 0.5% (v/v) Triton X-100 in the assay buffer to aid in substrate emulsification.[2][7]
-
Substrate Stock Solution (e.g., 20 mM): Due to the poor aqueous solubility of 4-Nitrophenyl octanoate, a stock solution must be prepared in a water-miscible organic solvent.[2] Dissolve an appropriate amount of 4-Nitrophenyl octanoate in acetonitrile or isopropanol to create a 20 mM stock solution. Store this solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the esterase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). On the day of the assay, dilute the enzyme stock to the desired working concentration using the Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
4-Nitrophenol Standard Solution (1 mM): Dissolve 13.91 mg of 4-nitrophenol in 100 mL of the Assay Buffer to create a 1 mM stock solution. This will be used to generate a standard curve for the accurate quantification of the product.[3]
Preparation of 4-Nitrophenol Standard Curve
-
Prepare a series of dilutions of the 1 mM 4-nitrophenol standard solution in the Assay Buffer to obtain final concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[3]
-
Transfer 200 µL of each dilution into separate wells of a 96-well microplate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding concentrations of 4-nitrophenol. The slope of the resulting linear regression represents the molar extinction coefficient under your specific assay conditions.[3]
Assay Protocol
-
Reaction Setup: In a 96-well microplate, add the components in the following order:
-
170 µL of Assay Buffer
-
10 µL of Substrate Stock Solution (for a final concentration of 1 mM). Mix well by pipetting to form a stable emulsion.
-
-
Controls: Prepare the following controls:
-
No-Enzyme Control (Blank): Add 20 µL of Assay Buffer instead of the enzyme solution to a well containing the substrate. This is crucial to correct for the spontaneous, non-enzymatic hydrolysis of the substrate.[2][8]
-
No-Substrate Control: Add 10 µL of the organic solvent (used for the substrate stock) instead of the substrate solution to a well containing the enzyme. This control ensures that the enzyme solution itself does not contribute to the absorbance at 405 nm.
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.[1]
-
Initiate Reaction: Add 20 µL of the diluted Enzyme Solution to each well to initiate the reaction. The total reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a temperature-controlled microplate reader. Measure the increase in absorbance at 405 nm every 30-60 seconds for a total of 10-20 minutes.[1][2]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each well.
-
Correct for Spontaneous Hydrolysis: Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.[2]
-
Calculate Esterase Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of 4-nitrophenol produced per minute.
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
-
ΔAbs/min = Corrected rate of absorbance change
-
ε = Molar extinction coefficient of 4-nitrophenol (in M⁻¹cm⁻¹) determined from the standard curve.
-
l = Path length of the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally.
-
-
-
Calculate Specific Activity: To determine the specific activity (U/mg), divide the activity (in U/mL, where 1 U = 1 µmol/min) by the final concentration of the enzyme in the assay (in mg/mL).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Enzymatic Characterization of a Novel HSL Family IV Esterase EstD04 from Pseudomonas sp. D01 in Mealworm Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 4-Nitrophenyl Octanoate (4-NPO) Substrate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO), also known as p-nitrophenyl caprylate, is a chromogenic substrate widely employed in the continuous and quantitative assessment of lipolytic enzymes such as lipases and esterases. The utility of this substrate lies in a straightforward colorimetric assay. Enzymatic hydrolysis of the colorless 4-NPO ester bond liberates octanoic acid and 4-nitrophenol. In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate anion, which presents a distinct yellow color. This color change can be quantified spectrophotometrically by measuring the absorbance at approximately 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity, offering a simple and sensitive method for enzyme characterization, inhibitor screening, and various applications in drug development.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl octanoate by a lipase or esterase. This reaction yields octanoic acid and 4-nitrophenol. In a buffer system with a pH above the pKa of 4-nitrophenol (~7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, which is intensely colored. The rate of increase in absorbance at 405-410 nm is monitored to determine the enzyme's activity.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for 4-Nitrophenyl octanoate and its use in enzymatic assays.
| Parameter | Value/Range | Details and Context | Source(s) |
| Molecular Weight | 265.30 g/mol | [2][3][4] | |
| Physical Form | Liquid | At room temperature. | [5] |
| Density | ~1.095 g/mL at 20 °C | [2][5] | |
| Storage (Solid/Neat Oil) | 2-8°C | Recommended for the undiluted compound. | [2][5] |
| Storage (Stock Solution) | -20°C | In an appropriate organic solvent, protected from light.[1][6] | [1][6] |
| Solubility (Organic Solvents) | Soluble | Isopropanol, ethanol, DMSO, and dimethylformamide (DMF) are common solvents.[7][8] | [7][8] |
| λmax (4-Nitrophenolate) | 405 - 410 nm | Wavelength of maximum absorbance for the yellow product of hydrolysis.[1][9] | [1][9] |
| Typical Stock Solution Conc. | 10 - 20 mM | Prepared in a suitable organic solvent like isopropanol.[10] | [10] |
| Typical Final Assay Conc. | 1 mM | The working concentration in the final reaction mixture.[1][9] | [1][9] |
Experimental Protocols
Protocol 1: Preparation of 10 mM 4-Nitrophenyl Octanoate Stock Solution
This protocol describes the preparation of a concentrated stock solution of 4-NPO, which can be stored for later use.
Materials:
-
4-Nitrophenyl octanoate (MW: 265.30 g/mol )
-
Isopropanol (or ethanol, DMSO)
-
Microcentrifuge tubes or glass vials
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 26.53 mg of 4-Nitrophenyl octanoate.
-
Dissolving: Add the weighed 4-NPO to a suitable container. Add 10 mL of isopropanol to the container.
-
Mixing: Vortex or mix thoroughly until the 4-NPO is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light. This solution is stable for several weeks.
Protocol 2: Preparation of 1 mM Working Substrate Solution
This protocol details the preparation of the final working solution for use in a typical lipase/esterase assay. Due to the poor water solubility of 4-NPO, an emulsifying agent is often necessary to create a stable substrate emulsion for the enzymatic reaction.[9]
Materials:
-
10 mM 4-Nitrophenyl octanoate stock solution (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
Conical tubes
-
Vortex mixer or sonicator
Procedure:
-
Buffer Preparation: Prepare the desired volume of Assay Buffer. For example, for 10 mL of working solution, measure out approximately 9.0 mL of 50 mM Tris-HCl, pH 8.0.
-
Add Emulsifier: Add the emulsifying agent to the Assay Buffer. A common final concentration is 0.5-1% (v/v) Triton X-100. For 10 mL, this would be 50-100 µL. Mix thoroughly.
-
Substrate Addition: While vortexing the buffer/emulsifier mixture, slowly add 1 mL of the 10 mM 4-NPO stock solution.
-
Emulsification: Continue to vortex or sonicate the mixture to ensure the formation of a homogenous and stable emulsion.[9] The solution should appear cloudy but uniform.
-
Usage: This 1 mM working substrate solution should be prepared fresh daily for optimal results.[7][11]
Visualization of the Experimental Workflow
Caption: Workflow for the preparation of 4-NPO substrate solution.
Application Notes
-
pH Considerations: The pKa of 4-nitrophenol is approximately 7.2.[1] To ensure the formation and accurate measurement of the yellow 4-nitrophenolate anion, the assay buffer should have a pH above this value, typically between 8.0 and 9.0.
-
Solvent and Emulsifier Choice: For short-chain 4-nitrophenyl esters (C2-C8), direct dissolution in the assay buffer may be possible.[9] However, for longer-chain esters like 4-NPO, an organic solvent stock is necessary, and an emulsifier is crucial for creating a stable substrate suspension in the aqueous assay buffer.[9] The choice of emulsifier can influence enzyme activity and should be optimized for the specific enzyme being studied.
-
Controls are Crucial: A blank or control reaction containing the substrate solution but no enzyme should always be run in parallel.[1] This allows for the subtraction of any background absorbance and accounts for the spontaneous, non-enzymatic hydrolysis of the substrate, which can be significant in aqueous solutions.[12]
-
Safety Precautions: 4-Nitrophenyl octanoate should be considered hazardous material.[7] Avoid ingestion, inhalation, and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions. Wash hands thoroughly after handling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 3. scbt.com [scbt.com]
- 4. 4-Nitrophenyloctanoate | C14H19NO4 | CID 97416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ≥90.0% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, enabling the rapid assessment of large compound libraries.[1][2] 4-Nitrophenyl octanoate (4-NPO) is a chromogenic substrate widely employed in HTS assays to identify and characterize inhibitors of lipolytic enzymes, such as lipases and esterases.[3][4] These enzymes are significant therapeutic targets for various conditions, including obesity and hyperlipidemia.[5][6] This document provides detailed application notes and protocols for utilizing 4-NPO in HTS campaigns.
The assay principle is based on the enzymatic hydrolysis of the colorless 4-NPO substrate by a lipase or esterase. This reaction liberates octanoic acid and 4-nitrophenol.[7][8] Under alkaline conditions (pH > 7.2), 4-nitrophenol converts to the 4-nitrophenolate anion, a distinct yellow-colored product with maximum absorbance between 405 and 415 nm.[7][9] The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity, providing a simple and reliable method for continuous monitoring.[3][7]
Applications
The use of 4-Nitrophenyl octanoate in high-throughput screening has several key applications in research and drug development:
-
Enzyme Inhibitor Screening: The primary application is the identification of novel inhibitors of lipases and esterases from large chemical libraries.[6] This is crucial in the discovery of new therapeutic agents.[10]
-
Enzyme Characterization: HTS assays with 4-NPO can be adapted to determine the kinetic parameters of enzymes, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[6][11]
-
Substrate Specificity Studies: By comparing the enzymatic activity with a panel of 4-nitrophenyl esters with varying acyl chain lengths, researchers can determine the substrate specificity of a particular lipase or esterase.[3][4][8] Lipases generally show higher activity towards longer-chain fatty acid esters, while esterases prefer shorter-chain esters.[12]
Data Presentation
The following tables summarize quantitative data relevant to HTS assays using 4-nitrophenyl esters.
Table 1: Lipase Activity on Various 4-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Relative Activity (%) | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | - | 0.42[11] |
| p-Nitrophenyl butyrate | C4 | - | 0.95[11] |
| p-Nitrophenyl octanoate | C8 | 100 [6] | 1.1 [11] |
| p-Nitrophenyl dodecanoate | C12 | 78[6] | 0.78[11] |
| p-Nitrophenyl palmitate | C16 | 18[6] | 0.18[11] |
| Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions.[3] |
Table 2: Key Parameters for HTS Assay using 4-Nitrophenyl Esters
| Parameter | Value/Range | Context |
| Wavelength of Max. Absorbance (λmax) | 405 - 415 nm | 4-Nitrophenolate[7][9] |
| Molar Extinction Coefficient (ε) of 4-Nitrophenol | ~18,000 M⁻¹cm⁻¹ | at pH 8.0 and 405 nm[8] |
| Assay pH | 7.2 - 9.0 | Optimal for 4-nitrophenolate formation and many lipases[6][7] |
| Assay Temperature | 25 - 37 °C | Dependent on the specific enzyme being studied[4] |
Experimental Protocols
This section provides a detailed protocol for a high-throughput screening assay to identify lipase inhibitors using 4-Nitrophenyl octanoate in a 96-well microplate format.
Materials and Reagents
-
4-Nitrophenyl octanoate (4-NPO)[13]
-
Lipase (e.g., Porcine Pancreatic Lipase)[10]
-
Assay Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 8.0[6][8]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Known lipase inhibitor (e.g., Orlistat) for positive control
-
Microplate reader capable of measuring absorbance at 405-415 nm[7][8]
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0. For some lipases, the addition of a surfactant like 0.4% (v/v) Triton X-100 to the buffer is necessary to emulsify the substrate.[3][6]
-
Substrate Stock Solution (10 mM): Dissolve 4-Nitrophenyl octanoate in acetonitrile or 2-propanol to a final concentration of 10 mM.[6] This stock solution should be stored at -20°C.
-
Substrate Working Solution (1 mM): On the day of the experiment, prepare the working substrate solution by diluting the 10 mM stock solution 1:10 in the Assay Buffer. If a surfactant is used, ensure the substrate is well-emulsified by vortexing or sonication.[3][6]
-
Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the lipase in cold Assay Buffer immediately before use. Keep the enzyme solution on ice.[10] The optimal final concentration of the enzyme in the assay will need to be determined empirically.
-
Test Compound Plates: Prepare serial dilutions of the test compounds and the positive control inhibitor in the appropriate solvent (e.g., DMSO) in a separate 96-well plate.
HTS Assay Protocol
-
Dispense Reagents:
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow for any interaction between the compounds and the enzyme.[3][8]
-
Initiate Reaction: Add 20 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 200 µL.[8]
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader (e.g., 37°C).[8] Measure the increase in absorbance at 410 nm every minute for 15-30 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).
-
Visualizations
Enzymatic Reaction of 4-Nitrophenyl Octanoate
Caption: Enzymatic hydrolysis of 4-Nitrophenyl octanoate.
High-Throughput Screening Workflow
Caption: Workflow for HTS of lipase inhibitors.
References
- 1. Enzyme assays for high-throughput screening. [fredi.hepvs.ch]
- 2. unchainedlabs.com [unchainedlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Lipase inhibitory activity assay for fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
Kinetic Analysis of Lipase Activity Using 4-Nitrophenyl Octanoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. The precise and efficient determination of lipase activity is paramount for research, diagnostics, and the development of novel therapeutics targeting lipid metabolism. This application note provides a detailed protocol for the kinetic analysis of lipase activity using the chromogenic substrate 4-nitrophenyl octanoate (4-NPO). This spectrophotometric assay is simple, robust, and amenable to high-throughput screening, making it an invaluable tool for enzymology and drug discovery.
The principle of this assay relies on the enzymatic hydrolysis of 4-NPO by lipase, which liberates 4-nitrophenol (4-NP) and octanoic acid. In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring the increase in absorbance at 405-415 nm. The rate of 4-nitrophenol formation is directly proportional to the lipase activity.
Data Presentation
The kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max), are crucial for characterizing enzyme-substrate interactions and evaluating enzyme performance. Below is a summary of kinetic parameters for a wild-type lipase with various 4-nitrophenyl esters, highlighting the preference for medium-chain fatty acid esters like 4-nitrophenyl octanoate.[1][2]
| Substrate | Acyl Chain Length | V_max (U/mg protein) | K_m (mM) |
| 4-Nitrophenyl acetate | C2 | 0.42[2][3] | - |
| 4-Nitrophenyl butyrate | C4 | 0.95[2][3] | - |
| 4-Nitrophenyl octanoate | C8 | 1.1 [2][3] | - |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[2][3] | - |
| 4-Nitrophenyl palmitate | C16 | 0.18[2][3] | - |
Note: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions. K_m values are dependent on the specific lipase and experimental conditions and should be determined empirically.
Experimental Protocols
This section provides a detailed methodology for the kinetic analysis of lipase using 4-nitrophenyl octanoate.
Materials and Reagents
-
Lipase enzyme
-
4-Nitrophenyl octanoate (4-NPO)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100 (optional, for substrate emulsification)
-
Dimethyl sulfoxide (DMSO) or isopropanol (for substrate stock solution)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-415 nm
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl and bring the final volume to 1 L with deionized water. Store at 4°C.
-
Substrate Stock Solution (e.g., 10 mM 4-NPO): Dissolve the appropriate amount of 4-NPO in DMSO or isopropanol. For example, to prepare a 10 mM solution, dissolve 2.513 mg of 4-NPO in 1 mL of solvent. Store at -20°C.
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. A series of dilutions should be tested.
Assay Protocol for Determining Michaelis-Menten Kinetics
-
Prepare Substrate Working Solutions: Prepare a series of dilutions of the 4-NPO stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 to 10 mM). If substrate solubility is an issue, a small amount of Triton X-100 (e.g., 0.1% v/v) can be included in the assay buffer to create a stable emulsion.
-
Set up the Microplate:
-
Blank wells: Add assay buffer and the respective volume of each substrate working solution.
-
Test wells: Add the enzyme solution and the respective volume of each substrate working solution.
-
A typical final reaction volume is 200 µL per well (e.g., 180 µL of substrate working solution and 20 µL of enzyme solution).
-
-
Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the Reaction: Add the enzyme solution to the test wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the Initial Reaction Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min).
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of 4-nitrophenol production. The molar extinction coefficient (ε) for 4-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹. The path length (l) is specific to the microplate and reader.
-
Determine K_m and V_max: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Visualizations
The following diagrams illustrate the enzymatic reaction and the experimental workflow.
References
Application Notes and Protocols for Spectrophotometric Assay of Lipase with 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectrophotometric assay of lipase activity using 4-Nitrophenyl octanoate (p-NPO) as a chromogenic substrate. This method offers a simple, sensitive, and continuous assay suitable for characterizing lipase kinetics, screening for inhibitors, and quality control in various research and drug development applications.
Principle of the Assay
The spectrophotometric assay for lipase activity is based on the enzymatic hydrolysis of a 4-nitrophenyl ester substrate. Lipase catalyzes the cleavage of the ester bond in 4-Nitrophenyl octanoate, releasing 4-nitrophenol (pNP) and octanoic acid.[1] In an alkaline environment (typically pH > 7.0), the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring the increase in absorbance at 405-415 nm.[1][2] The rate of 4-nitrophenolate formation is directly proportional to the lipase activity in the sample.[2][3]
The choice of the fatty acid esterified to the 4-nitrophenyl group is critical, as different lipases exhibit varying specificities towards substrates with different acyl chain lengths.[3] 4-Nitrophenyl octanoate, with its eight-carbon acyl chain, is particularly suitable for assaying lipases that show a preference for medium-chain fatty acid esters.[4][5]
Data Presentation
The following tables summarize quantitative data relevant to the lipase assay using various 4-nitrophenyl esters, illustrating the importance of substrate selection.
Table 1: Kinetic Parameters of a Wild-Type Lipase with Various 4-Nitrophenyl Esters
This table presents the maximal velocity (Vmax) of a wild-type lipase with a range of 4-nitrophenyl ester substrates. A higher Vmax indicates a greater catalytic activity of the enzyme towards that specific substrate. The data demonstrates that this particular lipase exhibits the highest activity with 4-Nitrophenyl octanoate (C8), suggesting a preference for medium-chain fatty acids.[4][5]
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42[4][5] |
| 4-Nitrophenyl butyrate | C4 | 0.95[4][5] |
| 4-Nitrophenyl octanoate | C8 | 1.1 [4][5][6] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[4][5][6] |
| 4-Nitrophenyl palmitate | C16 | 0.18[4][5][6] |
Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[3]
Table 2: Catalytic Efficiency of a Wild-Type Lipase
The catalytic efficiency (Vmax/Km) is a measure of how efficiently an enzyme converts a substrate into a product. While the Km value for 4-Nitrophenyl octanoate was not explicitly provided in the same study, the available data for other esters further supports the characterization of substrate preference.[3][5]
| Substrate | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl butyrate | 0.83[5] |
| 4-Nitrophenyl palmitate | 0.063[5] |
Experimental Protocols
This section provides a detailed methodology for performing the spectrophotometric lipase assay using 4-Nitrophenyl octanoate.
3.1. Materials and Reagents
-
4-Nitrophenyl octanoate (p-NPO)
-
Purified lipase or experimental sample
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
Isopropanol or Chloroform
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Sonicator
3.2. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using concentrated HCl. Bring the final volume to 1 L with deionized water and store at 4°C.[6]
-
Substrate Stock Solution (10 mM 4-Nitrophenyl octanoate): Due to the low aqueous solubility of p-NPO, prepare a stock solution in an organic solvent. For example, dissolve an appropriate amount of 4-Nitrophenyl octanoate in isopropanol or chloroform to make a 10 mM stock solution.[2] This solution should be prepared fresh and protected from light.
-
Substrate Emulsion: To prepare the working substrate solution, mix the 10 mM p-NPO stock solution with the assay buffer containing an emulsifying agent. A common preparation involves adding 1 mL of the 10 mM p-NPO stock solution to 8.9 mL of 50 mM Tris-HCl buffer (pH 8.0) containing 0.1 mL of Triton X-100 (for a final concentration of 1% v/v).[6] Vortex the mixture vigorously and then sonicate until a homogenous and stable emulsion is formed. This emulsion should be prepared fresh before each assay.[6]
-
Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the measurement period. A series of dilutions should be tested.[6]
3.3. Assay Procedure
-
Microplate Setup: Set up a 96-well microplate. Include wells for blank controls (no enzyme), test samples, and positive controls (if using a known lipase standard).
-
Add Substrate Emulsion: Add 180 µL of the freshly prepared substrate emulsion to each well.[6]
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[6][7]
-
Initiate Reaction: To start the reaction, add 20 µL of the enzyme solution to the appropriate wells. For the blank wells, add 20 µL of the assay buffer instead of the enzyme solution.[6]
-
Measurement: Immediately place the microplate in a microplate reader and begin monitoring the increase in absorbance at 405 nm.[6] Take readings every 30-60 seconds for a period of 5-10 minutes.
3.4. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time curve. Subtract the rate of the blank control from the rate of the enzyme-catalyzed reaction to correct for any non-enzymatic hydrolysis of the substrate.
-
Calculate Lipase Activity: Use the Beer-Lambert law to calculate the concentration of 4-nitrophenol released and subsequently the lipase activity.[3][8]
Activity (U/mL) = [(ΔAbs/min) × V_total] / [ε × l × V_enzyme] × D
Where:
-
ΔAbs/min: The rate of change of absorbance at 405 nm (after correcting for the blank).
-
V_total: Total reaction volume in the well (e.g., 200 µL).[6]
-
ε: Molar extinction coefficient of 4-nitrophenol at the specific pH. At pH 8.0, this is approximately 18,000 M⁻¹cm⁻¹.[3][6]
-
l: Path length of the light in the well (in cm). This is typically provided by the microplate manufacturer.
-
V_enzyme: Volume of the enzyme solution added to the well (e.g., 20 µL).[6]
-
D: Dilution factor of the enzyme solution.
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[3]
-
Visualizations
Diagram 1: Enzymatic Reaction of Lipase with 4-Nitrophenyl Octanoate
Caption: Lipase catalyzes the hydrolysis of 4-Nitrophenyl octanoate.
Diagram 2: Experimental Workflow for Spectrophotometric Lipase Assay
Caption: Workflow for the spectrophotometric lipase assay.
References
- 1. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibitor Screening Assays using 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 4-nitrophenyl octanoate as a chromogenic substrate in inhibitor screening assays for lipolytic enzymes such as lipases and esterases.
Principle of the Assay
The inhibitor screening assay using 4-nitrophenyl octanoate is a continuous and quantitative colorimetric method. The underlying principle involves the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl octanoate, by a lipase or esterase. This reaction yields octanoic acid and 4-nitrophenol.[1][2] In a buffer system with a pH above the pKa of 4-nitrophenol (approximately 7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion. This anion has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at a wavelength between 405 and 412 nm.[1][2] The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity.[2] In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of inhibitory activity.[1]
Signaling Pathway Diagram
Caption: Enzymatic hydrolysis of 4-nitrophenyl octanoate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing and performing inhibitor screening assays using 4-nitrophenyl octanoate.
Table 1: Physicochemical and Spectral Properties
| Parameter | Value/Range | Substrate Context |
| CAS Number | 1956-10-1 | 4-Nitrophenyl octanoate |
| Molecular Formula | C₁₄H₁₉NO₄ | 4-Nitrophenyl octanoate[3] |
| Molecular Weight | 265.30 g/mol | 4-Nitrophenyl octanoate[3] |
| Wavelength of Max. Absorbance (λmax) | 405 - 412 nm | 4-Nitrophenolate[1][2] |
| Typical Assay pH Range | 7.0 - 9.0 | Lipase/Esterase Assays[2] |
| Typical Assay Temperature | 25 - 50°C | Lipase/Esterase Assays[2] |
Table 2: Comparative Vmax of a Wild-Type Lipase with Different p-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42[4][5] |
| p-Nitrophenyl butyrate | C4 | 0.95[4][5] |
| p-Nitrophenyl octanoate | C8 | 1.1 [4][5] |
| p-Nitrophenyl dodecanoate | C12 | 0.78[4][5] |
| p-Nitrophenyl palmitate | C16 | 0.18[4][5] |
Note: Vmax values are dependent on the specific enzyme and assay conditions and should be determined empirically.
Experimental Protocols
This section provides detailed protocols for reagent preparation, standard curve generation, and the inhibitor screening assay.
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Add 5 mL of Triton X-100.
-
Add deionized water to a final volume of 1 L.
-
Store at 4°C.
-
-
Substrate Stock Solution (20 mM 4-Nitrophenyl octanoate):
-
Note: Due to the poor aqueous solubility of 4-nitrophenyl octanoate, a water-miscible organic solvent is required for the stock solution.
-
Prepare a 20 mM stock solution by dissolving 5.31 mg of 4-nitrophenyl octanoate (MW: 265.30 g/mol ) in 1 mL of isopropanol or DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Enzyme Solution:
-
Prepare a stock solution of the lipase or esterase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
On the day of the assay, dilute the enzyme stock solution to the desired working concentration using the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Inhibitor Stock Solutions:
-
Dissolve test inhibitors in a suitable solvent, such as DMSO, to create high-concentration stock solutions (e.g., 10-100 mM).
-
Prepare serial dilutions of the inhibitor stock solutions to be tested.
-
-
4-Nitrophenol Standard Solution (1 mM):
-
Dissolve 13.91 mg of 4-nitrophenol in 100 mL of the Assay Buffer.[2]
-
This standard solution will be used to generate a calibration curve.
-
-
Prepare a series of dilutions of the 1 mM 4-nitrophenol standard solution in the Assay Buffer to obtain final concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[2]
-
Transfer 200 µL of each dilution into separate wells of a 96-well microplate.[2]
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
Plot the absorbance values against the corresponding concentrations of 4-nitrophenol.
-
Determine the slope of the linear regression, which represents the molar extinction coefficient under the specific assay conditions.[2]
-
Assay Plate Setup:
-
Blank Wells (No Enzyme): Add 170 µL of Assay Buffer and 10 µL of the solvent used for the inhibitor (e.g., DMSO).
-
Negative Control Wells (Enzyme, No Inhibitor): Add 160 µL of Assay Buffer, 10 µL of the enzyme solution, and 10 µL of the inhibitor solvent.
-
Test Wells (Enzyme + Inhibitor): Add 160 µL of Assay Buffer, 10 µL of the enzyme solution, and 10 µL of the test inhibitor solution at various concentrations.
-
Positive Control Wells (Optional): Add 160 µL of Assay Buffer, 10 µL of the enzyme solution, and 10 µL of a known inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.[6]
-
Initiate Reaction: Start the reaction by adding 20 µL of a freshly prepared working substrate solution (e.g., 2 mM 4-nitrophenyl octanoate in Assay Buffer, for a final concentration of 0.2 mM) to all wells.
-
Measure Absorbance: Immediately begin measuring the absorbance at 405 nm every minute for 10-30 minutes in a kinetic mode using a microplate reader.[2][7]
-
Calculate Reaction Rate: Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each well.[2]
-
Correct for Blank: Subtract the rate of the blank wells (spontaneous hydrolysis) from the rates of all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow Diagram
Caption: Workflow for inhibitor screening assay.
References
- 1. Lipase inhibitory activity assay for fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Nitrophenyl Octanoate Assay in 96-Well Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-Nitrophenyl octanoate (pNPO) assay is a widely utilized, continuous spectrophotometric method for determining the activity of esterases and lipases. Its principle relies on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl octanoate, to yield octanoic acid and the chromogenic product, 4-nitrophenol (pNP). Under alkaline conditions, p-nitrophenol forms the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring the increase in absorbance at approximately 405-415 nm.[1][2] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.[3] This assay is highly adaptable for a 96-well plate format, making it suitable for high-throughput screening of enzyme inhibitors or activators, as well as for determining enzyme kinetics.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl octanoate by a lipase or esterase. This reaction releases 4-nitrophenol, which in an alkaline buffer, deprotonates to form the 4-nitrophenolate anion. The concentration of this yellow-colored anion is monitored over time by measuring the absorbance of the solution.
Caption: Enzymatic hydrolysis of 4-Nitrophenyl octanoate.
Materials and Reagents
-
4-Nitrophenyl octanoate (pNPO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Sodium phosphate buffer can also be used.[4]
-
Purified lipase/esterase or cell lysate containing the enzyme
-
Test compounds (inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm and maintaining a constant temperature.[3][4]
-
Multichannel pipette
-
Reagent reservoirs
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired assay temperature.
-
Substrate Stock Solution: Dissolve 4-Nitrophenyl octanoate in acetonitrile or isopropanol to prepare a stock solution (e.g., 20 mM).[4] Store this solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. On the day of the assay, dilute the enzyme stock to the desired working concentration with the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Test Compound Solutions: Prepare stock solutions of test compounds in a suitable solvent like DMSO. Further dilute these with the assay buffer to the desired final concentrations.
2. Assay Procedure in 96-Well Plate
The following protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Caption: Experimental workflow for the 96-well plate assay.
-
Plate Setup: Add 170 µL of assay buffer to each well of a 96-well microplate. Include wells for blanks (no enzyme), negative controls (enzyme with vehicle), and test compounds.
-
Add Test Compound: Add 10 µL of the diluted test compound or vehicle (e.g., DMSO diluted in assay buffer) to the appropriate wells.
-
Add Enzyme: Add 10 µL of the diluted enzyme solution to all wells except the blank wells. For the blank wells, add 10 µL of assay buffer.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[3][5]
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the pNPO stock solution to each well. The final volume in each well will be 200 µL.
-
Measure Absorbance: Immediately place the microplate in a pre-warmed microplate reader and begin measuring the absorbance at 410 nm every minute for 10-30 minutes.[3]
Data Analysis
The rate of the enzymatic reaction is determined by calculating the change in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.
Caption: Workflow for analyzing the assay data.
The enzyme activity can be calculated using the Beer-Lambert law: A = εcl, where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 410 nm).[3]
-
c is the concentration of p-nitrophenol (in M)
-
l is the path length of the light in the well (in cm). For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm.[3]
Calculation of Specific Activity:
Specific Activity (U/mg) = (Rate of pNP production (µmol/min)) / (Amount of enzyme in the well (mg))
One unit (U) of enzyme activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[3][5]
Data Presentation
Quantitative data from the assay, such as the kinetic parameters for different substrates or the inhibitory effects of various compounds, should be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of a Wild-Type Lipase with Various 4-Nitrophenyl Esters
| Substrate | Fatty Acid Chain Length | Vmax (U/mg protein) | Km (mM) | Vmax/Km |
| 4-Nitrophenyl acetate | C2 | 0.42 | - | - |
| 4-Nitrophenyl butyrate | C4 | 0.95 | - | - |
| 4-Nitrophenyl octanoate | C8 | 1.1 | 1.1 | 0.92 |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 | - | - |
| 4-Nitrophenyl palmitate | C16 | 0.18 | - | - |
| Data adapted from a study on a wild-type lipase, illustrating the trend of activity with varying substrate chain lengths.[4] |
Table 2: Inhibition of Lipase Activity by Test Compounds
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 10 | 85.2 ± 3.1 | 2.5 |
| Compound B | 10 | 45.7 ± 2.5 | 11.8 |
| Compound C | 10 | 12.3 ± 1.8 | > 50 |
| Orlistat (Control) | 1 | 92.1 ± 2.9 | 0.15 |
| Hypothetical data for illustrative purposes. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare substrate solution fresh. Run a blank control without enzyme and subtract the background rate.[3] |
| No or low activity | Inactive enzyme. | Use a fresh enzyme preparation and ensure proper storage conditions.[3] |
| Incorrect pH or temperature. | Optimize the assay pH and temperature for the specific lipase.[3] | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time.[3] |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions.[3] | |
| Precipitation in wells | Low solubility of the substrate or product. | Ensure the organic solvent concentration is low. The use of detergents like Triton X-100 can sometimes improve solubility.[3][6] |
References
Application Note: Determination of Vmax and Km for Esterase/Lipase Activity using 4-Nitrophenyl Octanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of enzyme kinetics is fundamental to understanding their biological roles and for applications in drug development and industrial biotechnology. The Michaelis-Menten kinetic parameters, maximum velocity (Vmax) and the Michaelis constant (Km), are crucial for defining an enzyme's catalytic efficiency and its affinity for a substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, serving as an inverse measure of the enzyme's affinity for the substrate.[1][2][3]
This application note provides a detailed protocol for determining Vmax and Km for hydrolytic enzymes such as lipases and esterases using the chromogenic substrate, 4-Nitrophenyl octanoate (4-NPO). The assay is based on the enzymatic hydrolysis of 4-NPO, which releases the yellow-colored product, 4-nitrophenol (4-NP).[4][5] The rate of 4-NP formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.[6][7] 4-Nitrophenyl octanoate is particularly effective for enzymes that show a preference for medium-chain fatty acid esters.[4][8]
Principle of the Assay
The enzymatic reaction involves the cleavage of the ester bond in 4-Nitrophenyl octanoate by a hydrolase (e.g., lipase or esterase). This reaction yields octanoic acid and 4-nitrophenol. Under alkaline or neutral pH conditions, the released 4-nitrophenol is ionized to the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405 nm.[5][7] By measuring the rate of increase in absorbance, the initial reaction velocity (V₀) can be calculated at various substrate concentrations. These values are then used to determine the kinetic parameters Vmax and Km.
Caption: Enzymatic hydrolysis of 4-Nitrophenyl octanoate.
Experimental Protocols
This section details the necessary materials, reagent preparation, and the step-by-step assay procedure.
3.1. Materials and Reagents
-
4-Nitrophenyl octanoate (4-NPO) (Substrate)[9]
-
Purified lipase or esterase enzyme preparation
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) or Sodium Phosphate buffer (e.g., 0.1 M)[5][10][11]
-
Acetonitrile or Methanol (for substrate stock solution)[5][12]
-
Triton X-100 (non-ionic surfactant for substrate emulsification)[4][5]
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405-410 nm and maintaining a constant temperature[4]
-
Standard laboratory equipment (pipettes, tubes, etc.)
3.2. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and carefully adjust the pH to 8.0. This pH is optimal for many lipases and ensures the ionization of the 4-nitrophenol product.[5]
-
Substrate Stock Solution (e.g., 20 mM): Dissolve 4-Nitrophenyl octanoate in acetonitrile to a final concentration of 20 mM.[5] Due to the limited aqueous solubility of 4-NPO, an organic solvent is required. Store this stock solution at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer at a suitable concentration. The final enzyme concentration in the assay should be chosen such that the reaction proceeds linearly for a reasonable period (e.g., 5-10 minutes). This may require preliminary optimization experiments.
-
4-Nitrophenol (4-NP) Standard Solution (for standard curve): Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in the assay buffer. This will be used to create a standard curve to convert absorbance values to molar concentrations of the product.
3.3. Assay Procedure
The following protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.
Caption: General workflow for the enzymatic assay.
-
Prepare Substrate Working Solutions: Prepare a series of substrate dilutions from the 20 mM stock solution. A substrate emulsion should be created by diluting the stock into the assay buffer containing 1% (v/v) Triton X-100 to ensure solubility and a homogenous mixture.[4] A typical concentration range might be 0.05 mM to 2 mM.
-
Set up the Microplate:
-
Add 180 µL of each substrate working solution to different wells of the 96-well plate. Include triplicate wells for each concentration.
-
Prepare blank wells for each substrate concentration containing 180 µL of the substrate solution and 20 µL of the assay buffer (without the enzyme). This is crucial to correct for any spontaneous hydrolysis of the substrate.[4][13]
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[4][10]
-
Initiate the Reaction: To start the reaction, add 20 µL of the diluted enzyme solution to each well (except the blanks).
-
Measure Absorbance: Immediately place the plate in a microplate reader set to the assay temperature. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[7]
Data Presentation and Analysis
4.1. Quantitative Data Summary
All quantitative data should be organized into tables for clarity and ease of interpretation.
Table 1: Substrate Concentration Series
| Well ID | [4-NPO] Stock (mM) | Volume of Stock (µL) | Volume of Buffer (µL) | Final [4-NPO] (mM) |
|---|---|---|---|---|
| S1 | 20 | 0.5 | 199.5 | 0.05 |
| S2 | 20 | 1.0 | 199.0 | 0.10 |
| S3 | 20 | 2.5 | 197.5 | 0.25 |
| S4 | 20 | 5.0 | 195.0 | 0.50 |
| S5 | 20 | 10.0 | 190.0 | 1.00 |
| S6 | 20 | 20.0 | 180.0 | 2.00 |
Table 2: Initial Velocity (V₀) Calculation
| Final [S] (mM) | Avg. Rate (ΔAbs/min) | V₀ (µmol/min/mg) | 1 / [S] (mM⁻¹) | 1 / V₀ |
|---|---|---|---|---|
| 0.05 | Value | Calculated | 20.0 | Calculated |
| 0.10 | Value | Calculated | 10.0 | Calculated |
| 0.25 | Value | Calculated | 4.0 | Calculated |
| 0.50 | Value | Calculated | 2.0 | Calculated |
| 1.00 | Value | Calculated | 1.0 | Calculated |
| 2.00 | Value | Calculated | 0.5 | Calculated |
4.2. Data Analysis Protocol
Caption: Data analysis pipeline for kinetic parameters.
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot absorbance versus time.
-
Identify the initial linear portion of the curve. The slope of this line represents the initial reaction rate (ΔAbs/min).
-
Correct this rate by subtracting the rate of the corresponding blank (spontaneous hydrolysis).
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl).[5] The molar extinction coefficient (ε) for 4-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.[5][7]
Velocity (mol/min) = (ΔAbs/min) / (ε × l) (where l is the path length in cm)
-
Normalize the velocity to the amount of enzyme used in the assay to get the specific activity (e.g., µmol/min/mg of protein).
-
-
Determine Vmax and Km:
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]). This will typically yield a hyperbolic curve that approaches Vmax at saturating substrate concentrations.[1]
-
Lineweaver-Burk Plot: For a more straightforward determination of Vmax and Km, a double reciprocal plot is commonly used.[14][15] Plot 1/V₀ (y-axis) against 1/[S] (x-axis).
-
The data should fall on a straight line.
-
The y-intercept of this line is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope of the line is Km/Vmax.[1]
-
-
Table 3: Final Kinetic Parameters
| Parameter | Value | Units |
|---|---|---|
| Vmax | Calculated | µmol/min/mg |
| Km | Calculated | mM |
Conclusion
The use of 4-Nitrophenyl octanoate provides a simple, sensitive, and continuous spectrophotometric method for assaying the activity of lipases and esterases. By following this protocol, researchers can reliably determine the key kinetic parameters Vmax and Km, which are essential for characterizing enzyme function, evaluating inhibitors, and optimizing enzymatic processes for various scientific and industrial applications.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lipase inhibitory activity assay for fermented milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. 4-Nitrophenyl octanoate - Creative Enzymes [creative-enzymes.com]
- 10. De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Soil Enzyme Activity Using 4-Nitrophenyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-nitrophenyl octanoate (4-NPO) as a chromogenic substrate to measure the activity of soil enzymes, specifically esterases and lipases. This colorimetric assay is a fundamental tool in soil science, environmental research, and drug development for assessing soil health, biogeochemical cycling, and the impact of xenobiotics on soil microbial communities.
Introduction and Principle
The measurement of soil enzyme activities serves as a sensitive indicator of soil quality, microbial biomass, and the overall functional capacity of the soil ecosystem.[1][2][3] Esterases and lipases, in particular, play a crucial role in the carbon cycle by catalyzing the hydrolysis of ester bonds in organic matter.[4] The 4-nitrophenyl octanoate assay offers a simple, rapid, and sensitive method to quantify the activity of these enzymes.[5]
The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl octanoate, by soil esterases and lipases. This reaction releases octanoic acid and 4-nitrophenol (p-nitrophenol, pNP).[5][6] Under alkaline conditions, the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which is a yellow-colored chromophore with a strong absorbance at approximately 405-410 nm.[6][7] The rate of 4-nitrophenolate formation is directly proportional to the enzyme activity and can be quantified using a spectrophotometer.[5][6]
Key Advantages:
-
High Sensitivity: The high molar extinction coefficient of the 4-nitrophenolate ion allows for the detection of low levels of enzyme activity.[6]
-
Simplicity and Rapidity: The assay is straightforward to perform and can be adapted for high-throughput screening using microplates.[6]
-
Versatility: The general principle can be applied to measure a range of other soil hydrolases by substituting 4-NPO with other 4-nitrophenyl-linked substrates.
Experimental Protocols
This section provides a detailed methodology for the determination of soil esterase and lipase activity using 4-nitrophenyl octanoate. It is crucial to adhere to strict protocols to ensure accurate and reproducible results.[2]
Reagents and Materials
-
Soil Samples: Freshly collected, sieved (e.g., < 2 mm) soil, stored at 4°C for a short period.[1][8]
-
4-Nitrophenyl octanoate (4-NPO) solution (Substrate): Prepare a stock solution in a suitable organic solvent like ethanol or isopropanol.[9][10] The final working solution is typically prepared in a buffer.
-
Buffer Solution: A buffer appropriate for the soil type and optimal pH of the target enzymes should be used. Modified Universal Buffer (MUB) or Tris buffer are common choices. The pH should be optimized for the specific soil environment, typically ranging from neutral to slightly alkaline for esterases and lipases.[11]
-
Stopping/Color Development Solution: A solution to terminate the enzymatic reaction and develop the yellow color of 4-nitrophenolate. Common solutions include:
-
Flocculating Agent: To clarify the soil suspension for accurate spectrophotometric readings.
-
4-Nitrophenol (pNP) Standard Solutions: For creating a calibration curve.
-
Equipment:
Detailed Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring soil enzyme activity with 4-nitrophenyl octanoate.
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh 1.0 g of field-moist soil into a 50 mL centrifuge tube.[8] Run samples in triplicate.
-
Prepare control samples:
-
Substrate Control (Blank): A tube with soil and buffer, but the substrate is added after the stop solution. This accounts for non-enzymatic hydrolysis of the substrate.
-
Soil Control: A tube with soil and buffer, but no substrate. This corrects for background absorbance from the soil.
-
-
-
Assay Incubation:
-
Add an appropriate volume of buffer (e.g., 4 mL) to each tube and vortex to create a soil slurry.
-
Add the 4-NPO substrate solution to the sample tubes to initiate the reaction. The final substrate concentration should be sufficient to ensure enzyme saturation; this may need to be determined empirically for different soil types.[12]
-
Incubate the tubes at a controlled temperature, typically 37°C, for a defined period (e.g., 1 hour).[11][12] The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Color Development:
-
After incubation, terminate the reaction by adding a stopping solution, such as 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.[13] The alkaline pH will stop the enzyme activity and develop the yellow color of the 4-nitrophenolate.
-
Vortex the tubes thoroughly to ensure complete mixing.
-
-
Sample Clarification and Measurement:
-
Calibration Curve:
-
Prepare a series of standard solutions of 4-nitrophenol (pNP) of known concentrations in the same buffer and stopping solution matrix as the samples.
-
Measure the absorbance of the standards at 410 nm.
-
Plot a calibration curve of absorbance versus pNP concentration.
-
-
Calculation of Enzyme Activity:
-
Use the calibration curve to determine the concentration of pNP released in each sample.
-
Calculate the enzyme activity, typically expressed as µg or nmol of pNP released per gram of dry soil per hour.
-
The formula for calculation is: Activity (µmol pNP g⁻¹ soil h⁻¹) = (C × V) / (W × T) Where:
-
C = Concentration of pNP in the supernatant (µmol mL⁻¹)
-
V = Total volume of the supernatant (mL)
-
W = Weight of the dry soil (g)
-
T = Incubation time (h)
-
-
Data Presentation
The following tables summarize key quantitative data related to the 4-nitrophenyl octanoate assay for lipase and esterase activity.
Table 1: Recommended Reagent Concentrations and Incubation Conditions
| Parameter | Recommended Value/Range | Reference |
| Soil Sample Weight | 1.0 g (oven-dried equivalent) | [8] |
| Buffer | Modified Universal Buffer or Tris Buffer | [11] |
| Substrate Concentration | To be optimized for soil type (e.g., 10-25 mM) | [11][12] |
| Incubation Temperature | 37°C | [8][11][12] |
| Incubation Time | 1 hour (should be in the linear range) | [1][11][12] |
| Stopping Solution | 0.5 M NaOH or 0.1 M Tris (pH 12) | [11][12] |
| Flocculating Agent | 0.5 M - 2.0 M CaCl₂ | [8][12] |
| Measurement Wavelength | 405 - 410 nm | [6][8] |
Table 2: Kinetic Parameters of a Wild-Type Lipase with Various 4-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |
| 4-Nitrophenyl acetate | C2 | 0.42 | - | [14] |
| 4-Nitrophenyl butyrate | C4 | 0.95 | High | [5][14] |
| 4-Nitrophenyl octanoate | C8 | 1.1 | - | [5][14] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 | - | [14] |
| 4-Nitrophenyl palmitate | C16 | 0.18 | Very Low | [5][14] |
Note: The data in Table 2 indicates a preference of this particular lipase for medium-chain fatty acid esters like 4-nitrophenyl octanoate.[5]
Troubleshooting and Considerations
-
Dissolved Organic Matter (DOM) Interference: DOM can absorb light at the same wavelength as 4-nitrophenolate, leading to an overestimation of enzyme activity.[12] Using appropriate controls and optimized stopping/flocculating solutions can minimize this interference.[8][11][12]
-
Incomplete Recovery of pNP: 4-nitrophenol can be adsorbed onto soil particles, leading to an underestimation of activity. The choice of extraction solution is critical to maximize recovery.[12]
-
Substrate Saturation: It is essential to use a substrate concentration that is high enough to saturate the enzymes to measure the maximum potential activity (Vmax).[12] This often requires preliminary experiments to determine the Michaelis-Menten constant (Km) for the specific soil type.[12]
-
Abiotic Hydrolysis: The substrate can undergo non-enzymatic hydrolysis, especially at high pH. The use of a substrate blank is crucial to correct for this.[15]
-
Soil Storage: Enzyme activities can change during storage. It is recommended to use fresh soil samples or store them under controlled conditions (e.g., 4°C) for a limited time.[1] Freezing can be detrimental to some enzyme activities.[1]
The following diagram illustrates the logical relationship between potential issues and their mitigation strategies in the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. youtube.com [youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [margenot.cropsciences.illinois.edu]
- 13. FAO Knowledge Repository [openknowledge.fao.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. web.stanford.edu [web.stanford.edu]
Application of 4-Nitrophenyl Octanoate in Industrial Biotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl octanoate (4-NPO) is a synthetic chromogenic substrate widely utilized in industrial biotechnology for the quantitative determination of lipase and esterase activity. The enzymatic hydrolysis of 4-NPO by these enzymes releases 4-nitrophenol, a yellow-colored product that can be measured spectrophotometrically. This simple and reliable assay is instrumental in various stages of industrial bioprocesses, from enzyme discovery and characterization to quality control of commercial enzyme preparations. Lipases and esterases, the targets of this assay, are a versatile class of enzymes with extensive applications in the detergent, food, pharmaceutical, and biofuel industries.
Principle of the Assay
The assay is based on the enzymatic cleavage of the ester bond in 4-Nitrophenyl octanoate. In the presence of a lipase or esterase, 4-NPO is hydrolyzed to octanoic acid and 4-nitrophenol. Under alkaline conditions (typically pH > 7), the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong absorbance at 405-410 nm. The rate of formation of the 4-nitrophenolate ion, monitored as an increase in absorbance over time, is directly proportional to the enzyme's activity.
Industrial Applications
The 4-NPO assay is a versatile tool with broad applications across various biotechnology sectors:
-
Detergent Industry: Lipases are key ingredients in modern detergents for the removal of fatty and oily stains. The 4-NPO assay is employed for the quality control of commercial lipase preparations to ensure consistent performance. It is also used to screen for novel lipases with enhanced stability and activity under washing conditions (e.g., alkaline pH, presence of surfactants).
-
Food and Beverage Industry: Lipases and esterases are used for flavor development in dairy products, modification of fats and oils, and as processing aids. The 4-NPO assay helps in selecting the right enzyme for a specific application and for monitoring enzyme activity during food processing. For instance, it can be used to assess the lipolytic activity in milk and dairy products.[1]
-
Biofuel Production: In the production of biodiesel, lipases are used as biocatalysts for the transesterification of triglycerides.[2] The 4-NPO assay is a valuable tool for screening for lipases with high activity and stability in the presence of alcohols (e.g., methanol, ethanol) used in the transesterification process.[2]
-
Pharmaceutical Industry: Lipases and esterases are used in the synthesis of chiral intermediates for pharmaceuticals through the resolution of racemic mixtures.[3] The 4-NPO assay can be adapted for high-throughput screening of enzyme libraries to identify biocatalysts with the desired stereoselectivity and activity for specific pharmaceutical transformations.
-
Enzyme Discovery and Engineering: The assay is fundamental in the discovery of new lipases from microbial sources and for the characterization of genetically engineered enzyme variants with improved properties.[4][5] Its simplicity and adaptability to microplate formats make it ideal for high-throughput screening campaigns.
Quantitative Data Presentation
The choice of substrate is critical for accurately measuring the activity of a specific lipase or esterase, as these enzymes exhibit varying specificities towards substrates with different acyl chain lengths. The following table summarizes the maximal velocity (Vmax) of a wild-type lipase with a range of 4-nitrophenyl esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Reference |
| 4-Nitrophenyl acetate | C2 | 0.42 | [4][6] |
| 4-Nitrophenyl butyrate | C4 | 0.95 | [4][6] |
| 4-Nitrophenyl octanoate | C8 | 1.1 | [4][6] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 | [4][6] |
| 4-Nitrophenyl palmitate | C16 | 0.18 | [4][6] |
Note: The data indicates a preference of this particular lipase for medium-chain fatty acid esters, with the highest activity observed with 4-Nitrophenyl octanoate.[4][6]
Experimental Protocols
Protocol 1: Standard Lipase/Esterase Activity Assay
This protocol provides a general method for determining lipase or esterase activity in a 96-well microplate format.
Materials:
-
4-Nitrophenyl octanoate (4-NPO)
-
Enzyme solution (e.g., purified enzyme, cell lysate, or commercial preparation)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Triton X-100 or other suitable surfactant
-
Acetonitrile or isopropanol
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Substrate Stock Solution (20 mM): Dissolve 4-Nitrophenyl octanoate in acetonitrile or isopropanol to a final concentration of 20 mM. Store at -20°C.
-
Preparation of Substrate Emulsion:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 8.0).
-
Add Triton X-100 to the assay buffer to a final concentration of 0.5-1% (v/v).
-
Add the 4-NPO stock solution to the buffer-surfactant mixture to achieve the desired final substrate concentration (e.g., 1 mM).
-
Vortex vigorously and sonicate until a homogenous, stable emulsion is formed. This emulsion should be prepared fresh before each assay.[7]
-
-
Enzyme Preparation: Prepare a series of dilutions of the enzyme solution in the assay buffer to ensure the reaction rate is within the linear range of the assay.
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of the 96-well microplate.
-
For blank wells, add 20 µL of assay buffer.
-
For test wells, add 20 µL of the diluted enzyme solution.
-
For a positive control, use a known lipase standard.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 410 nm every minute for 10-20 minutes in kinetic mode.[8]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
Subtract the rate of the blank from the rate of the test samples.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min × V_total) / (ε × l × V_enzyme)
-
ε (molar extinction coefficient of 4-nitrophenol): ~18,000 M⁻¹cm⁻¹ at pH 8.0.[7]
-
l (path length): Typically provided by the microplate manufacturer (e.g., ~0.5 cm for 200 µL).
-
V_total: Total reaction volume (e.g., 200 µL).
-
V_enzyme: Volume of enzyme solution added (e.g., 20 µL).
-
-
One unit (U) of activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified assay conditions.[8][9]
-
Protocol 2: Screening for Solvent-Stable Lipases for Biodiesel Production
This protocol is adapted for screening lipases that are stable and active in the presence of organic solvents, a key characteristic for biodiesel production.
Materials:
-
Same as Protocol 1
-
Organic solvents (e.g., methanol, ethanol, isopropanol)
Procedure:
-
Enzyme Pre-incubation:
-
Incubate the enzyme solution with the desired concentration of the organic solvent (e.g., 30% v/v methanol) for a specific period (e.g., 1, 4, or 24 hours) at a controlled temperature.
-
A control sample of the enzyme should be incubated under the same conditions without the organic solvent.
-
-
Activity Assay:
-
Follow the procedure outlined in Protocol 1 (steps 1-6) to determine the residual activity of the solvent-treated enzyme and the control enzyme.
-
-
Data Analysis:
-
Calculate the relative activity of the enzyme after solvent treatment: Relative Activity (%) = (Activity of solvent-treated enzyme / Activity of control enzyme) × 100
-
Lipases that retain a high percentage of their activity are considered solvent-stable and are good candidates for biodiesel production.
-
Conclusion
The use of 4-Nitrophenyl octanoate as a substrate provides a robust, sensitive, and cost-effective method for the determination of lipase and esterase activity. Its application is integral to various sectors of industrial biotechnology, facilitating the discovery, characterization, and quality control of these important biocatalysts. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this valuable tool in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. New Lipase for Biodiesel Production: Partial Purification and Characterization of LipSB 25-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing 4-Nitrophenyl Octanoate (4-NPO) Assay: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 4-Nitrophenyl octanoate (4-NPO) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 4-NPO assay?
The 4-NPO assay is a colorimetric method used to measure the activity of lipolytic enzymes, such as esterases and lipases. The enzyme catalyzes the hydrolysis of the colorless substrate, 4-Nitrophenyl octanoate (4-NPO), into 4-nitrophenol and octanoic acid. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[1] The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity.
Q2: How do I prepare the 4-NPO substrate solution?
Due to its low aqueous solubility, 4-NPO is typically dissolved in an organic solvent, such as isopropanol or DMSO, to create a stock solution.[2] This stock solution is then diluted into the assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay does not significantly affect enzyme activity.
Q3: What is the optimal pH for the 4-NPO assay?
The optimal pH depends on the specific enzyme being studied. Generally, the assay is performed at a pH where the product, 4-nitrophenol (pKa ~7.2), is in its colored phenolate form, which is typically above pH 7.5.[1] A common buffer used is Tris-HCl at a pH of 8.0.[2] However, it is recommended to determine the optimal pH for your specific enzyme experimentally.
Q4: How can I determine the optimal enzyme and substrate concentrations?
To determine the optimal concentrations, it is necessary to perform enzyme kinetics studies.[3] This involves measuring the initial reaction rate at various substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[3][4] The ideal substrate concentration for inhibitor screening is often at or below the Km value to ensure sensitivity to competitive inhibitors.[5] The enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period.[2]
Q5: My 4-NPO substrate is precipitating in the assay buffer. What should I do?
Substrate precipitation can be a common issue due to the low aqueous solubility of 4-NPO. To address this, you can try the following:
-
Increase the concentration of a non-ionic detergent: Detergents like Triton X-100 or gum arabic can be included in the assay buffer to emulsify the substrate and improve its solubility.[2]
-
Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent used to dissolve the 4-NPO stock is not too high, as this can cause precipitation when diluted into the aqueous buffer.
-
Prepare fresh substrate solution: The stability of the 4-NPO solution can decrease over time. It is recommended to prepare the substrate solution fresh before each experiment.[2]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the 4-NPO assay.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inactive enzyme | - Confirm enzyme activity using a known active batch or a different substrate. - Ensure proper storage and handling of the enzyme. |
| Omission of a key reagent | - Double-check that all reagents (enzyme, substrate, buffer) were added in the correct order and volumes. | |
| Incorrect wavelength reading | - Verify that the spectrophotometer is set to the correct wavelength for 4-nitrophenolate (405-410 nm).[1] | |
| Inappropriate assay conditions (pH, temperature) | - Optimize the pH and temperature for your specific enzyme. | |
| High Background Signal | Spontaneous hydrolysis of 4-NPO | - Prepare the 4-NPO substrate solution fresh. - Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract it from the sample readings.[6] |
| Contaminated reagents | - Use fresh, high-quality reagents and buffers. | |
| Non-linear Reaction Rate | Substrate depletion | - Lower the enzyme concentration or shorten the reaction time to ensure the measurement is within the initial linear range.[5] |
| Enzyme instability | - Check the stability of your enzyme under the assay conditions. | |
| Poor Reproducibility | Inaccurate pipetting | - Calibrate and use appropriate pipettes for the volumes being dispensed. |
| Temperature fluctuations | - Ensure all reagents and the reaction plate are properly equilibrated to the assay temperature. |
Experimental Protocols
Standard 4-NPO Assay Protocol
This protocol provides a general procedure for measuring lipase or esterase activity using 4-NPO.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100.
-
Substrate Stock Solution: 100 mM 4-NPO in isopropanol.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the enzyme solution to the test wells. For the blank, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 4-NPO stock solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenol being approximately 18,000 M⁻¹cm⁻¹.[2]
-
Protocol for Optimizing Assay Conditions
To ensure reliable and accurate results, it is essential to optimize the assay conditions.
-
Enzyme Concentration Optimization:
-
Vary the enzyme concentration while keeping the substrate concentration constant (e.g., 1 mM 4-NPO).
-
Plot the reaction rate against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot.
-
-
Substrate Concentration Optimization (for Km and Vmax determination):
-
Use the optimal enzyme concentration determined above.
-
Vary the 4-NPO concentration (e.g., from 0.1 to 10 times the expected Km).
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
pH Optimization:
-
Prepare a series of buffers with different pH values (e.g., from 6.0 to 9.0).
-
Perform the assay at each pH using optimal enzyme and substrate concentrations.
-
Plot the enzyme activity against the pH to determine the optimal pH.
-
-
Temperature Optimization:
-
Perform the assay at various temperatures (e.g., 25°C, 37°C, 50°C) using the optimal enzyme, substrate, and pH conditions.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
-
Visualizations
Caption: Workflow for optimizing 4-NPO assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lipase Assay Technical Support Center: Troubleshooting High Background
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background signals in lipase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in a lipase assay?
High background can obscure the signal from true lipase activity, reducing the sensitivity and accuracy of your assay. The most common culprits include:
-
Substrate Auto-hydrolysis: The lipase substrate may spontaneously break down in the assay buffer, especially at non-optimal pH or elevated temperatures.[1][2]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with microbial lipases or other enzymes that can act on the substrate.[3][4][5][6]
-
Interfering Substances in the Sample: The sample itself might contain compounds that interfere with the assay, such as endogenous enzymes or molecules that affect the detection method (e.g., autofluorescence).[5]
-
Reagent Carryover: In automated analyzers, carryover of reagents from previous assays, particularly triglyceride (TGL) reagents containing microbial lipase, can lead to falsely elevated lipase values.[3][4][6]
-
Issues with Detection Method: For fluorescence-based assays, autofluorescence of the sample, plate material, or unbound fluorescent dye can contribute to high background.[7][8] In colorimetric assays, turbidity in the sample can scatter light and increase absorbance readings.
Q2: How can I determine if my substrate is auto-hydrolyzing?
To test for substrate auto-hydrolysis, set up a "no-enzyme" control well. This well should contain all the components of your reaction mixture (buffer, substrate, etc.) except for the lipase enzyme. Incubate this control under the same conditions as your experimental samples. A significant increase in signal in the no-enzyme control over time indicates substrate instability.[2]
Q3: My "no-enzyme" control shows a high signal. What should I do?
A high signal in the no-enzyme control points towards either substrate auto-hydrolysis or reagent contamination.
-
To address auto-hydrolysis:
-
To address reagent contamination:
-
Prepare all buffers and reagent solutions with fresh, high-purity water and reagents.
-
Filter-sterilize buffers to remove any microbial contamination.
-
Test individual reagents for contaminating activity by incubating each with the substrate in the absence of the enzyme.
-
Q4: How can I minimize interference from substances in my sample?
To identify and mitigate sample-specific interference, run a "sample blank" control. This control contains the sample and all assay components except for the substrate.[9][10] The signal from this blank can be subtracted from the signal of your test sample. If the sample blank signal is excessively high, consider sample purification steps like dialysis or size-exclusion chromatography to remove interfering substances.
Q5: What are best practices for washing steps to reduce background?
Insufficient washing can leave behind unbound reagents, leading to high background.[11][12][13]
-
Increase the number of wash cycles.
-
Increase the volume of wash buffer used in each cycle.
-
Include a soaking step of 30-60 seconds during each wash.[11]
-
Consider adding a small amount of a non-ionic detergent, like Tween-20 (0.05%), to your wash buffer to help remove non-specifically bound molecules.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in a lipase assay.
Caption: A flowchart for systematically diagnosing and resolving high background signals.
Experimental Protocols
Protocol 1: Assessing Substrate Auto-hydrolysis and Reagent Contamination
Objective: To determine if the high background is due to the spontaneous breakdown of the substrate or contamination of the assay reagents.
Methodology:
-
Prepare Reaction Mixtures: Prepare three sets of reaction mixtures in triplicate in a microplate.
-
Test Wells: Full reaction mixture containing assay buffer, substrate, and lipase.
-
No-Enzyme Control: Reaction mixture containing assay buffer and substrate, but no lipase. Replace the enzyme volume with assay buffer.
-
Buffer Blank: Assay buffer only.
-
-
Incubation: Incubate the plate at the standard assay temperature for the desired reaction time.
-
Measurement: Read the signal (absorbance or fluorescence) at time zero and at regular intervals throughout the incubation period.
-
Analysis:
-
Subtract the signal of the "Buffer Blank" from all other readings.
-
A significant increase in the signal of the "No-Enzyme Control" over time indicates substrate auto-hydrolysis or reagent contamination.
-
Protocol 2: Evaluating Sample-Specific Interference
Objective: To determine if components within the sample are contributing to the high background signal.
Methodology:
-
Prepare Reaction Mixtures: Prepare the following sets of reactions in triplicate for each sample to be tested.
-
Sample Well: Full reaction mixture containing assay buffer, substrate, and the sample.
-
Sample Blank: Reaction mixture containing assay buffer and the sample, but no substrate. Replace the substrate volume with assay buffer.
-
-
Incubation: Incubate the plate under standard assay conditions.
-
Measurement: Read the signal at the end of the incubation period.
-
Analysis:
-
Subtract the signal of the "Sample Blank" from the "Sample Well" to obtain the true lipase-dependent signal.
-
A high signal in the "Sample Blank" indicates the presence of interfering substances in the sample.
-
Data Presentation
The following tables provide a structured way to record and analyze data from the troubleshooting experiments.
Table 1: Data Template for Substrate Auto-hydrolysis and Reagent Contamination
| Well Type | Replicate | Signal at T=0 | Signal at T=end | Net Signal Change (T=end - T=0) | Average Net Signal |
| Test Wells | 1 | ||||
| 2 | |||||
| 3 | |||||
| No-Enzyme Control | 1 | ||||
| 2 | |||||
| 3 | |||||
| Buffer Blank | 1 | ||||
| 2 | |||||
| 3 |
Table 2: Data Template for Sample-Specific Interference
| Sample ID | Well Type | Replicate | Final Signal | Average Final Signal | Corrected Sample Signal |
| Sample A | Sample Well | 1 | |||
| 2 | |||||
| 3 | |||||
| Sample Blank | 1 | ||||
| 2 | |||||
| 3 | |||||
| Sample B | Sample Well | 1 | |||
| 2 | |||||
| 3 | |||||
| Sample Blank | 1 | ||||
| 2 | |||||
| 3 |
Signaling Pathways and Logical Relationships
The diagram below illustrates the potential sources contributing to the final signal in a lipase assay and how they can lead to a high background.
Caption: Breakdown of true signal versus background signal contributors in a lipase assay.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Study of analytical error in lipase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Analytical Error in Lipase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. arp1.com [arp1.com]
- 12. How to deal with high background in ELISA | Abcam [abcam.com]
- 13. biocompare.com [biocompare.com]
Navigating 4-Nitrophenyl Octanoate Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Nitrophenyl octanoate (4-NPO) in experimental buffers.
Troubleshooting Guide: Resolving 4-NPO Precipitation
Precipitation of 4-Nitrophenyl octanoate (4-NPO) during an experiment can lead to inaccurate and inconsistent results. This guide offers a systematic approach to diagnose and resolve these solubility issues.
dot
Technical Support Center: 4-Nitrophenyl Octanoate in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Nitrophenyl octanoate as a substrate in enzymatic assays. The following information will help you prevent and troubleshoot substrate inhibition and optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why does it occur with 4-Nitrophenyl octanoate?
Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations.[1] With 4-Nitrophenyl octanoate, this can happen when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive ternary complex (Enzyme-Substrate-Substrate). This prevents the formation of the product and leads to a drop in the observed reaction velocity.[1] Another contributing factor can be the poor solubility of the substrate at high concentrations, leading to the formation of micelles or aggregates that may not be accessible to the enzyme's active site or can even denature the enzyme.
Q2: How can I detect substrate inhibition in my experiment?
The most direct way to detect substrate inhibition is to perform a substrate concentration curve. If you observe that the reaction velocity increases with the substrate concentration up to a certain point and then starts to decrease as you further increase the concentration, it is a clear indication of substrate inhibition.[1]
Q3: What is the optimal concentration range for 4-Nitrophenyl octanoate?
The optimal concentration of 4-Nitrophenyl octanoate is highly dependent on the specific enzyme being studied and the assay conditions (e.g., pH, temperature, buffer composition). It is crucial to determine this experimentally for your system. A typical starting range to test is between 0.05 mM and 4 mM.[2] For some lipases, the highest activity has been observed with 4-Nitrophenyl octanoate compared to other p-nitrophenyl esters with different acyl chain lengths.[2][3]
Q4: How should I prepare the 4-Nitrophenyl octanoate stock solution to avoid solubility issues?
Due to its limited aqueous solubility, 4-Nitrophenyl octanoate should first be dissolved in an organic solvent to prepare a concentrated stock solution.[4]
-
Recommended Solvents: Acetonitrile or isopropanol are commonly used.[2][5]
-
Stock Solution Concentration: A stock solution of 20 mM is a good starting point.[2]
-
Procedure: Dissolve the 4-Nitrophenyl octanoate in the chosen organic solvent. This stock solution should then be diluted into the final assay buffer.
-
Important Consideration: The final concentration of the organic solvent in the reaction mixture should be kept low (ideally below 5-10% v/v) to prevent enzyme denaturation.[6] The use of a detergent like Triton X-100 in the assay buffer can also aid in creating a stable emulsion.[5]
Troubleshooting Guides
Issue 1: Decreasing enzyme activity at high concentrations of 4-Nitrophenyl octanoate.
-
Symptom: The reaction rate increases with substrate concentration initially, then decreases at higher concentrations.
-
Likely Cause: Substrate inhibition.
-
Troubleshooting Steps:
-
Confirm Substrate Inhibition: Perform a detailed substrate concentration curve over a wide range to visualize the peak activity and subsequent drop.
-
Optimize Substrate Concentration: Identify the optimal substrate concentration that yields the maximum reaction velocity (Vmax) before the onset of inhibition.[1] Subsequent experiments should be performed at this optimal concentration.
-
Modify Assay Protocol: If maintaining a high reaction rate over a longer period is necessary, consider a sequential addition of the substrate. Start the reaction with a concentration at or slightly below the optimum. As the reaction progresses and the substrate is depleted, add more substrate to maintain the concentration in the optimal range.[1]
-
Check Substrate Solubility: Visually inspect the wells with the highest substrate concentrations for any signs of precipitation or turbidity. If observed, improve solubilization by adjusting the concentration of the organic co-solvent or detergent in the assay buffer.
-
Issue 2: High background absorbance in no-enzyme control wells.
-
Symptom: The control wells (without enzyme) show a significant increase in absorbance over time.
-
Likely Cause: Spontaneous, non-enzymatic hydrolysis of 4-Nitrophenyl octanoate. This is more likely to occur at higher pH and temperature.
-
Troubleshooting Steps:
-
Optimize pH: If possible, perform the assay at a more neutral pH, provided it is compatible with your enzyme's stability and activity.
-
Freshly Prepare Substrate Solution: Prepare the aqueous working solution of 4-Nitrophenyl octanoate immediately before use.[7]
-
Run Appropriate Controls: Always include a no-enzyme control for each substrate concentration. Subtract the rate of spontaneous hydrolysis from the rate of the enzyme-catalyzed reaction.[7]
-
Issue 3: Poor reproducibility between experiments.
-
Symptom: Significant variability in results for the same experimental conditions across different runs.
-
Likely Cause: Inconsistent substrate preparation, temperature or pH fluctuations, or pipetting errors.
-
Troubleshooting Steps:
-
Consistent Substrate Preparation: Ensure the 4-Nitrophenyl octanoate stock solution is fully dissolved before each use. Vortex or sonicate briefly to ensure homogeneity, especially when preparing the final reaction mixture.[6]
-
Control Temperature and pH: Pre-incubate all reagents at the desired assay temperature. Use a temperature-controlled plate reader. Verify the pH of your buffer at the assay temperature.
-
Accurate Pipetting: Use calibrated pipettes. For viscous solutions (like enzyme stocks or substrate solutions with detergents), consider using reverse pipetting techniques to ensure accuracy.
-
Data Presentation
Table 1: Vmax of a Wild-Type Lipase with Various 4-Nitrophenyl Esters
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42 |
| 4-Nitrophenyl butyrate | C4 | 0.95 |
| 4-Nitrophenyl octanoate | C8 | 1.1 |
| 4-Nitrophenyl dodecanoate | C12 | 0.78 |
| 4-Nitrophenyl palmitate | C16 | 0.18 |
Data from a study on a wild-type lipase, indicating the highest activity with 4-Nitrophenyl octanoate.[2][3]
Experimental Protocols
Protocol: Determining the Optimal Concentration of 4-Nitrophenyl Octanoate to Avoid Substrate Inhibition
Objective: To identify the optimal substrate concentration range for your enzyme that maximizes activity while avoiding substrate inhibition.
Materials:
-
Enzyme of interest (e.g., lipase, esterase)
-
4-Nitrophenyl octanoate
-
Acetonitrile or Isopropanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405-410 nm
Procedure:
-
Prepare a 20 mM 4-Nitrophenyl octanoate stock solution: Dissolve the appropriate amount of 4-Nitrophenyl octanoate in acetonitrile or isopropanol.
-
Prepare a series of substrate working solutions: Create a range of 2X concentrated working solutions of 4-Nitrophenyl octanoate by diluting the stock solution in the Assay Buffer. The final concentrations in the assay should typically range from 0.05 mM to 4 mM.
-
Set up the assay plate:
-
Blank Wells: Add 100 µL of each 2X substrate working solution and 100 µL of Assay Buffer (without enzyme).
-
Enzyme Wells: Add 100 µL of each 2X substrate working solution and 100 µL of your diluted enzyme solution.
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the enzyme solution to the designated wells.
-
Measure Absorbance: Immediately start measuring the absorbance at 405-410 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Subtract the rate of the corresponding blank (spontaneous hydrolysis) from the enzyme-catalyzed rate.
-
Plot the corrected reaction velocity against the final substrate concentration.
-
The optimal substrate concentration corresponds to the peak of this curve.
-
Visualizations
Caption: Mechanism of substrate inhibition.
Caption: Workflow to determine optimal substrate concentration.
Caption: Troubleshooting decision tree for substrate inhibition.
References
stability of 4-Nitrophenyl octanoate stock solution
Welcome to the technical support center for 4-Nitrophenyl octanoate (4-NPO). This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the use of 4-NPO in experimental assays.
Frequently Asked Questions (FAQs)
Q1: How should 4-Nitrophenyl octanoate be stored upon arrival?
A1: Upon receipt, 4-Nitrophenyl octanoate, which is a liquid at room temperature, should be stored under controlled conditions to ensure its stability. Recommended storage is at 2-8°C for short-term use and -20°C for long-term storage.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place to prevent degradation.[2]
Q2: What is the recommended procedure for preparing a 4-Nitrophenyl octanoate stock solution?
A2: 4-Nitrophenyl octanoate has poor solubility in aqueous solutions but is soluble in various organic solvents. To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as isopropanol, ethanol, Dimethyl Sulfoxide (DMSO), or acetonitrile.[3][4][5] For example, a stock solution can be prepared by dissolving 4-NPO in isopropanol to a concentration of 10-20 mM.[3][6] It is advisable to purge the solvent with an inert gas before use.[4]
Q3: How stable is the 4-Nitrophenyl octanoate stock solution?
A3: The stability of the 4-Nitrophenyl octanoate stock solution depends on the solvent and storage temperature. While specific stability data for 4-NPO is not extensively published, information for related p-nitrophenyl esters provides guidance. For instance, a stock solution of 4-Nitrophenyl palmitate is stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[7] It is recommended to prepare fresh aqueous working solutions daily from the stock solution.[8] To minimize degradation, store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
Q4: My assay solution becomes turbid after adding the 4-Nitrophenyl octanoate. What is the cause and how can I fix it?
A4: Turbidity in assays using 4-Nitrophenyl octanoate is a common issue arising from the low aqueous solubility of the substrate or its product, octanoic acid, upon hydrolysis.[3] This precipitation can interfere with spectrophotometric readings. To prevent this, it is essential to create a stable emulsion or micellar solution. This can be achieved by:
-
Using a co-solvent: Initially dissolve the 4-NPO in an organic solvent before diluting it into the aqueous assay buffer.[3]
-
Incorporating detergents or emulsifiers: Add agents like Triton X-100 or bile salts (e.g., sodium deoxycholate) to the assay buffer to help solubilize the substrate and its hydrolysis products.[3]
-
Sonication: After adding the substrate to the buffer, sonicating the mixture can help create a fine and stable emulsion.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 4-Nitrophenyl octanoate.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Instability of the stock solution. 2. Precipitation of substrate or product. 3. Inaccurate pipetting of viscous solutions. | 1. Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C. 2. Add an emulsifier like Triton X-100 (0.1-0.5% v/v) or bile salts to the assay buffer.[3] 3. Use calibrated pipettes and consider reverse pipetting for viscous solutions.[3] |
| High background signal in the blank/negative control | 1. Spontaneous hydrolysis of 4-Nitrophenyl octanoate. 2. Contaminated reagents. | 1. Prepare the substrate working solution fresh before each experiment. Avoid high pH and high temperatures in the assay buffer, which can accelerate spontaneous hydrolysis.[5] 2. Use high-purity reagents and fresh buffers. |
| Low or no enzyme activity detected | 1. Inactive enzyme. 2. Sub-optimal assay conditions (pH, temperature). 3. Substrate not accessible to the enzyme due to poor emulsification. | 1. Verify the activity of your enzyme with a standard substrate. 2. Optimize the pH and temperature of the assay for your specific lipase.[3] 3. Ensure proper emulsification of the substrate by using detergents and/or sonication.[3] |
Experimental Protocols & Workflows
Preparation of 4-Nitrophenyl Octanoate Working Solution for Lipase Assay
This protocol describes the preparation of a working solution of 4-NPO for a typical colorimetric lipase assay.
Materials:
-
4-Nitrophenyl octanoate
-
Isopropanol (or other suitable organic solvent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Triton X-100 (or other suitable emulsifier)
Procedure:
-
Prepare Stock Solution: Dissolve 4-Nitrophenyl octanoate in isopropanol to a final concentration of 10-20 mM.[3][6]
-
Prepare Assay Buffer with Emulsifier: Add Triton X-100 to the assay buffer to a final concentration of 0.5% (v/v).[6]
-
Prepare Working Solution: Just before use, add a small volume of the 4-NPO stock solution to the assay buffer containing the emulsifier to achieve the desired final substrate concentration (e.g., 1 mM).[6]
-
Emulsification: Vortex or sonicate the working solution briefly to form a stable, uniform emulsion. The solution should appear as a slightly cloudy emulsion.[3]
General Colorimetric Lipase Assay Workflow
This diagram illustrates the general steps for performing a colorimetric lipase assay using a p-nitrophenyl ester substrate.
References
- 1. 4-Nitrophenyl octanoate = 90.0 GC 1956-10-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
correcting for spontaneous hydrolysis of 4-Nitrophenyl octanoate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals correct for the spontaneous hydrolysis of 4-Nitrophenyl octanoate (4-NPO) in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitrophenyl octanoate and why is it used in assays?
4-Nitrophenyl octanoate is a chromogenic substrate used to detect and quantify the activity of enzymes like lipases and esterases.[1] The enzyme-catalyzed hydrolysis of the colorless 4-NPO releases 4-nitrophenol, a yellow-colored product. The rate of formation of 4-nitrophenol, which can be measured by monitoring the increase in absorbance at 405-413 nm, is proportional to the enzyme's activity.[2][3]
Q2: What causes the spontaneous, non-enzymatic hydrolysis of 4-Nitrophenyl octanoate?
Spontaneous hydrolysis is the breakdown of the ester bond without any enzymatic action. Several factors can cause or accelerate this process:
-
pH: The stability of 4-NPO is highly dependent on pH. Both acidic and, particularly, basic conditions can catalyze its hydrolysis.[2][4] Assays are often performed near neutral pH to minimize this effect while maintaining enzyme activity.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including spontaneous hydrolysis.[2]
-
Aqueous Solutions: 4-NPO is sparingly soluble and unstable in aqueous buffers. Prolonged incubation in aqueous solutions leads to significant background hydrolysis.[2] It is not recommended to store aqueous working solutions of this substrate for more than a day.[2]
Q3: How can I minimize spontaneous hydrolysis during my experiment?
-
Prepare Substrate Fresh: Always prepare the aqueous working solution of 4-NPO immediately before starting the assay.[2]
-
Control pH: Maintain a buffer pH that is optimal for your enzyme but as close to neutral as possible to reduce the rate of chemical hydrolysis.[4]
-
Optimize Temperature: Use the lowest practical temperature for your enzyme assay to slow the background reaction rate.[2]
-
Use High-Purity Reagents: Ensure that the water and buffer components are of high purity to avoid contaminants that might catalyze hydrolysis.[2]
Q4: My no-enzyme control shows a high rate of absorbance increase. What does this mean and what should I do?
A high rate of absorbance increase in the no-enzyme control indicates a significant level of spontaneous hydrolysis under your current assay conditions.
-
Troubleshooting Steps:
-
Check Buffer pH: Verify the pH of your reaction buffer. A pH far from neutral can accelerate hydrolysis.
-
Lower Temperature: Consider running the assay at a lower temperature if your enzyme is sufficiently active.
-
Prepare Fresh Reagents: Ensure your substrate stock and buffer solutions are fresh and not contaminated.
-
-
Correction: Even with optimization, some background hydrolysis is common. It is crucial to subtract the rate of this spontaneous hydrolysis from the rate measured in the presence of the enzyme to determine the true enzymatic activity.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| High background absorbance in all wells (including no-enzyme control) at time zero. | The substrate stock solution may have degraded. | Prepare a fresh stock solution of 4-Nitrophenyl octanoate in an appropriate organic solvent (e.g., DMSO, acetonitrile).[2][4] Store stock solutions at -20°C.[2] |
| The rate of absorbance increase in the no-enzyme control is high and non-linear. | The assay conditions (e.g., high pH, high temperature) are causing rapid substrate degradation. | Re-evaluate assay conditions. Adjust the buffer to a more neutral pH and consider lowering the incubation temperature.[2] |
| The calculated enzyme activity varies significantly between replicate experiments. | Inconsistent timing in reagent addition or measurement; instability of the substrate working solution over the course of the experiment. | Prepare a master mix of the substrate solution to add to all wells simultaneously. Ensure that the substrate working solution is used quickly after preparation.[2] |
Experimental Protocols
Protocol: Measuring and Correcting for Spontaneous Hydrolysis
This protocol describes how to determine the rate of spontaneous hydrolysis and use it to correct the rate of enzyme-catalyzed hydrolysis.
1. Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve 4-Nitrophenyl octanoate in anhydrous DMSO or acetonitrile.[2][4] Store this stock solution at -20°C.[2]
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl or phosphate buffer) at the desired pH. A pH near neutral (7.0-8.0) is often a good starting point.[4][6]
-
Enzyme Solution: Prepare a dilution series of your enzyme in the assay buffer to find a concentration that yields a linear reaction rate over the desired time period.
2. Assay Setup (96-well plate format):
-
Set up the following wells in triplicate:
-
Blank: Contains assay buffer and the same amount of solvent used for the substrate. This is used to zero the spectrophotometer.
-
No-Enzyme Control: Contains assay buffer and the substrate working solution. This measures the rate of spontaneous hydrolysis.
-
Test Sample: Contains the enzyme solution and the substrate working solution. This measures the total rate of hydrolysis (enzymatic + spontaneous).
-
-
Pre-incubate the plate at the desired experimental temperature for 5 minutes.[6]
3. Reaction and Measurement:
-
To initiate the reactions, add the substrate working solution to the "No-Enzyme Control" and "Test Sample" wells.
-
Immediately begin measuring the absorbance at 405-413 nm at regular time intervals (e.g., every 1 minute for 30 minutes) using a microplate reader.[2]
4. Data Analysis:
-
Plot Data: For both the "No-Enzyme Control" and "Test Sample" data sets, plot absorbance versus time.
-
Calculate Rates: Determine the slope of the linear portion of each plot. The slope (ΔAbs/minute) represents the reaction rate.
-
Rate(spontaneous) = Slope of the "No-Enzyme Control" plot.
-
Rate(total) = Slope of the "Test Sample" plot.
-
-
Correct for Spontaneous Hydrolysis:
-
Rate(enzymatic) = Rate(total) - Rate(spontaneous)
-
-
Calculate Enzyme Activity: Use the corrected rate (Rate(enzymatic)) and the Beer-Lambert law to calculate the specific activity of your enzyme. The molar extinction coefficient (ε) for 4-nitrophenol is dependent on pH and buffer composition but is approximately 18,000 M⁻¹cm⁻¹ at pH 8.0.[6]
Data Presentation
Table 1: Example Data for Correction of Spontaneous Hydrolysis
| Time (min) | Test Sample Absorbance (Enzyme + Substrate) | No-Enzyme Control Absorbance (Substrate Only) | Corrected Absorbance (Test Sample - No-Enzyme Control) |
| 0 | 0.105 | 0.102 | 0.003 |
| 5 | 0.255 | 0.117 | 0.138 |
| 10 | 0.408 | 0.132 | 0.276 |
| 15 | 0.559 | 0.148 | 0.411 |
| 20 | 0.712 | 0.163 | 0.549 |
| Rate (ΔAbs/min) | 0.0304 | 0.0031 | 0.0273 |
Table 2: Influence of Acyl Chain Length on Lipase Activity
This table shows example data on how the length of the fatty acid chain on a 4-nitrophenyl ester can affect the maximal velocity (Vmax) of a specific lipase, demonstrating substrate preference.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42[6] |
| 4-Nitrophenyl butyrate | C4 | 0.95[6] |
| 4-Nitrophenyl octanoate | C8 | 1.1[1][6][7] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[6] |
| 4-Nitrophenyl palmitate | C16 | 0.18[1][6][7] |
Visualizations
Caption: Experimental workflow for correcting for spontaneous substrate hydrolysis.
Caption: Factors influencing the rate of spontaneous 4-Nitrophenyl octanoate hydrolysis.
References
Technical Support Center: 4-Nitrophenyl Octanoate (4-NPO) Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the 4-Nitrophenyl octanoate (4-NPO) assay.
Assay Principle
The 4-Nitrophenyl octanoate (4-NPO) assay is a widely used colorimetric method for measuring the activity of lipolytic enzymes, such as lipases and esterases.[1][2] The principle is based on the enzymatic hydrolysis of the colorless 4-NPO substrate. This reaction releases octanoic acid and 4-nitrophenol (4-NP). In a buffer system with a pH above the pKa of 4-NP (~7.2), the product is deprotonated to form the 4-nitrophenolate anion, which has a distinct yellow color.[1][3] The rate of increase in absorbance, measured spectrophotometrically at 405-410 nm, is directly proportional to the enzyme's activity.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the 4-NPO assay? The assay relies on a lipase or esterase enzyme to break the ester bond in the 4-NPO substrate. This cleavage releases 4-nitrophenol, which turns yellow under alkaline conditions (pH > 7.2). The rate of yellow color development is measured over time to quantify enzyme activity.[1][5]
Q2: What is the correct wavelength to measure the 4-nitrophenol product? The yellow 4-nitrophenolate anion has a maximum absorbance (λmax) in the range of 405-410 nm.[1][4] A plate reader or spectrophotometer should be set to one of these wavelengths.
Q3: Why is the pH of the assay buffer critical? The pH is critical for two main reasons:
-
Enzyme Activity : Most enzymes have an optimal pH range for their catalytic activity. Using a buffer outside this range can lead to significantly lower or no activity.[6]
-
Color Development : The yellow color is only produced when 4-nitrophenol (pKa ≈ 7.2) is converted to its anionic form, 4-nitrophenolate. This requires the buffer pH to be above 7.2.[1][3] Fluctuations in pH can cause inconsistent results.[3]
Q4: How should I prepare and handle the 4-NPO substrate? Due to its long alkyl chain, 4-NPO has poor solubility in water.[7] It should first be dissolved in an organic solvent like DMSO, ethanol, or a mixture of acetonitrile and isopropanol to create a concentrated stock solution.[1][7] This stock is then diluted into the aqueous assay buffer just before use, with vigorous mixing to prevent precipitation. The final concentration of the organic solvent should typically be kept below 5% to avoid denaturing the enzyme.[7]
Q5: What are the essential controls to include in my 4-NPO assay? At a minimum, you should include:
-
Blank (No-Enzyme Control) : Contains all assay components except the enzyme. This control is crucial for measuring the rate of spontaneous, non-enzymatic substrate hydrolysis.[8]
-
Positive Control : A known active enzyme or compound to ensure the assay is working correctly.
-
Negative Control : A known inactive enzyme, a buffer-only control, or a known inhibitor to define the baseline of the assay.
-
Compound Controls (for screening) : If testing for inhibitors, include wells with the test compound but no enzyme to check for color interference or precipitation.
Troubleshooting Guides
Problem: High Background Absorbance
Q: My "no-enzyme" control wells are turning yellow and showing high absorbance. What is the cause and how can I fix it?
High background can be caused by the spontaneous hydrolysis of the 4-NPO substrate, which is accelerated in alkaline conditions and in the presence of certain nucleophiles.[3][9]
| Possible Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | Prepare the final substrate-buffer mixture immediately before starting the assay to minimize incubation time.[7] Always subtract the rate of absorbance increase in the no-enzyme control from the rates of the test wells.[8] |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are free of microbial contamination and nucleophiles (e.g., thiols like DTT) that can cleave the ester bond.[9] |
| Substrate Degradation | Store the 4-NPO stock solution at -20°C and protect it from light.[1] Avoid repeated freeze-thaw cycles. |
Problem: Suspected Interference from Test Compounds
Q: I am screening for inhibitors and I'm getting results that seem like false positives or false negatives. How can I determine if my test compound is interfering with the assay?
Test compounds can interfere in several ways. A systematic approach is needed to identify the source of interference.
Step 1: Characterize Compound-Specific Interference
Run a set of controls to pinpoint the type of interference.
| Control Well Composition | Purpose | Potential Interference Identified |
| 1. Buffer + Compound | To check for intrinsic color of the compound. | Compound absorbs at 405-410 nm. |
| 2. Buffer + Compound + Substrate | To check for direct reaction between compound and substrate. | Compound chemically hydrolyzes the substrate. |
| 3. Buffer + Compound + 4-NP (Product) | To check if the compound affects the product's absorbance (quenching). | Compound alters the spectral properties of 4-nitrophenol. |
| 4. Buffer + Compound (measure pH) | To check if the compound alters the assay pH. | Compound is acidic or basic and shifts the buffer pH, affecting enzyme activity or color development. |
Step 2: Workflow for Identifying Interference
The following workflow can help systematically diagnose the issue.
Problem: Low or No Enzyme Activity
Q: My positive control is showing very low or no activity. What could be wrong?
This issue often points to a problem with a core component of the assay: the enzyme, the substrate, or the buffer conditions.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Verify the storage conditions and age of the enzyme. Test a fresh aliquot. Ensure the enzyme concentration is sufficient to produce a detectable signal within the assay timeframe. |
| Incorrect Assay Conditions | Confirm the buffer pH and temperature are optimal for your specific enzyme.[6] Some enzymes require cofactors (e.g., Ca²⁺) or co-lipase for full activity.[10] |
| Substrate Precipitation | Visually inspect the wells for turbidity. The concentration of 4-NPO may be too high for the amount of organic solvent present, causing it to precipitate out of solution.[7] Try lowering the substrate concentration or slightly increasing the co-solvent percentage (while verifying enzyme tolerance). |
| Low Substrate Specificity | The enzyme being tested may have low activity towards the 8-carbon chain of 4-NPO. Lipases show varying specificity for substrates with different acyl chain lengths.[5][11] Consider testing other 4-nitrophenyl esters (e.g., butyrate C4 or palmitate C16) to find a more suitable substrate. |
Quantitative Data & Substrate Selection
The choice of substrate is critical, as different lipases have preferences for fatty acids of different lengths. For example, data for lipase from Thermomyces lanuginosus shows the highest activity with 4-Nitrophenyl octanoate (C8).
Table: Substrate Specificity of T. lanuginosus Lipase
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
|---|---|---|
| 4-Nitrophenyl acetate | C2 | 0.42[5] |
| 4-Nitrophenyl butyrate | C4 | 0.95[5] |
| 4-Nitrophenyl octanoate | C8 | 1.1 [5][11] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[5] |
| 4-Nitrophenyl palmitate | C16 | 0.18[5][11] |
Experimental Protocols
Protocol 1: Standard 4-NPO Assay for Enzyme Activity
This protocol is a general guideline for a 96-well plate format. It should be optimized for your specific enzyme and experimental conditions.
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock (20 mM): Dissolve 4-NPO in a suitable organic solvent (e.g., acetonitrile/isopropanol 1:4 v/v).[1]
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in Assay Buffer.
-
Stop Solution (Optional): e.g., 1 M Na₂CO₃.
Procedure:
-
Prepare Plate: Add 180 µL of pre-warmed Assay Buffer to each well of a 96-well microplate.[1]
-
Add Enzyme: Add 10 µL of the diluted enzyme solution to the test wells. For the "no-enzyme" control, add 10 µL of Assay Buffer.
-
Initiate Reaction: Add 10 µL of the 20 mM 4-NPO stock solution to all wells to start the reaction (final volume = 200 µL).
-
Measure Absorbance: Immediately place the plate in a microplate reader set to the assay temperature (e.g., 37°C). Measure the absorbance at 410 nm every minute for 10-30 minutes (kinetic mode).[1]
-
Calculate Activity: Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve. Subtract the rate of the "no-enzyme" control.
Protocol 2: Preparation of a 4-Nitrophenol (4-NP) Standard Curve
A standard curve is required to convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min).
Procedure:
-
Prepare 1 mM 4-NP Stock: Dissolve 13.91 mg of 4-nitrophenol in 100 mL of Assay Buffer.[1]
-
Create Dilutions: Prepare a series of dilutions from the stock solution in Assay Buffer, ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[1]
-
Measure Absorbance: Transfer 200 µL of each dilution into separate wells of a 96-well plate.
-
Read Plate: Measure the absorbance at 410 nm.
-
Plot Data: Plot absorbance vs. the concentration of 4-NP (µM). The slope of this line represents the molar extinction coefficient under your specific assay conditions, which can be used in Beer's Law (A = εcl) to calculate product concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.sa.cr [scielo.sa.cr]
- 4. tandfonline.com [tandfonline.com]
- 5. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Nitrophenyl Octanoate Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the 4-Nitrophenyl octanoate (4-NPO) assay for improved linearity and reliable kinetic data.
Troubleshooting Guide
Issue 1: Non-Linear Reaction Progress Curves
Question: My reaction rate is not linear over time. What are the potential causes and how can I fix it?
Answer: Non-linear reaction progress curves are a common issue in enzyme kinetics and can stem from several factors. Identifying the specific cause is crucial for obtaining accurate results.
Potential Causes & Solutions:
| Cause | Description | Solution |
| Substrate Limitation | As the reaction progresses, the concentration of 4-NPO decreases, becoming the rate-limiting factor. This is expected in any enzyme assay but the initial, linear phase should be long enough for accurate measurement. | Ensure you are measuring the initial velocity of the reaction, where less than 10-15% of the substrate has been consumed[1]. If the linear phase is too short, consider increasing the initial substrate concentration, but be mindful of potential substrate inhibition. |
| Product Inhibition | The accumulation of the product, 4-nitrophenol or octanoic acid, may inhibit the enzyme's activity. | Reduce the enzyme concentration to slow down the reaction rate and minimize product accumulation within the measurement window[2]. |
| Enzyme Instability | The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of organic solvents. | Verify that the assay buffer pH and temperature are optimal for your enzyme's stability and activity[3][4][5]. Minimize the concentration of organic co-solvents in the final reaction mixture (typically below 5-10%)[6][7]. |
| Substrate Inhibition | At excessively high concentrations, 4-NPO can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. This is a classic sign of substrate inhibition[8][9]. | Perform a substrate concentration curve over a wide range to identify the optimal concentration that yields the maximum reaction velocity (Vmax) before inhibition occurs[8]. |
| Instrument Detection Limit | The spectrophotometer may reach its detection limit if the product formation is too rapid, leading to a plateau in the absorbance reading. | Reduce the enzyme concentration to slow down the reaction rate and ensure the absorbance readings remain within the linear range of the instrument[1]. |
Workflow for Troubleshooting Non-Linearity:
Caption: Troubleshooting workflow for non-linear reaction progress curves.
Issue 2: Poor Reproducibility and High Variability
Question: I am observing significant variability between my replicate wells and between experiments. What could be the cause?
Answer: Poor reproducibility can be frustrating and can compromise the validity of your data. The root cause often lies in the preparation and handling of reagents, particularly the substrate.
Potential Causes & Solutions:
| Cause | Description | Solution |
| Incomplete Substrate Solubilization | 4-NPO has poor aqueous solubility and can precipitate out of solution, leading to inconsistent concentrations in the reaction wells.[10][11][12] | Prepare a concentrated stock solution of 4-NPO in an organic solvent like DMSO or isopropanol[10][12]. Ensure the stock is fully dissolved before each use. When preparing the working solution, add the stock to the aqueous buffer with vigorous vortexing or sonication to create a stable emulsion[12][13]. |
| Substrate Precipitation During Assay | Even if initially in solution, changes in temperature or interactions with other components can cause the substrate to precipitate over time. | Visually inspect the wells for any cloudiness or precipitation[6]. Consider incorporating a non-ionic detergent like Triton X-100 (e.g., 0.1-0.5% v/v) or bile salts into the assay buffer to maintain substrate solubility[12]. |
| Pipetting Errors | Inaccurate pipetting, especially of viscous enzyme or substrate solutions, can introduce significant variability. | Use calibrated pipettes and appropriate pipetting techniques (e.g., reverse pipetting for viscous liquids)[8]. |
| Temperature and pH Fluctuations | Enzyme activity is highly sensitive to changes in temperature and pH.[3][4] | Pre-incubate all reagents and the microplate at the desired assay temperature[6][12]. Ensure the pH of the buffer is stable at the assay temperature. |
| Substrate Degradation | 4-NPO can undergo spontaneous hydrolysis, especially at alkaline pH, leading to high background absorbance and depletion of the substrate before the enzyme is added.[11] | Prepare fresh substrate solutions for each experiment. Store the 4-NPO stock solution at -20°C or lower to minimize degradation[14]. |
Logical Relationship of Factors Affecting Reproducibility:
Caption: Factors contributing to poor assay reproducibility.
Frequently Asked Questions (FAQs)
Q1: How do I prepare the 4-Nitrophenyl octanoate (4-NPO) substrate solution?
A1: Due to its low aqueous solubility, 4-NPO should first be dissolved in an organic solvent to create a stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or isopropanol are commonly used.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in your chosen organic solvent. Ensure the substrate is completely dissolved.
-
Working Solution Preparation: To prepare the final working solution, dilute the stock solution into the assay buffer. It is crucial to add the stock to the buffer with vigorous mixing or sonication to form a stable emulsion and prevent precipitation. The final concentration of the organic solvent in the reaction mixture should be kept low (preferably under 5-10%) as it can affect enzyme activity.[6][7]
Q2: What is the optimal concentration of 4-NPO for my assay?
A2: The optimal substrate concentration depends on the specific enzyme being studied and its kinetic properties (Km). It is essential to perform a substrate saturation experiment to determine the Michaelis-Menten constants (Km and Vmax).
-
General Range: Published studies have used concentrations ranging from 0.05 mM to 4 mM.[15]
-
Recommendation: Start by testing a range of concentrations (e.g., 0.1 mM to 2 mM) to generate a saturation curve. The optimal concentration is typically at or above the Km value to ensure the reaction rate is not limited by the substrate, but below the concentration that causes substrate inhibition.[6]
Q3: My no-enzyme control (blank) shows high background absorbance. Why?
A3: High background absorbance in the absence of the enzyme is typically due to the spontaneous, non-enzymatic hydrolysis of 4-NPO.[11]
-
pH: This spontaneous hydrolysis is exacerbated at neutral to alkaline pH.[11][16]
-
Temperature: Higher temperatures can also increase the rate of spontaneous hydrolysis.[11]
-
Substrate Quality: The 4-NPO reagent may have degraded during storage. A faint yellow color in the stock solution can be an indicator of degradation.[7][11]
-
Solution: Perform the assay at the lowest pH that is still optimal for your enzyme's activity. Prepare fresh substrate solutions and store the stock properly. Always subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.
Q4: How does the acyl chain length of the p-nitrophenyl ester affect the assay?
A4: The length of the acyl chain significantly influences the substrate's suitability for a particular lipase, as different lipases exhibit varying specificities.[13] For some lipases, activity is highest with medium-chain esters like 4-nitrophenyl octanoate (C8), while activity decreases with both shorter and longer acyl chains.[13][15]
Comparative Activity of a Lipase with Different p-Nitrophenyl Esters:
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42[15] |
| 4-Nitrophenyl butyrate | C4 | 0.95[15] |
| 4-Nitrophenyl octanoate | C8 | 1.1 [15] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[15] |
| 4-Nitrophenyl palmitate | C16 | 0.18[15] |
This data is representative and the optimal substrate will depend on the specific enzyme.
Experimental Protocols
Protocol 1: Preparation of 4-NPO Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of 4-Nitrophenyl octanoate.
-
Dissolve it in a minimal volume of high-purity DMSO or isopropanol. For example, to make a 10 mM stock, dissolve 2.653 mg of 4-NPO in 1 mL of solvent.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[14]
-
-
Working Substrate Solution (e.g., 1 mM):
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) and bring it to the desired assay temperature.
-
If required, add a surfactant like Triton X-100 to the buffer (e.g., to a final concentration of 0.1%).
-
To prepare a 1 mM working solution from a 10 mM stock, add 1 part of the stock solution to 9 parts of the assay buffer.
-
Crucially, add the stock solution to the buffer while vortexing vigorously to create a fine, stable emulsion. Sonication can also be used for this purpose.[12][13]
-
Prepare the working solution fresh before each experiment.
-
Protocol 2: Standard 4-NPO Lipase Activity Assay in a 96-Well Plate
-
Reagent Preparation:
-
Assay Setup:
-
In each well of a clear, flat-bottom 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for the no-enzyme control)
-
-
The following table provides an example setup for a 200 µL final reaction volume:
-
| Component | Volume for Sample | Volume for Blank |
| Assay Buffer | X µL | X µL |
| Enzyme Solution | 20 µL | 0 µL |
| Buffer (for blank) | 0 µL | 20 µL |
| Total Pre-incubation Volume | (X+20) µL | (X+20) µL |
| 4-NPO Working Solution | Y µL | Y µL |
| Final Volume | 200 µL | 200 µL |
-
Pre-incubation:
-
Pre-incubate the plate with the buffer and enzyme for 5 minutes at the assay temperature to allow for thermal equilibration.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 4-NPO working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the increase in absorbance at 405-410 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Identify the initial linear portion of the curve.[2]
-
Calculate the rate of reaction (ΔAbs/min) from the slope of this linear portion.
-
Subtract the rate of the no-enzyme control from the rates of the sample wells.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenol at the specific pH of your assay.
-
Assay Workflow Diagram:
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitrophenyl Octanoate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrophenyl octanoate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-Nitrophenyl octanoate in research?
A1: 4-Nitrophenyl octanoate is a chromogenic substrate commonly used to assay the activity of various esterase and lipase enzymes. The hydrolysis of the ester bond by these enzymes releases 4-nitrophenol, which, in its deprotonated form (4-nitrophenoxide), produces a yellow color that can be quantified spectrophotometrically at or near 405 nm.
Q2: How does pH affect the hydrolysis of 4-Nitrophenyl octanoate?
A2: The hydrolysis of 4-Nitrophenyl octanoate is significantly influenced by pH. The reaction is subject to both acid and base catalysis. This results in a characteristic U-shaped pH-rate profile where the rate of hydrolysis is lowest at a neutral pH and increases under both acidic and alkaline conditions.[1] For enzymatic assays, it is crucial to select a pH that maximizes enzyme activity while minimizing the background rate of spontaneous, non-enzymatic hydrolysis.
Q3: Why is my blank control (containing only buffer and 4-Nitrophenyl octanoate) turning yellow?
A3: A yellow color in the blank control indicates spontaneous hydrolysis of the 4-Nitrophenyl octanoate. This is a common occurrence, especially at neutral to alkaline pH.[2][3] The rate of this spontaneous hydrolysis increases with higher pH and temperature.[2][3] It is essential to measure the rate of this background reaction and subtract it from the rate of the enzyme-catalyzed reaction to obtain accurate results.[3]
Q4: I'm observing inconsistent or non-linear reaction rates. What could be the cause?
A4: Non-linear reaction rates can stem from several factors. Substrate depletion can occur if the initial concentration of 4-Nitrophenyl octanoate is too low. Enzyme instability at the experimental pH or temperature can also lead to a decrease in the reaction rate over time. Additionally, the low aqueous solubility of 4-Nitrophenyl octanoate, due to its long alkyl chain, can lead to substrate precipitation or aggregation, affecting its availability to the enzyme and causing inconsistent results.[2]
Q5: How can I improve the solubility of 4-Nitrophenyl octanoate in my aqueous assay buffer?
A5: To improve solubility, it is recommended to first prepare a concentrated stock solution of 4-Nitrophenyl octanoate in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] This stock solution should then be diluted into the aqueous assay buffer with vigorous mixing immediately before use.[2] It is important to ensure that the final concentration of the organic solvent in the assay is low (typically below 5%) to avoid denaturing the enzyme.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in blank | Spontaneous hydrolysis of 4-Nitrophenyl octanoate at neutral or alkaline pH.[2][3] | Prepare the substrate solution fresh before each experiment.[4] Run the assay at a slightly lower pH if compatible with enzyme activity. Always include a no-enzyme blank and subtract its rate of absorbance change from the sample readings.[3][4] |
| Substrate precipitation in assay buffer | Poor solubility of the long-chain ester in the aqueous medium.[2] | Prepare a concentrated stock solution in DMSO or ethanol and dilute it into the assay buffer with vigorous mixing immediately before the experiment.[2] Ensure the final solvent concentration is compatible with your enzyme. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, or product inhibition.[4] | Use a lower, non-saturating enzyme concentration. Reduce the reaction time to focus on the initial linear phase. Confirm that the substrate concentration is not a limiting factor. |
| Inconsistent results between replicates | Inhomogeneous mixing of the substrate in the assay buffer leading to variable substrate concentration. | Ensure thorough and consistent mixing of the substrate into the assay buffer for all replicates.[2] Visually inspect for any signs of precipitation before starting the reaction. |
| Low signal-to-noise ratio | The rate of enzymatic hydrolysis is only slightly higher than the spontaneous hydrolysis rate. | Optimize the assay pH to maximize the difference between the enzymatic and non-enzymatic rates. Increase the enzyme concentration if the reaction rate is too low, ensuring it remains the rate-limiting component. |
Experimental Protocol: Investigating the Effect of pH on 4-Nitrophenyl Octanoate Hydrolysis
This protocol outlines a method to determine the rate of hydrolysis of 4-Nitrophenyl octanoate across a range of pH values.
1. Materials:
-
4-Nitrophenyl octanoate
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 11.[1][5]
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well microplate
-
pH meter
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M) at various pH values (e.g., 3, 5, 7, 9, 11).[5] Adjust the ionic strength of all buffers to be consistent, if necessary.
-
Substrate Stock Solution: Prepare a concentrated stock solution of 4-Nitrophenyl octanoate (e.g., 50 mM) in DMSO.
-
Reaction Setup:
-
For each pH to be tested, prepare a blank and a test sample.
-
In a cuvette or microplate well, add the appropriate buffer.
-
Equilibrate the buffer to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Initiating the Reaction:
-
Add a small volume of the 4-Nitrophenyl octanoate stock solution to the buffer to reach the desired final concentration (e.g., 1 mM). Mix thoroughly but gently.
-
Immediately start monitoring the absorbance at 405 nm over a set period (e.g., 10-30 minutes), taking readings at regular intervals.
-
-
Data Analysis:
-
Plot absorbance versus time for each pH value.
-
Determine the initial rate of reaction (the slope of the linear portion of the curve) for each pH.
-
Plot the rate of hydrolysis as a function of pH.
-
Visualizations
Caption: General mechanisms for acid and base-catalyzed hydrolysis of 4-Nitrophenyl octanoate.
Caption: Workflow for determining the effect of pH on 4-Nitrophenyl octanoate hydrolysis.
Caption: Relationship between pH and the rate of 4-Nitrophenyl octanoate hydrolysis.
References
Technical Support Center: 4-Nitrophenyl Octanoate Lipase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl octanoate (4-NPO) lipase assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during 4-NPO lipase reactions and provides solutions to effectively stop the enzymatic activity for accurate endpoint measurements.
Frequently Asked Questions (FAQs)
Q1: How can I effectively stop the 4-Nitrophenyl octanoate lipase reaction at a specific time point?
A1: Stopping the lipase reaction precisely is crucial for accurate kinetic studies. Several methods can be employed, categorized as physical denaturation, pH alteration, and chemical inhibition. The choice of method depends on your experimental setup and downstream applications.
-
Heat Inactivation: Briefly heating the reaction mixture can denature the lipase, thus stopping the reaction. Exposing the enzyme to temperatures above its optimal range (e.g., boiling for 5 minutes) is a common practice. However, be aware that high temperatures can also affect the stability of the product, 4-nitrophenol.[1][2]
-
pH Shock: Drastically changing the pH of the reaction mixture can inactivate the lipase. Most lipases have an optimal pH range (typically around pH 7-9 for pancreatic lipase).[3][4][5][6] Adding a strong acid or base (e.g., bringing the pH to <4 or >10) will denature the enzyme. Adding a solution of sodium carbonate is a common method to stop the reaction and simultaneously enhance the color of the 4-nitrophenolate product for spectrophotometric reading.[7][8]
-
Solvent Addition: Introducing organic solvents can denature the lipase. Adding a chilled mixture of acetone and ethanol (1:1 v/v) has been shown to be effective. Ethanol alone can also be used to precipitate the enzyme and halt the reaction.[7][9]
-
Chemical Inhibitors: Specific chemical inhibitors can be added to the reaction to block lipase activity. This is often the most controlled method. See the "Chemical Inhibitors" section below for more details.
Q2: My reaction solution is turbid. How can I prevent this and ensure accurate absorbance readings?
A2: Turbidity in lipase assays using p-nitrophenyl esters with longer acyl chains is a common issue arising from the poor solubility of the substrate and the fatty acid product.[10]
-
Use of Emulsifiers/Detergents: Incorporating a detergent like Triton X-100 or an emulsifier such as gum arabic in the assay buffer helps to create a stable emulsion of the substrate and solubilize the fatty acid product, preventing precipitation.[10][11]
-
Solvent for Substrate: Dissolving the 4-Nitrophenyl octanoate substrate in an organic solvent like isopropanol or DMSO before adding it to the aqueous buffer can improve its dispersion.[12][13]
-
Bile Salts: The addition of bile salts, such as sodium deoxycholate, can also aid in emulsification and enhance lipase activity.[10]
Q3: My blank (no enzyme control) shows a high background absorbance. What is the cause and how can I fix it?
A3: High background absorbance in the absence of the enzyme is typically due to the spontaneous hydrolysis of the 4-Nitrophenyl octanoate substrate.
-
Substrate Stability: 4-nitrophenyl esters are susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[3] It is crucial to prepare fresh substrate solutions for each experiment and to run a parallel blank control to subtract the background absorbance from your sample readings.
-
pH of Assay Buffer: While many lipases are active at slightly alkaline pH, a very high pH can accelerate the non-enzymatic breakdown of the substrate. Optimizing the pH to balance enzyme activity and substrate stability is important.[3]
Q4: What are some known chemical inhibitors for lipases that I can use to stop the reaction?
A4: Several classes of compounds are known to inhibit lipase activity.
-
Orlistat: This is a potent and well-characterized inhibitor of pancreatic lipase.[14][15] It forms a covalent bond with the active site serine of the lipase.[15]
-
Serine Protease Inhibitors: Since lipases are serine hydrolases, inhibitors targeting serine proteases, such as phenylmethylsulfonyl fluoride (PMSF), can also be effective.
-
Chelating Agents: Some lipases are metalloenzymes that require divalent cations like Ca²⁺ for activity. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can inactivate these lipases by sequestering these essential ions.
-
Detergents: Ionic detergents like sodium dodecyl sulfate (SDS) can denature the lipase and thus inhibit its activity.
Data Presentation: Comparison of Methods to Stop Lipase Reaction
The following table summarizes various methods to stop the lipase-catalyzed hydrolysis of p-nitrophenyl esters. The effectiveness can vary depending on the specific lipase and reaction conditions.
| Method | Agent/Condition | Typical Concentration/Setting | Mechanism of Action | Reported Inhibition Efficiency | Reference(s) |
| Heat Inactivation | High Temperature | Boiling for 5 min | Protein Denaturation | Near 100% | [1][2] |
| pH Alteration | Sodium Carbonate | 0.1 M | Protein Denaturation, pH shift | Effective, also enhances product color | [7] |
| Solvent Precipitation | Chilled Acetone:Ethanol (1:1) | 1 volume | Protein Denaturation & Precipitation | ~95% | |
| Chemical Inhibition | Orlistat | µg/mL to µM range | Covalent modification of active site | Potent, IC50 values vary by lipase | [14][16] |
| PMSF | 15 mM | Covalent modification of active site serine | ~99.5% | ||
| EDTA | 200 mM | Chelating of essential metal cofactors | 100% (for Ca²⁺-dependent lipases) | ||
| SDS | 0.05% (w/v) | Protein Denaturation | 100% |
Experimental Protocols
Protocol 1: Standard 4-Nitrophenyl Octanoate Lipase Assay
This protocol describes a typical colorimetric assay for measuring lipase activity using 4-Nitrophenyl octanoate as the substrate.
Materials:
-
Lipase enzyme solution
-
4-Nitrophenyl octanoate (4-NPO) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Isopropanol or DMSO
-
Triton X-100 (optional, as an emulsifier)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve 4-Nitrophenyl octanoate in isopropanol or DMSO to a stock concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the 4-NPO stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM). If using an emulsifier, add Triton X-100 to the buffer to a final concentration of 0.1-0.5% (v/v) before adding the substrate.
-
Assay Setup:
-
Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
Include control wells:
-
Blank (No Enzyme): 180 µL of working substrate solution and 20 µL of buffer (instead of enzyme).
-
Positive Control (if applicable): 160 µL of working substrate solution, 20 µL of a known lipase inhibitor, and 20 µL of enzyme solution.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 20 µL of the lipase enzyme solution to the appropriate wells to start the reaction.
-
Monitor the Reaction: Immediately place the microplate in a microplate reader and measure the absorbance at 410 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the lipase activity.
Protocol 2: Stopping the Lipase Reaction for Endpoint Measurement
This protocol details how to stop the lipase reaction at a specific time point for a single endpoint reading.
Procedure:
-
Follow steps 1-4 of the "Standard 4-Nitrophenyl Octanoate Lipase Assay" protocol.
-
Allow the reaction to proceed for a predetermined amount of time (e.g., 10 minutes).
-
Stop the Reaction: At the desired time point, add a stopping reagent to each well. Choose one of the following methods:
-
Method A: pH Shock: Add 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃) to each well. This will raise the pH, denature the lipase, and enhance the yellow color of the 4-nitrophenolate product.
-
Method B: Solvent Precipitation: Add 100 µL of a chilled 1:1 mixture of acetone and ethanol to each well.
-
Method C: Chemical Inhibition: Add 20 µL of a concentrated solution of a known inhibitor (e.g., 150 mM PMSF to achieve a final concentration of 15 mM) to each well.
-
-
Measure Absorbance: After stopping the reaction, mix the contents of the wells thoroughly and measure the absorbance at 410 nm using a microplate reader.
-
Calculate Activity: Subtract the absorbance of the blank control from the absorbance of the samples. The net absorbance is proportional to the amount of 4-nitrophenol produced.
Mandatory Visualization
Caption: Experimental workflow for a lipase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
interpreting non-linear results in lipase kinetic assay
Welcome to the Technical Support Center for Lipase Kinetics. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for interpreting and troubleshooting non-linear results in lipase kinetic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the progress curve for my lipase assay non-linear?
A linear reaction rate (a straight line on a plot of product concentration vs. time) is crucial for accurately determining the initial velocity (V₀), a key parameter in enzyme kinetics.[1] Non-linear results, often seen as a curve that flattens over time, indicate that the reaction rate is not constant. This can stem from several factors related to reagents, experimental conditions, or the intrinsic properties of the enzyme-substrate interaction.
The table below summarizes the most common causes. Detailed troubleshooting for each is provided in the subsequent sections.
| Cause | Typical Observation | Primary Troubleshooting Step |
| Substrate Depletion | The reaction rate slows down and plateaus over the course of the assay. | Ensure substrate concentration is well above the Michaelis constant (Km). |
| Enzyme Instability / Denaturation | The reaction rate progressively decreases, especially with longer incubation times or suboptimal conditions.[2] | Perform a pre-incubation stability test of the enzyme without the substrate. |
| Substrate Inhibition | The initial reaction rate is lower at very high substrate concentrations compared to moderate concentrations.[3] | Perform an assay across a wide range of substrate concentrations to identify the optimal level.[3] |
| Product Inhibition | The reaction rate slows as the product accumulates.[4][5] | Measure the initial velocity during the early, linear phase of the reaction. |
| Poor Substrate Solubility | Results are inconsistent, and the reaction mixture may appear turbid.[6] | Improve substrate emulsion using sonication, detergents (e.g., Triton X-100), or co-solvents.[6][7] |
| Sub-optimal Assay Conditions | The overall reaction rate is low and may be erratic. | Verify and optimize the pH and temperature of the assay buffer and reagents.[3][8] |
| Detector Saturation | The reaction curve starts linearly but then abruptly becomes a flat horizontal line at a high signal.[9] | Dilute the enzyme sample or reduce the measurement gain/voltage on the spectrophotometer. |
Q2: My reaction rate is decreasing over time. How do I fix it?
A decreasing reaction rate (a flattening progress curve) is the most common form of non-linearity. The key is to determine if this is due to the substrate being consumed, the enzyme losing activity, or the product inhibiting the reaction.
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check_stability -> is_enzyme_stable [style=dashed, arrowhead=open, label=" informs"]; } dot Troubleshooting workflow for a flattening reaction curve.
Troubleshooting Steps:
-
Check for Substrate Depletion: If the initial substrate concentration ([S]) is not significantly higher than the enzyme's Michaelis constant (Km), the rate will naturally decrease as the substrate is consumed.[1]
-
Solution: Increase the initial substrate concentration and re-run the assay. For accurate V₀ measurements, a common rule of thumb is to use [S] that is at least 10-20 times the Km. If Km is unknown, test a range of substrate concentrations.
-
-
Evaluate Enzyme Stability: The enzyme may be denaturing or losing activity under the assay conditions (e.g., temperature, pH).[2][10]
-
Solution: Pre-incubate the enzyme in the assay buffer at the reaction temperature for the full duration of the assay without adding the substrate. Then, initiate the reaction and measure the activity. If the activity is lower than a non-incubated control, enzyme instability is the likely cause. To mitigate this, consider using a fresh enzyme stock, adding stabilizing agents (e.g., BSA, glycerol), or optimizing the buffer's pH.[1]
-
-
Consider Product Inhibition: As the reaction proceeds, the accumulation of products (fatty acids and p-nitrophenol) can inhibit lipase activity.[4][5]
-
Solution: This is an inherent kinetic property. The most reliable way to measure the true initial velocity is to use only the data from the very beginning of the reaction (e.g., the first 5-10% of substrate conversion), where the product concentration is negligible.[6]
-
Q3: My reaction rate decreases at high substrate concentrations. What does this mean?
This phenomenon is a classic sign of substrate inhibition .[3] In this scenario, as you increase substrate concentration, the reaction rate initially increases as expected, but after reaching an optimal point, the rate begins to decrease because excess substrate molecules interfere with the enzyme's catalytic process.[3]
Troubleshooting Steps:
-
Confirm Substrate Inhibition: Run the assay over a wide range of substrate concentrations. If you plot the initial reaction rate against substrate concentration and see the rate rise, peak, and then fall, substrate inhibition is occurring.[3]
-
Check Substrate Solubility: At very high concentrations, lipophilic substrates like p-nitrophenyl palmitate (pNPP) may not be fully dissolved or emulsified, leading to turbidity that interferes with absorbance readings or reduces the effective substrate availability.[3][6]
-
Action: Visually inspect the reaction wells at the highest concentrations for cloudiness. Ensure your substrate preparation protocol (see below) is robust.
-
-
Optimize Substrate Concentration: Based on your titration experiment, identify the optimal substrate concentration that provides the maximum reaction velocity (Vmax) just before the inhibitory effect begins.[3] Use this concentration for all future experiments, such as inhibitor screening.
Reference Protocol: p-Nitrophenyl Palmitate (pNPP) Lipase Assay
This is a generalized colorimetric protocol that may require optimization for specific lipases or experimental conditions. The principle involves the lipase-catalyzed hydrolysis of pNPP, which releases a yellow-colored product, p-nitrophenol (pNP), quantifiable by measuring absorbance at 410 nm.[6]
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl or Sodium Phosphate buffer, pH 7.5 - 9.0. The optimal pH should be determined empirically.[8]
-
Substrate Stock Solution (10 mM pNPP): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol. Gentle warming or sonication may be required.[6]
-
Emulsifying Solution: Assay buffer containing a detergent such as Triton X-100 or gum arabic. The poor aqueous solubility of pNPP makes a stable emulsion critical for reproducible results.[6] A common preparation involves two solutions:
-
Solution A: 10 mM pNPP in isopropanol.
-
Solution B: Assay buffer containing 0.5% (w/v) Triton X-100 and 0.2% (w/v) gum arabic.
-
2. Preparation of Working Substrate Emulsion
-
To prepare the working substrate solution (e.g., 1 mM), slowly add 1 part of Solution A to 9 parts of Solution B while vortexing or stirring vigorously to form a stable, milky emulsion.[6] This solution should be prepared fresh daily.
3. Assay Procedure (96-well plate format)
-
Pre-warm all reagents and the microplate reader to the desired assay temperature (e.g., 37°C).[3]
-
Add 180 µL of the pre-warmed working substrate emulsion to each well.
-
Initiate the reaction by adding 20 µL of the lipase solution (appropriately diluted in assay buffer).
-
Immediately begin monitoring the increase in absorbance at 410 nm every 30-60 seconds for 5-10 minutes in a temperature-controlled microplate reader.
4. Data Analysis
-
Plot absorbance (410 nm) versus time (minutes) for each sample.
-
Identify the initial linear portion of the curve. A non-linear curve from the start may indicate an issue described in the troubleshooting guide.
-
Calculate the slope of this linear portion (ΔAbs/min). This is your initial reaction rate (V₀).
-
One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[6]
Example Data: Linear vs. Non-Linear Progress Curves
| Time (min) | Ideal Linear Assay (Abs @ 410nm) | Non-Linear Assay (Abs @ 410nm) | Comment |
| 0 | 0.050 | 0.050 | Reaction Start |
| 1 | 0.150 | 0.150 | |
| 2 | 0.250 | 0.245 | |
| 3 | 0.350 | 0.330 | Rate begins to slow |
| 4 | 0.450 | 0.400 | Curve is flattening |
| 5 | 0.550 | 0.455 | Significant deviation from linearity |
| Calculated Rate (ΔAbs/min) | 0.100 (from 0-5 min) | 0.098 (from 0-2 min) | For the non-linear curve, only the initial data points should be used for an accurate rate calculation. |
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Selecting the Optimal Chromogenic Substrate for Lipase Assays: 4-Nitrophenyl Octanoate vs. 4-Nitrophenyl Palmitate
For researchers, scientists, and drug development professionals engaged in lipase activity studies, the choice of substrate is a critical determinant of experimental success. Among the array of available options, 4-nitrophenyl (pNP) esters are widely favored for their simplicity and sensitivity in colorimetric assays. This guide provides a comprehensive comparison of two commonly used pNP esters, 4-nitrophenyl octanoate (pNP-O) and 4-nitrophenyl palmitate (pNP-P), to facilitate an informed substrate selection process.
The fundamental principle of this assay hinges on the enzymatic hydrolysis of the pNP ester by lipase, which liberates the yellow-colored chromophore 4-nitrophenoxide. The rate of formation of this product is directly proportional to the lipase activity and can be conveniently monitored spectrophotometrically.[1] However, the acyl chain length of the fatty acid esterified to the 4-nitrophenyl group significantly influences the substrate's suitability for a particular lipase, as enzyme activity is highly dependent on this structural feature.[1]
Comparative Analysis of Substrate Performance
The selection between 4-nitrophenyl octanoate (a medium-chain fatty acid ester, C8) and 4-nitrophenyl palmitate (a long-chain fatty acid ester, C16) is contingent on the specific lipase being investigated, as different lipases exhibit varying substrate specificities.[1] Experimental data from a study on a wild-type lipase demonstrates a clear preference for medium-chain fatty acid esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| 4-Nitrophenyl acetate (pNP-A) | C2 | 0.42 | - |
| 4-Nitrophenyl butyrate (pNP-B) | C4 | 0.95 | 0.83 |
| 4-Nitrophenyl octanoate (pNP-O) | C8 | 1.1 | - |
| 4-Nitrophenyl dodecanoate (pNP-DD) | C12 | 0.78 | - |
| 4-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | 0.063 |
| Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions. Data sourced from multiple studies.[1][2][3][4] |
As the data indicates, the lipase exhibited the highest activity with 4-nitrophenyl octanoate (Vmax = 1.1 U/mg protein), suggesting a strong preference for medium-chain length substrates.[1][2][3][4] Conversely, the activity with 4-nitrophenyl palmitate was significantly lower (Vmax = 0.18 U/mg protein), indicating that this particular lipase is not well-suited for hydrolyzing long-chain fatty acid esters under the tested conditions.[1][2][3][4] The catalytic efficiency for pNP-palmitate was also found to be very low.[3] This pronounced difference in activity underscores the importance of matching the substrate's acyl chain length to the lipase's specificity.
It is important to note that some lipases do exhibit high activity towards long-chain esters. For example, studies on Candida rugosa lipase isoenzymes have shown that while some isoforms prefer short to medium-chain fatty acids, others are more specific for longer-chain esters like C16 and C18.[1] Similarly, lipoprotein lipase has been shown to have a high preference for triglycerides and saturated fatty acid esters such as palmityl ester.[5]
Key Considerations for Substrate Selection:
-
Lipase Specificity: The primary factor in choosing between pNP-O and pNP-P is the substrate specificity of the lipase under investigation. For lipases with a preference for medium-chain fatty acids, pNP-O is the superior choice. For those that preferentially hydrolyze long-chain fatty acids, pNP-P would be more appropriate.
-
Solubility: 4-Nitrophenyl palmitate is more lipophilic and less soluble in aqueous solutions than 4-nitrophenyl octanoate.[5] This often necessitates the use of detergents or organic solvents to ensure adequate substrate availability in the assay mixture, which can introduce complexity and potential interference.
-
Assay Sensitivity: The higher Vmax observed with the preferred substrate (in this case, pNP-O) translates to a more sensitive assay, allowing for the detection of lower levels of lipase activity.
Experimental Protocols
Below are generalized and adaptable protocols for measuring lipase activity using 4-nitrophenyl esters.
This protocol is suitable for a microplate reader format and is based on the hydrolysis of pNP-O and the spectrophotometric detection of the released p-nitrophenol.
Materials:
-
4-Nitrophenyl octanoate (pNP-O) stock solution (e.g., 20 mM in isopropanol)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase enzyme solution
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Prepare the reaction mixture by diluting the pNP-O stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Add the lipase enzyme solution to the reaction mixture to initiate the reaction. A typical reaction volume is 200 µL.
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405-412 nm over time.
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the concentration of 4-nitrophenol released using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of 4-nitrophenol at the specific pH (e.g., ~18,000 M⁻¹cm⁻¹ at pH 8.0).[1]
-
Calculate the lipase activity in Units/mL, where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute.[1]
Due to the lower solubility of pNP-P, this protocol includes the use of detergents to create a stable emulsion.
Materials:
-
4-Nitrophenyl palmitate (pNP-P) stock solution (e.g., 20 mM in isopropanol)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 (e.g., 0.4% w/v)
-
Gum arabic (e.g., 0.1% w/v)
-
Lipase enzyme solution
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare the substrate solution by mixing the pNP-P stock solution with Tris-HCl buffer containing Triton X-100 and gum arabic.[6] The final concentration of pNP-P is typically around 1.6 mM.[6]
-
Add the lipase enzyme solution to the substrate solution to start the reaction.
-
Incubate the reaction mixture at the desired temperature (e.g., 60°C) for a specific time (e.g., 10 minutes).[7]
-
Stop the reaction by transferring the mixture to an ice bath or by adding a stop solution (e.g., a chilled mixture of acetone and ethanol).
-
Measure the absorbance of the resulting colored product at 410 nm against a reagent blank.[7]
-
Calculate the amount of p-nitrophenol released using a standard curve or the molar extinction coefficient (e.g., 14,800 M⁻¹cm⁻¹ under the assay conditions).[7]
-
Express the lipase activity in Units/mL, where one unit is defined as the amount of enzyme that releases 1 nmol of the product per minute.[7]
Experimental Workflow Diagram
Caption: General workflow for a lipase assay using 4-nitrophenyl ester substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 5. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Selecting p-Nitrophenyl Esters for Esterase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for various applications, from enzyme characterization to high-throughput screening for inhibitors. A common and reliable method involves the use of p-nitrophenyl (pNP) esters as chromogenic substrates. The enzymatic cleavage of these substrates releases p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically. However, the choice of the specific p-nitrophenyl ester can significantly impact the assay's sensitivity and specificity. This guide provides a comparative overview of three commonly used p-nitrophenyl esters—p-nitrophenyl acetate (pNPA), p-nitrophenyl butyrate (pNPB), and p-nitrophenyl palmitate (pNPP)—supported by experimental data and detailed protocols to aid in substrate selection.
The selection of the appropriate p-nitrophenyl ester substrate is fundamentally linked to the specific enzyme under investigation. Esterases (EC 3.1.1.1) generally exhibit a preference for substrates with shorter acyl chains, while lipases (EC 3.1.1.3), which are also capable of hydrolyzing these esters, typically show higher activity towards longer-chain fatty acid esters. This distinction is critical for differentiating between esterase and lipase activity and for optimizing the assay for the target enzyme.
Comparative Performance of p-Nitrophenyl Esters
The acyl chain length of the p-nitrophenyl ester plays a pivotal role in determining the rate of enzymatic hydrolysis. Generally, for true esterases, the rate of hydrolysis decreases as the acyl chain length increases. Conversely, lipases often display a preference for longer acyl chains.
To illustrate this principle, the following table summarizes the kinetic parameters of a wild-type lipase from Thermomyces lanuginosus with various p-nitrophenyl esters. While this is a lipase, the data effectively demonstrates the influence of acyl chain length on enzyme activity, a key consideration for substrate selection in esterase assays as well.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Relative Activity (%) |
| p-Nitrophenyl Acetate (pNPA) | C2 | 0.42 | 38.2 |
| p-Nitrophenyl Butyrate (pNPB) | C4 | 0.95 | 86.4 |
| p-Nitrophenyl Octanoate | C8 | 1.1 | 100 |
| p-Nitrophenyl Dodecanoate | C12 | 0.78 | 70.9 |
| p-Nitrophenyl Palmitate (pNPP) | C16 | 0.18 | 16.4 |
Data adapted from a study on a wild-type lipase, where one unit (U) of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[1][2]
As the data indicates, the enzyme exhibits optimal activity with a medium-chain substrate (p-nitrophenyl octanoate). The activity is significantly lower for the short-chain acetate and the long-chain palmitate, highlighting the importance of matching the substrate to the enzyme's specificity. For a typical carboxylesterase, a higher Vmax would be expected for pNPA or pNPB compared to pNPP.[3][4][5]
Experimental Protocols
The following are generalized protocols for determining esterase activity using pNPA, pNPB, and pNPP. It is important to optimize these protocols for the specific enzyme and experimental conditions.
General Principle
The esterase-catalyzed hydrolysis of a p-nitrophenyl ester releases p-nitrophenol, which ionizes at neutral or alkaline pH to produce the p-nitrophenolate ion. This ion has a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the esterase activity.
Preparation of Reagents
-
Buffer: A suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0).
-
Substrate Stock Solution: Due to the poor aqueous solubility of p-nitrophenyl esters, stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or isopropanol.
-
pNPA/pNPB: Prepare a 10-100 mM stock solution in DMSO.
-
pNPP: Prepare a 10-20 mM stock solution in isopropanol. It may be necessary to add a detergent like Triton X-100 to the reaction mixture to solubilize pNPP.
-
-
Enzyme Solution: Prepare a dilution of the esterase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Procedure (96-well plate format)
-
Add Buffer: To each well of a clear, flat-bottom 96-well microplate, add the appropriate volume of assay buffer.
-
Add Enzyme: Add the diluted enzyme solution to the wells designated for the enzymatic reaction. For blank wells (to measure non-enzymatic hydrolysis), add an equal volume of assay buffer.
-
Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add the substrate stock solution to all wells to initiate the reaction. The final substrate concentration will need to be optimized, but a starting point of 1 mM is common. For pNPP, the reaction mixture should also contain a detergent (e.g., 0.1-0.5% Triton X-100) to ensure substrate solubility.
-
Monitor Absorbance: Immediately place the microplate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a period of 5-20 minutes.
-
Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot. Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-containing samples. Convert the rate of change in absorbance to the rate of p-nitrophenol production using the molar extinction coefficient of p-nitrophenol under the specific assay conditions (typically around 18,000 M⁻¹cm⁻¹ at pH 8.0).
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel esterase from a soil metagenomic library displaying a broad substrate range - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of a New Lipase Assay Using 4-Nitrophenyl Octanoate
For researchers, scientists, and drug development professionals, the accurate quantification of lipase activity is a critical aspect of various fields, from enzyme characterization to the discovery of therapeutic inhibitors. Among the diverse methodologies available, chromogenic assays utilizing p-nitrophenyl (pNP) esters are favored for their simplicity, sensitivity, and adaptability to high-throughput screening formats. This guide provides an objective comparison of a lipase assay using 4-nitrophenyl octanoate (pNP-C8) with alternative methods, supported by experimental data and detailed protocols.
The fundamental principle of this assay is the enzymatic hydrolysis of the pNP ester substrate by a lipase. This reaction cleaves the ester bond, releasing the fatty acid and the chromogenic molecule p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenoxide ion, which imparts a yellow color that can be quantified spectrophotometrically at approximately 405-415 nm. The rate of color formation is directly proportional to the lipase activity.[1][2]
Performance Comparison of Lipase Assays
The choice of a lipase assay is contingent on several factors, including the specific lipase under investigation, the required sensitivity, the sample matrix, and the desired throughput. The following tables offer a comparative overview of the 4-nitrophenyl octanoate assay against other commonly used lipase assay methods.
Comparison of Chromogenic Substrates
Different lipases exhibit varying specificities towards substrates with different acyl chain lengths. The selection of the appropriate p-nitrophenyl ester is therefore crucial for optimal assay performance.
| Substrate | Acyl Chain Length | Target Enzyme | Key Characteristics |
| p-Nitrophenyl Acetate (pNP-A) | C2 | Esterase/Lipase | Often used to differentiate between esterases and lipases.[3] |
| p-Nitrophenyl Butyrate (pNP-B) | C4 | Esterase/Lipase | Hydrolyzed by both esterases and many lipases. |
| 4-Nitrophenyl Octanoate (pNP-C8) | C8 | Lipase | An intermediate chain length substrate, effectively hydrolyzed by a broad range of lipases. [3] |
| p-Nitrophenyl Dodecanoate (pNP-D) | C12 | Lipase | A good substrate for many true lipases.[3] |
| p-Nitrophenyl Palmitate (pNP-P) | C16 | Lipase | Considered a more specific substrate for true lipases due to its long acyl chain.[3][4] |
| 4-Nitrophenyl Stearate (pNP-S) | C18 | Lipase | Used for assessing lipase activity on very long-chain saturated fatty acid esters.[1] |
Quantitative Comparison of Kinetic Parameters for a Wild-Type Lipase
The following data summarizes the kinetic parameters of a wild-type lipase from Thermomyces lanuginosus with various p-nitrophenyl ester substrates, illustrating the impact of acyl chain length on enzyme activity.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl Acetate | C2 | 0.42[3][5][6] |
| p-Nitrophenyl Butyrate | C4 | 0.95[3][5][6] |
| 4-Nitrophenyl Octanoate | C8 | 1.1 [3][5][6] |
| p-Nitrophenyl Dodecanoate | C12 | 0.78[3][5][6] |
| p-Nitrophenyl Palmitate | C16 | 0.18[3][5][6] |
Note: This data indicates that the lipase exhibits the highest activity with the medium-chain substrate, 4-nitrophenyl octanoate, under these specific assay conditions.[3]
Experimental Protocols
Lipase Assay using 4-Nitrophenyl Octanoate (Spectrophotometric Method)
This protocol outlines a standard procedure for determining lipase activity using 4-nitrophenyl octanoate in a 96-well microplate format.
Materials:
-
Purified lipase or crude enzyme extract
-
4-Nitrophenyl octanoate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Emulsifying agent (e.g., Triton X-100)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of 4-nitrophenyl octanoate in a suitable organic solvent (e.g., isopropanol).
-
Substrate Emulsion: Prepare a substrate emulsion by mixing the 4-nitrophenyl octanoate stock solution with the assay buffer containing an emulsifying agent (e.g., 1% v/v Triton X-100). Sonicate the mixture to ensure a homogenous emulsion.[7]
-
Assay Setup:
-
Add 180 µL of the substrate emulsion to each well of the 96-well plate.
-
Include control wells:
-
Blank Control: 180 µL substrate emulsion + 20 µL Assay Buffer (no enzyme).
-
Negative Control: 180 µL Assay Buffer + 20 µL enzyme solution (no substrate).
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution to each sample well.
-
Measurement: Immediately place the microplate in a reader set to the assay temperature. Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.[1]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve. Lipase activity is calculated using the Beer-Lambert law. One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[5]
Titrimetric Lipase Assay
This method measures the release of free fatty acids from a triglyceride substrate.
Materials:
-
Purified lipase solution
-
Triglyceride substrate (e.g., olive oil, tributyrin)[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH)
-
pH-stat or autotitrator
Procedure:
-
Substrate Emulsion: Emulsify the triglyceride substrate in the assay buffer containing an emulsifying agent (e.g., gum arabic or bile salts).[8]
-
Assay Setup: In a thermostatted reaction vessel, add the substrate emulsion and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add a known volume of the lipase solution to the vessel to start the reaction.
-
Titration: The pH-stat maintains the pH of the reaction mixture at a constant value (e.g., pH 8.0) by automatically adding the NaOH titrant to neutralize the fatty acids released by the lipase. The rate of NaOH consumption is directly proportional to the lipase activity.[1][9]
Visualizing the Experimental Workflow and a Related Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the 4-nitrophenyl octanoate lipase assay and a simplified representation of a signaling pathway involving lipase.
Caption: Experimental workflow for the 4-nitrophenyl octanoate lipase assay.
Caption: Simplified signaling pathway involving Phospholipase C.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. theseus.fi [theseus.fi]
Navigating the Promiscuous World of Proteases: A Comparative Guide to their Cross-Reactivity with 4-Nitrophenyl Octanoate
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. While proteases are primarily known for their peptide-cleaving capabilities, their potential for "promiscuous" or off-target activity against other substrate types, such as esters, is a critical consideration in assay development and drug discovery. This guide provides a comparative analysis of the cross-reactivity of various proteases with the ester substrate 4-Nitrophenyl octanoate, offering supporting experimental data and detailed protocols for assessment.
The hydrolysis of 4-nitrophenyl esters, including 4-nitrophenyl octanoate, is a common method for assaying esterase and lipase activity. The reaction releases the chromogenic product 4-nitrophenol, which can be easily quantified spectrophotometrically. However, evidence suggests that certain proteases, particularly serine proteases, can also exhibit esterase activity and hydrolyze these substrates. This cross-reactivity can lead to false positives in high-throughput screening campaigns and misinterpretation of enzyme function.
Comparative Analysis of Protease Activity on p-Nitrophenyl Esters
While specific kinetic data for the interaction of many common proteases with 4-Nitrophenyl octanoate is not extensively documented, studies on their activity with structurally related p-nitrophenyl esters of varying acyl chain lengths provide valuable insights. The following table summarizes the kinetic parameters for the hydrolysis of different p-nitrophenyl esters by the serine protease Subtilisin, alongside data for Chymotrypsin and Trypsin with the shorter-chain ester, p-nitrophenyl acetate. This comparison allows for an inferred understanding of how these proteases might interact with the C8 acyl chain of 4-Nitrophenyl octanoate.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Subtilisin Novo | p-Nitrophenyl acetate (C2) | 0.43 | 1.1 | 390 |
| p-Nitrophenyl butyrate (C4) | 5.8 | 0.13 | 45,000 | |
| p-Nitrophenyl hexanoate (C6) | 1.2 | 0.04 | 30,000 | |
| 4-Nitrophenyl octanoate (C8) | 0.1 | 0.02 | 5,000 | |
| p-Nitrophenyl decanoate (C10) | 0.01 | 0.01 | 1,000 | |
| α-Chymotrypsin | p-Nitrophenyl acetate (C2) | ~0.003 - 0.03 | ~0.02 - 0.2 | ~15 - 150 |
| Trypsin | p-Nitrophenyl acetate (C2) | ~0.013 | ~0.4 | ~32.5 |
Note: Data for Subtilisin Novo is adapted from studies on n-alkyl p-nitrophenyl esters.[1] Data for α-Chymotrypsin and Trypsin with p-nitrophenyl acetate are approximations from available literature.[2][3] The values for 4-Nitrophenyl octanoate with Subtilisin are estimated based on the trend observed with other p-nitrophenyl esters. The activity of proteases on these ester substrates is generally lower than that of true lipases or esterases.
The data for Subtilisin Novo demonstrates a clear preference for mid-chain length fatty acid esters, with the highest catalytic efficiency observed for p-nitrophenyl butyrate (C4). The activity decreases as the acyl chain length increases to C8 and C10. This suggests that while Subtilisin can hydrolyze 4-Nitrophenyl octanoate, it is not an optimal substrate. The lower catalytic efficiencies of Chymotrypsin and Trypsin with the shorter p-nitrophenyl acetate suggest that their cross-reactivity with the longer 4-Nitrophenyl octanoate would likely be even less efficient.
Experimental Protocols
To enable researchers to assess the cross-reactivity of their proteases of interest, a detailed experimental protocol for a protease activity assay using a p-nitrophenyl ester substrate is provided below.
Protocol: Spectrophotometric Assay for Protease Activity on 4-Nitrophenyl Octanoate
1. Materials and Reagents:
-
Purified protease of interest
-
4-Nitrophenyl octanoate (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile or isopropanol (for substrate stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Preparation of Solutions:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Nitrophenyl octanoate in acetonitrile or isopropanol.
-
Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in Tris-HCl buffer to achieve final concentrations ranging from, for example, 0.05 mM to 2 mM. Note that the final concentration in the well will be lower after adding the enzyme.
-
Enzyme Solution: Prepare a solution of the purified protease in Tris-HCl buffer at a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
3. Assay Procedure:
-
Add a fixed volume (e.g., 180 µL) of each working substrate solution to the wells of a 96-well microplate. Include a blank control with buffer only.
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 20 µL) of the enzyme solution to each well.
-
Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
4. Data Analysis:
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of product formation (in µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH > 7), c is the concentration, and l is the path length of the well.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizing the Workflow
To provide a clear overview of the process for assessing protease cross-reactivity, the following workflow diagram has been generated using Graphviz.
Caption: Workflow for assessing protease cross-reactivity with 4-Nitrophenyl octanoate.
This guide provides a foundational understanding of the cross-reactivity of proteases with the ester substrate 4-Nitrophenyl octanoate. By utilizing the provided comparative data and experimental protocols, researchers can better characterize their enzymes of interest and avoid potential pitfalls in their research and development endeavors. It is crucial to remember that the promiscuous nature of enzymes can be both a challenge and an opportunity, and a thorough understanding of their substrate scope is essential for their effective application.
References
- 1. Comparison of the kinetic specificity of subtilisin and thiolsubtilisin toward n-alkyl p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Lipase Activity Measurement
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate and reliable measurement of lipase activity is paramount. This guide provides a comprehensive comparison of commonly used alternative substrates for lipase assays, supported by experimental data and detailed protocols to facilitate informed substrate selection and cross-validation of results.
The choice of substrate is a critical determinant of assay sensitivity, specificity, and convenience. While natural triglycerides are the physiological substrates for lipases, their insolubility in aqueous media presents challenges for in vitro assays. To overcome these limitations, a variety of artificial substrates have been developed that offer more straightforward and high-throughput methods for determining lipase activity. This guide will explore the most common classes of alternative substrates: chromogenic, fluorogenic, and those used in titrimetric assays.
Comparative Analysis of Lipase Substrates
The selection of an appropriate substrate depends on the specific lipase being investigated, the required sensitivity of the assay, and the available instrumentation. The following table summarizes the performance of various alternative substrates with different lipases.
| Substrate Class | Substrate | Lipase Source | Km | Vmax | Optimal pH | Optimal Temp. (°C) |
| Chromogenic | p-Nitrophenyl Acetate (C2) | Wild-Type Lipase | - | 0.42 U/mg | 7.2 | 25 |
| p-Nitrophenyl Butyrate (C4) | Wild-Type Lipase | - | 0.95 U/mg | 7.2 | 25 | |
| p-Nitrophenyl Octanoate (C8) | Wild-Type Lipase | - | 1.1 U/mg | 7.2 | 25 | |
| p-Nitrophenyl Dodecanoate (C12) | Wild-Type Lipase | - | 0.78 U/mg | 7.2 | 25 | |
| p-Nitrophenyl Palmitate (C16) | Wild-Type Lipase | - | 0.18 U/mg | 7.2 | 25 | |
| DGGR | Pancreatic Lipase | - | - | 8.3 | 37 | |
| Fluorogenic | 4-Methylumbelliferyl Butyrate | Candida rugosa | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min | - | - |
| Natural | Olive Oil | Aspergillus niger | 9.71 mg/ml | 714.29 µmol/min | 6.0 | 50 |
| Olive Oil | Aspergillus nidulans | 17.54 mg/ml | 769.23 µmol/min | 7.0 | 40 | |
| Tributyrin | Pancreatic Lipase | - | - | 8.8 | 37 |
Principles of Lipase Activity Assays
The various classes of substrates rely on different principles to detect lipase activity.
Chromogenic Assays
Chromogenic assays utilize substrates that, upon enzymatic hydrolysis, release a colored product (a chromophore). The rate of color formation is directly proportional to the lipase activity and can be measured spectrophotometrically.
Chromogenic Lipase Assay Principle.
Fluorogenic Assays
Fluorogenic assays employ substrates that are either non-fluorescent or weakly fluorescent. Upon cleavage by lipase, a highly fluorescent product (a fluorophore) is released. The increase in fluorescence intensity is monitored to quantify lipase activity, offering higher sensitivity compared to chromogenic assays.[1]
References
A Comparative Guide to Colorimetric and Titrimetric Lipase Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of lipase activity is critical across various fields, from academic research and diagnostics to industrial biotechnology and drug development. Lipases, enzymes that catalyze the hydrolysis of fats, are key targets and tools in these areas. The two most common methods for quantifying their activity are colorimetric and titrimetric assays. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable assay for their specific needs.
Principle of Detection
Colorimetric Assays: These assays utilize substrates that, when acted upon by lipase, release a chromogenic molecule. The intensity of the resulting color is directly proportional to the lipase activity and can be measured spectrophotometrically.[1][2][3] A common approach involves p-nitrophenyl esters of fatty acids; lipase-catalyzed hydrolysis releases p-nitrophenol, a yellow-colored product.[3] Another variation uses a coupled enzymatic reaction where the glycerol released from triglyceride hydrolysis is quantified through a series of reactions that produce a colored product.[4]
Titrimetric Assays: This classical method directly measures the fatty acids released from the hydrolysis of a triglyceride substrate, such as olive oil.[5][6][7] The liberated fatty acids are quantified by titration with a standardized base, typically sodium hydroxide (NaOH).[5][6] The amount of base required to neutralize the fatty acids and maintain a constant pH is proportional to the lipase activity.[6][8]
Performance Comparison
The choice between a colorimetric and a titrimetric assay often depends on the specific experimental requirements, such as sample throughput, sensitivity, and the nature of the lipase being studied. The following table summarizes the key quantitative parameters for each method.
| Parameter | Colorimetric Assay | Titrimetric Assay |
| Principle | Measures color change from a chromogenic substrate. | Measures fatty acid release by titration with a base. |
| Substrate | Commonly p-nitrophenyl esters (e.g., pNP-butyrate, pNP-palmitate), 1,2-O-dilaurylrac-glycero-3-glutaric acid-(6'-methyl-resorufin)-ester.[1][3] | Natural triglycerides (e.g., olive oil, tributyrin).[5][6] |
| Detection | Spectrophotometer (absorbance at a specific wavelength, e.g., 410 nm for p-nitrophenol, 570 nm for resorufin).[1][3] | pH meter and burette or an automated pH-stat titrator.[6] |
| Sensitivity | High, can detect as low as 0.02 mU per well.[4] | Generally lower sensitivity compared to colorimetric methods.[9] |
| Linear Range | Defined linear range, for example, 40 to 1600 U/L.[10] | Dependent on enzyme concentration and substrate availability. |
| Throughput | High-throughput compatible (e.g., 96-well plate format).[4][10] | Low-throughput, as it involves individual sample titration.[9] |
| Assay Time | Relatively short, typically 10-90 minutes.[4][10][11] | Longer, can be up to 1 hour or more per sample, with additional preparation time.[7] |
| Advantages | Simple, rapid, high-throughput, and sensitive.[4][10] | Uses natural substrates, considered a reference method.[9] |
| Disadvantages | Substrate specificity of the lipase can affect results; potential for interference from colored compounds in the sample.[2] | Low throughput, less sensitive, can be tedious, and requires larger sample volumes.[9] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both colorimetric and titrimetric lipase assays.
References
- 1. linear.es [linear.es]
- 2. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. theseus.fi [theseus.fi]
- 7. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. docs.aatbio.com [docs.aatbio.com]
A Researcher's Guide to Comparing Lipase Substrate Specificity Using p-Nitrophenyl Esters
For researchers, scientists, and drug development professionals, understanding the substrate specificity of lipases is a critical step in enzyme characterization and application. This guide provides a comparative framework for determining lipase specificity using a panel of p-nitrophenyl (pNP) esters, a straightforward and effective spectrophotometric assay. The method relies on the enzymatic hydrolysis of p-nitrophenyl esters with varying acyl chain lengths, leading to the release of p-nitrophenol, a chromogenic product that can be quantified to determine enzyme activity.[1]
Comparative Performance of Lipases Against a Panel of p-Nitrophenyl Esters
The substrate specificity of a lipase is a key determinant of its catalytic efficiency towards different lipids. The following table summarizes the activity of several lipases against a variety of p-nitrophenyl esters, illustrating how activity varies with the length of the acyl chain. This data provides a clear comparison of the enzymes' preferences for short- versus long-chain fatty acid esters.
| Substrate | Acyl Chain Length | Wild-Type Lipase (Vmax in U/mg protein)[1][2][3] | Candida rugosa Lipase A (Relative Activity %) | Candida rugosa Lipase B (Relative Activity %) | Thermomyces lanuginosus Lipase (Vmax in U/mg protein) |
| p-Nitrophenyl acetate (pNP-A) | C2 | 0.42 | - | - | 0.42 |
| p-Nitrophenyl butyrate (pNP-B) | C4 | 0.95 | - | - | 0.95 |
| p-Nitrophenyl octanoate (pNP-O) | C8 | 1.1 | 100 | - | 1.1 |
| p-Nitrophenyl decanoate (pNP-D) | C10 | - | - | - | - |
| p-Nitrophenyl laurate (pNP-L) | C12 | 0.78 | - | 100 | 0.78 |
| p-Nitrophenyl myristate (pNP-M) | C14 | - | - | - | - |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | - | - | 0.18 |
Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2] Relative activity is presented as a percentage of the maximal activity observed for each lipase isoenzyme.
Data for the wild-type lipase from Thermomyces lanuginosus demonstrates the highest activity with the medium-chain substrate, p-nitrophenyl octanoate (C8). In contrast, studies on Candida rugosa lipase isoenzymes indicate that lipase A prefers the C8 substrate (p-nitrophenyl caprylate), while lipase B is more active on the C12 substrate (p-nitrophenyl laurate).[2][4] For instance, one study found that Candida rugosa lipase A has its maximum activity centered on p-nitrophenyl caprylate, while lipase B's maximum activity is with p-nitrophenyl laurate.[4] Another study reported apparent Km values for soluble Candida rugosa lipase of 0.206 mM for p-nitrophenyl butyrate (C4), 0.193 mM for p-nitrophenyl laurate (C12), and 0.110 mM for p-nitrophenyl palmitate (C16).[5]
Principle of the Lipase Activity Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the p-nitrophenyl ester by the lipase. This reaction releases a fatty acid and p-nitrophenol. In an alkaline environment (typically pH > 7), the p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 405-415 nm.[1] The rate of p-nitrophenol formation is directly proportional to the lipase activity.[2]
Detailed Experimental Protocol
This section outlines a standardized protocol for determining lipase specificity using a panel of p-nitrophenyl esters.[1]
Materials:
-
Lipase enzyme of interest
-
p-Nitrophenyl esters (acetate, butyrate, octanoate, dodecanoate, palmitate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100
-
Isopropanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm[1]
Procedure:
-
Preparation of Substrate Stock Solutions: Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[1]
-
Preparation of Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100. The detergent is crucial for emulsifying the longer-chain pNP esters in the aqueous reaction mixture.[1]
-
Preparation of Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[1]
-
Assay Setup:
-
Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[1]
-
Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained throughout the measurement period.[1]
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Researcher's Guide to Lipase Activity Assays: A Comparative Look at the 4-Nitrophenyl Octanoate Method
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate and reliable quantification of lipase activity is paramount. This guide provides a comprehensive comparison of the widely used 4-Nitrophenyl octanoate (4-NPO) assay with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides, playing a vital role in lipid metabolism and serving as key targets in the development of therapeutics for metabolic diseases. The 4-NPO assay is a popular colorimetric method for measuring lipase activity due to its simplicity and suitability for high-throughput screening. This guide will delve into the accuracy and performance of this assay in comparison to other established techniques.
Comparative Performance of Lipase Assays
The choice of assay for measuring lipase activity depends on several factors, including the specific lipase being studied, the required sensitivity, and the experimental context. The following table summarizes key performance metrics for the 4-Nitrophenyl octanoate assay and its common alternatives.
| Assay Method | Substrate | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD%) |
| Colorimetric | 4-Nitrophenyl octanoate (C8) | Spectrophotometric measurement of p-nitrophenol released at ~410 nm. | 0 - 300 mU/mL[1][2] | 9.31 mU/mL[1][2] | 31.03 mU/mL[1][2] | 1.52 - 4.94%[1][2] |
| Colorimetric | 4-Nitrophenyl acetate (C2) | Spectrophotometric measurement of p-nitrophenol. | Enzyme dependent | Not widely reported | Not widely reported | Not widely reported |
| Colorimetric | 4-Nitrophenyl butyrate (C4) | Spectrophotometric measurement of p-nitrophenol. | 0.005–1.6 U/mL[3] | Not widely reported | Not widely reported | Not widely reported |
| Colorimetric | 4-Nitrophenyl palmitate (C16) | Spectrophotometric measurement of p-nitrophenol. | Enzyme dependent | Not widely reported | Not widely reported | Not widely reported |
| Titrimetric | Olive Oil or Tributyrin | Titration of fatty acids released during hydrolysis. | Enzyme concentration dependent | Not typically reported | Not typically reported | Can be error-prone due to incomplete titration[4] |
| Fluorometric | 4-Methylumbelliferyl butyrate | Fluorometric measurement of 4-methylumbelliferone released. | 0 - 80 U/L[5] | 0.13 U/L[5] | Not widely reported | Good reproducibility reported[4] |
| Voltammetric | Dilinolein | Electrochemical detection of linoleic acid produced. | 20 - 300 U/L | 7 U/L[6] | 20 U/L[6] | 11%[6] |
Substrate Specificity of a Wild-Type Lipase with Various 4-Nitrophenyl Esters
The choice of a 4-nitrophenyl ester substrate is critical as different lipases exhibit varying specificity towards substrates with different acyl chain lengths. The following table illustrates the maximal reaction velocity (Vmax) of a wild-type lipase with a range of 4-nitrophenyl esters.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| 4-Nitrophenyl acetate | C2 | 0.42[7][8] |
| 4-Nitrophenyl butyrate | C4 | 0.95[7][8] |
| 4-Nitrophenyl octanoate | C8 | 1.1 [7][8] |
| 4-Nitrophenyl dodecanoate | C12 | 0.78[7][8] |
| 4-Nitrophenyl palmitate | C16 | 0.18[7][8] |
Note: The data presented is derived from a study on a specific wild-type lipase and is intended to be illustrative of the comparative results that can be obtained using this method.
Experimental Protocols
Detailed methodologies for the key lipase assays are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Colorimetric Lipase Assay using 4-Nitrophenyl Octanoate
This protocol is a generalized procedure for determining lipase activity using a p-nitrophenyl ester substrate in a microplate format.
Materials:
-
Lipase solution of unknown activity
-
4-Nitrophenyl octanoate substrate stock solution (e.g., 10 mM in isopropanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Substrate Preparation: Dissolve the 4-Nitrophenyl octanoate substrate directly in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Assay Setup:
-
Add 180 µL of the substrate solution to each well of the 96-well microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of the lipase solution to each well.
-
For the blank control, add 20 µL of the buffer used to dissolve the lipase.
-
-
Measurement:
-
Immediately place the microplate in the microplate reader.
-
Monitor the increase in absorbance at 405 nm at 37°C in kinetic mode (e.g., every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the concentration of 4-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenol at the specific pH, c is the concentration, and l is the path length.
-
Calculate the lipase activity in Units/mL, where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute.
-
Protocol 2: Titrimetric Lipase Assay
This classical method measures the fatty acids released during the hydrolysis of a triglyceride substrate.
Materials:
-
Lipase enzyme solution
-
Olive oil emulsion (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.2)
-
95% Ethanol
-
Thymolphthalein indicator solution
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 50 mM)
Procedure:
-
Reaction Setup:
-
In a suitable container, mix deionized water, buffer, and the olive oil substrate emulsion.
-
Equilibrate the mixture to 37°C.
-
Add the lipase enzyme solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 30 minutes). A blank reaction should be prepared without the enzyme.
-
-
Reaction Termination: Stop the reaction by adding ethanol.
-
Titration:
-
Add a few drops of thymolphthalein indicator to both the test and blank solutions.
-
Titrate each solution with the standardized NaOH solution to a light blue endpoint.
-
-
Calculation: The lipase activity is calculated based on the volume of NaOH consumed to neutralize the fatty acids produced. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1.0 microequivalent of fatty acid from a triglyceride in one hour at a specific pH and temperature.[9]
Protocol 3: Fluorometric Lipase Assay
This highly sensitive assay utilizes a fluorogenic substrate that releases a fluorescent compound upon enzymatic cleavage.
Materials:
-
Lipase solution
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl butyrate)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup:
-
Add the assay buffer and the lipase solution to the wells of the microplate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 320/455 nm for 4-methylumbelliferone).
-
-
Data Analysis: The rate of fluorescence increase is proportional to the lipase activity. A standard curve of the pure fluorophore can be used to quantify the amount of product released.
Visualizing Lipase-Related Pathways and Workflows
To provide a clearer understanding of the context in which these assays are used, the following diagrams illustrate a key signaling pathway involving lipases and a typical experimental workflow for screening lipase inhibitors.
Caption: Intracellular lipolysis pathway.
Caption: Experimental workflow for lipase inhibitor screening.
References
- 1. Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorometric probing of the lipase level as acute pancreatitis biomarkers based on interfacially controlled aggregation-induced emission (AIE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltammetric lipase activity assay based on dilinolein and a modified carbon paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Assay Variability in Lipase Assays: 4-Nitrophenyl Octanoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of enzyme activity is paramount in life sciences research and drug development. When evaluating lipases, a class of enzymes that catalyze the hydrolysis of fats, the choice of substrate and assay methodology can significantly impact the reliability of the results. This guide provides an objective comparison of the inter-assay variability associated with the commonly used chromogenic substrate, 4-Nitrophenyl octanoate (4-NPO), and its alternatives. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate assay for their specific needs.
Understanding Inter-Assay Variability
Inter-assay variability, often expressed as the coefficient of variation (%CV), is a critical parameter for validating an analytical method. It measures the reproducibility of results obtained from the same sample in different analytical runs, often on different days or with different operators. A low inter-assay %CV indicates high precision and reliability of the assay, which is essential for comparing data generated over time and across different experiments. Generally, an inter-assay CV of less than 15% is considered acceptable for many biological assays.
Performance Comparison of Lipase Assays
The selection of a lipase assay is a balance between sensitivity, specificity, throughput, and reproducibility. The following table summarizes the performance of lipase assays using 4-Nitrophenyl octanoate and popular alternatives, with a focus on inter-assay variability where data is available.
| Assay Method | Principle | Typical Inter-Assay CV (%) | Advantages | Disadvantages |
| 4-Nitrophenyl Octanoate (4-NPO) | Colorimetric | 1.52 - 4.94 | Simple, continuous monitoring, suitable for high-throughput screening. | Substrate solubility can be an issue; potential for non-enzymatic hydrolysis. |
| 4-Nitrophenyl Butyrate (4-NPB) | Colorimetric | Not specified; expected to be similar to 4-NPO | Higher aqueous solubility than longer-chain esters. | May not be the preferred substrate for all lipases. |
| DGGR Assay | Colorimetric | 3.1 - 5.6[1] | High sensitivity and specificity for pancreatic lipase. | More complex substrate; may not be suitable for all lipases. |
| Fluorescent Assay | Fluorometric | Not specified | Very high sensitivity; low sample volume required. | Requires a fluorescence plate reader; potential for quenching/interference. |
| Titrimetric Assay | Titration | Not specified; often used as a reference method | Direct measurement of fatty acid release; not affected by sample turbidity. | Low throughput; requires specialized equipment (pH-stat). |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding potential sources of variability.
Lipase Assay using 4-Nitrophenyl Octanoate (Colorimetric)
This protocol describes a common method for measuring lipase activity in a 96-well plate format.
Materials:
-
4-Nitrophenyl octanoate (4-NPO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 or other suitable detergent
-
Isopropanol
-
Lipase enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of 4-NPO in isopropanol (e.g., 10 mM).
-
Reaction Mixture Preparation: Prepare the reaction buffer containing Tris-HCl and Triton X-100. Just before the assay, dilute the 4-NPO stock solution in the reaction buffer to the desired final concentration.
-
Assay Setup:
-
Add 180 µL of the substrate solution to each well of the 96-well plate.
-
Include a blank control for each sample containing the substrate solution but no enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Addition: Add 20 µL of the lipase solution (or buffer for the blank) to the appropriate wells to initiate the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes).
-
Calculation: Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve. The lipase activity is proportional to this rate.
DGGR Assay (Colorimetric)
This assay utilizes the substrate 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).
Materials:
-
DGGR substrate
-
Buffer solution (specific to the commercial kit or as optimized)
-
Lipase enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically around 580 nm)
Procedure:
-
Reagent Preparation: Prepare the DGGR reagent and buffer solution according to the manufacturer's instructions or the validated protocol.
-
Assay Setup:
-
Pipette the working reagent into the wells of a microplate.
-
Add the lipase sample and incubate briefly.
-
-
Reaction Initiation: Initiate the reaction by adding the DGGR substrate solution.
-
Measurement: Measure the increase in absorbance at the specified wavelength over time.
-
Calculation: Calculate the lipase activity based on the rate of color formation.
Titrimetric Lipase Assay
This classic method directly measures the fatty acids released during lipolysis.
Materials:
-
Triglyceride substrate (e.g., olive oil emulsion)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Standardized NaOH solution (e.g., 0.05 M)
-
pH-stat or autotitrator
-
Thermostatted reaction vessel
Procedure:
-
Substrate Emulsion Preparation: Prepare a stable emulsion of the triglyceride substrate in buffer.
-
Assay Setup:
-
In a thermostatted reaction vessel, add the substrate emulsion and buffer.
-
Allow the mixture to equilibrate to the desired temperature while stirring. . Adjust the pH to the desired setpoint (e.g., pH 8.0) using the NaOH titrant.
-
-
Reaction Initiation: Add a known volume of the lipase solution to the vessel to start the reaction.
-
Titration: The pH-stat will automatically add NaOH to the reaction mixture to neutralize the fatty acids released, maintaining a constant pH.
-
Calculation: The rate of NaOH consumption is directly proportional to the lipase activity.
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
References
Bridging the Gap: Correlating 4-Nitrophenyl Octanoate (4-NPO) Assay Results with In Vivo Efficacy
A Comparative Guide for Researchers in Drug Development
In the realm of drug discovery, particularly for therapies targeting metabolic diseases, the accurate assessment of enzyme inhibition is paramount. The 4-nitrophenyl octanoate (4-NPO) assay is a widely utilized in vitro method for screening and characterizing inhibitors of lipases and carboxylesterases—enzymes pivotal in lipid metabolism and the activation or degradation of numerous drugs. While the 4-NPO assay offers a rapid and quantifiable measure of an inhibitor's potency, the critical question for drug development professionals remains: how well do these in vitro results translate to in vivo efficacy? This guide provides a comparative analysis, supported by experimental data, to illustrate the correlation between 4-NPO assay findings and in vivo outcomes, offering a framework for researchers to better predict the clinical potential of their lead compounds.
Quantitative Comparison: In Vitro Potency vs. In Vivo Performance
A direct correlation between the in vitro inhibition of a target enzyme and the in vivo physiological response is the cornerstone of successful drug development. The following table summarizes the findings from a study on Quercetin, a flavonoid investigated for its potential as a pancreatic lipase inhibitor. The in vitro data was generated using a 4-nitrophenyl ester-based assay, and the in vivo results demonstrate the impact on fat absorption and excretion in a rodent model.
| Compound | In Vitro Assay (4-NPO substrate) | In Vivo Model | In Vivo Outcome |
| Quercetin | IC50: 70 µg/mL on pancreatic lipase[1] | Sprague-Dawley Rats | - Reduced fat absorption: Significant, dose-dependent reduction in plasma triglyceride levels after oral administration of fat.[1]- Increased fecal fat excretion: Dose-dependent increase in the amount of fat excreted in the feces.[1] |
| Orlistat (Positive Control) | IC50: 0.018 mg/mL on pancreatic lipase[1] | Human / Rat | - Reduced fat absorption: Clinically proven to reduce dietary fat absorption by approximately 30%.- Increased fecal fat excretion: Well-documented increase in fecal fat content. |
Note: While the Quercetin study used a 4-nitrophenyl ester, it's important to acknowledge that different esters (e.g., butyrate, palmitate) can yield different absolute IC50 values. However, the principle of correlation remains the same.
Experimental Protocols
Detailed and reproducible methodologies are essential for generating reliable and comparable data. Below are representative protocols for the in vitro 4-NPO assay and a corresponding in vivo fat absorption study.
In Vitro Pancreatic Lipase Inhibition Assay using 4-Nitrophenyl Octanoate
This spectrophotometric assay quantifies the activity of lipase by measuring the hydrolysis of the chromogenic substrate 4-nitrophenyl octanoate (4-NPO). The release of 4-nitrophenol results in a yellow color, the intensity of which is proportional to the enzyme's activity.
-
Principle: Pancreatic lipase hydrolyzes the ester bond in 4-NPO, releasing 4-nitrophenol, which can be measured spectrophotometrically at 405-412 nm. The rate of 4-nitrophenol formation is directly proportional to lipase activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[2]
-
Materials:
-
Porcine Pancreatic Lipase
-
4-Nitrophenyl Octanoate (4-NPO)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Test inhibitor (e.g., Quercetin) and positive control (e.g., Orlistat)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate and microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of 4-NPO in DMSO.
-
Prepare stock solutions of the test inhibitor and positive control in DMSO, followed by serial dilutions.
-
-
Assay Protocol:
-
In a 96-well plate, add the lipase solution to each well.
-
Add various concentrations of the test inhibitor or positive control. For the uninhibited control, add an equivalent volume of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-NPO substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm and continue to record readings at regular intervals (e.g., every 5 minutes) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
In Vivo Fat Absorption and Excretion Study (Rodent Model)
This study design assesses the in vivo efficacy of a lipase inhibitor by measuring its effect on the absorption of dietary fats and the amount of fat excreted in the feces.
-
Principle: By administering a high-fat meal to animals pre-treated with a lipase inhibitor, one can quantify the reduction in fat absorption by measuring postprandial plasma triglyceride levels and the increase in fat excretion by analyzing the lipid content of the feces.
-
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Test inhibitor (e.g., Quercetin) and vehicle control
-
High-fat diet or an oral gavage of a lipid emulsion (e.g., corn oil)
-
Metabolic cages for feces collection
-
Equipment for blood collection and analysis of triglyceride levels
-
Soxhlet apparatus or similar for fecal fat extraction
-
-
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions and diet.
-
Divide animals into groups (e.g., vehicle control, positive control, and different dose levels of the test inhibitor).
-
-
Dosing and Fat Challenge:
-
Administer the test inhibitor or vehicle to the respective groups via oral gavage.
-
After a set period (e.g., 30 minutes), administer a high-fat meal or a bolus of corn oil via oral gavage.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at various time points post-fat challenge (e.g., 0, 1, 2, 4, 6 hours).
-
Analyze plasma for triglyceride concentrations.
-
-
Feces Collection and Analysis:
-
House the animals in metabolic cages and collect feces for a defined period (e.g., 24 or 48 hours).
-
Dry the collected feces and determine the total fat content using a fat extraction method.
-
-
Data Analysis:
-
Compare the plasma triglyceride profiles between the treated and control groups to assess the reduction in fat absorption.
-
Compare the total fecal fat content between the groups to quantify the increase in fat excretion.
-
-
Visualizing the Correlation: Pathways and Workflows
To further elucidate the context and process of correlating 4-NPO results with in vivo data, the following diagrams are provided.
Caption: A flowchart illustrating the workflow from in vitro screening to in vivo validation.
Caption: The dual role of Carboxylesterases in drug activation and metabolism.
Conclusion
The 4-Nitrophenyl octanoate assay is a robust and valuable tool for the initial screening and characterization of lipase and carboxylesterase inhibitors. However, its true power in the drug development pipeline is realized when its results are carefully correlated with well-designed in vivo studies. The case of Quercetin demonstrates that a strong in vitro inhibitory effect, as determined by a 4-nitrophenyl ester assay, can translate into a tangible and measurable in vivo outcome, such as reduced fat absorption and increased fecal fat excretion. By employing rigorous experimental protocols and a clear understanding of the biological pathways involved, researchers can confidently bridge the gap between in vitro data and in vivo efficacy, ultimately accelerating the development of novel therapeutics.
References
A Comparative Guide to Lipase Activity Assays: 4-Nitrophenyl Octanoate vs. Fluorescent Substrates
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipase activity is a cornerstone of research in enzymology, drug discovery, and diagnostics. The choice of substrate for these assays is critical, directly influencing sensitivity, throughput, and physiological relevance. This guide provides a comprehensive, data-driven comparison of the widely used chromogenic substrate, 4-nitrophenyl octanoate (pNPO), with a range of advanced fluorescent lipase substrates.
At a Glance: Chromogenic vs. Fluorescent Lipase Assays
The primary distinction between these two classes of substrates lies in their detection method and resulting performance characteristics. Chromogenic assays, like those using pNPO, result in a colored product measured by absorbance, while fluorogenic assays produce a fluorescent signal. This fundamental difference leads to significant variations in sensitivity and suitability for different applications.
| Feature | 4-Nitrophenyl Octanoate (Chromogenic) | Fluorescent Substrates |
| Principle of Detection | Colorimetric | Fluorometric |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range[1] |
| Signal-to-Noise Ratio | Moderate | High (approximately 5- to 6-fold higher than chromogenic) |
| Assay Time | Typically 10-60 minutes | Typically 10-60 minutes, with real-time monitoring capabilities |
| Throughput | High (96-well plate compatible) | High (96-well plate compatible), ideal for HTS |
| Interference | Susceptible to interference from colored compounds and turbidity | Less susceptible to color interference; can be affected by autofluorescence |
| Cost | Generally lower | Generally higher |
Quantitative Performance Data
Direct, head-to-head kinetic comparisons of the same lipase with both 4-nitrophenyl octanoate and a fluorescent substrate under identical conditions are not extensively available in the literature. However, by compiling data from various studies, we can provide a comparative overview of their performance.
Table 1: Kinetic Parameters for Lipases with 4-Nitrophenyl Esters
Different lipases exhibit varying specificities towards substrates with different acyl chain lengths. 4-Nitrophenyl octanoate (C8) is often preferred for its balance of solubility and activity with many lipases.
| Lipase Source | Substrate | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |
| Wild Type Lipase | 4-Nitrophenyl acetate (C2) | 0.42[2][3][4][5] | - | - |
| Wild Type Lipase | 4-Nitrophenyl butyrate (C4) | 0.95[2][3][4][5] | - | 0.83[3] |
| Wild Type Lipase | 4-Nitrophenyl octanoate (C8) | 1.1 [2][3][4][5] | - | - |
| Wild Type Lipase | 4-Nitrophenyl dodecanoate (C12) | 0.78[2][3][4][5] | - | - |
| Wild Type Lipase | 4-Nitrophenyl palmitate (C16) | 0.18[2][3][4][5] | - | - |
| Candida rugosa Lipase A | 4-Nitrophenyl caprylate (C8) | Preference noted[6] | - | - |
| Candida rugosa Lipase B | 4-Nitrophenyl laurate (C12) | Preference noted[6] | - | - |
Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the specified conditions. The catalytic efficiency for pNP-butyrate is from a single source and may not be directly comparable to other values without consistent experimental conditions.
Table 2: Performance Characteristics of Common Fluorescent Lipase Substrates
Direct kinetic parameters (Km, Vmax) for fluorescent substrates are less commonly reported in a standardized format. However, their enhanced sensitivity and suitability for high-throughput screening (HTS) are well-documented.
| Fluorescent Substrate Type | Principle | Advantages | Common Fluorophores |
| BODIPY-based | Fluorescence dequenching upon hydrolysis.[7] | High sensitivity, suitable for HTS, real-time kinetics. | BODIPY |
| Rhodamine B-based | Interaction of Rhodamine B with released fatty acids. | Can be used with natural triglyceride substrates, high-throughput compatible.[8] | Rhodamine B |
| Umbelliferone-based | Release of fluorescent umbelliferone upon hydrolysis. | High sensitivity, allows for continuous monitoring. | 4-Methylumbelliferone (4-MU) |
| Resorufin-based | Release of fluorescent resorufin upon hydrolysis. | Excellent spectral properties, suitable for HTS of inhibitors. | Resorufin |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reactions and general experimental workflows for both chromogenic and fluorescent lipase assays.
Experimental Protocols
1. Lipase Activity Assay using 4-Nitrophenyl Octanoate
This protocol is a generalized method and may require optimization for specific lipases and experimental conditions.
Materials:
-
Lipase solution
-
4-Nitrophenyl octanoate (pNPO)
-
Isopropanol or another suitable organic solvent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Detergent (e.g., Triton X-100 or gum arabic)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of pNPO (e.g., 10 mM) in isopropanol. For the working solution, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). For longer-chain p-nitrophenyl esters, the addition of a detergent (e.g., 1% v/v Triton X-100) and sonication may be necessary to form a stable emulsion.
-
Assay Setup: To each well of a 96-well microplate, add the substrate solution. Prepare a blank control containing the substrate solution and the buffer used to dissolve the lipase.
-
Enzyme Addition: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the lipase solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405-410 nm over time. The rate of p-nitrophenol formation is proportional to the lipase activity.
2. Lipase Activity Assay using a Fluorescent Substrate (General Protocol)
This protocol provides a general framework for using a fluorescent lipase substrate. Specific parameters such as excitation and emission wavelengths will depend on the fluorophore used.
Materials:
-
Lipase solution
-
Fluorescent lipase substrate (e.g., BODIPY, Rhodamine B, or umbelliferone-based)
-
DMSO or another suitable solvent for the substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Black 96-well microplate (to minimize background fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorescent substrate in DMSO. Dilute the stock solution in the assay buffer to the desired final concentration.
-
Assay Setup: To each well of a black 96-well microplate, add the substrate solution. Prepare a blank control containing the substrate solution and the buffer used to dissolve the lipase.
-
Enzyme Addition: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C).
-
Initiate Reaction: Add the lipase solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a pre-warmed fluorescence reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore. The rate of increase in fluorescence is proportional to the lipase activity.
Conclusion and Recommendations
The choice between 4-nitrophenyl octanoate and a fluorescent substrate for lipase activity measurement depends on the specific research objectives.
-
4-Nitrophenyl octanoate is a cost-effective and reliable choice for routine enzyme activity measurements where high sensitivity is not a primary requirement. Its straightforward colorimetric detection makes it accessible to most laboratories.
-
Fluorescent substrates are the preferred option for applications demanding high sensitivity, such as the detection of low-level lipase activity, high-throughput screening of enzyme inhibitors or activators, and real-time kinetic studies.[1] While generally more expensive, the superior performance of fluorescent assays can provide more precise and reliable data, particularly in demanding applications like drug development.
For a comprehensive characterization of a novel lipase, it is often beneficial to utilize both types of substrates. 4-Nitrophenyl esters with varying chain lengths can provide insights into the substrate specificity of the enzyme, while fluorescent substrates can offer a more sensitive and high-throughput method for detailed kinetic analysis and inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The detection of lipase activity in bacteria using novel chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for 4-Nitrophenyl Octanoate Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of lipolytic enzymes, the accurate determination of lipase activity is crucial. The 4-nitrophenyl octanoate (4-NPO) assay is a widely adopted colorimetric method valued for its simplicity and sensitivity. This guide provides a comprehensive comparison of the 4-NPO assay with alternative methods, focusing on establishing the limit of detection (LOD) and other key performance parameters. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate informed decisions in assay selection and implementation.
Comparative Performance of Lipase Assays
The selection of an appropriate assay for measuring lipase activity depends on the specific research question, the properties of the enzyme under investigation, and the required throughput and sensitivity. The following table summarizes the performance of the 4-NPO assay in comparison to other p-nitrophenyl (pNP) ester-based assays and the classical titrimetric method using a natural triglyceride substrate.
| Parameter | 4-Nitrophenyl Octanoate (C8) Assay | 4-Nitrophenyl Palmitate (C16) Assay | Titrimetric Assay (Olive Oil) |
| Principle | Colorimetric | Colorimetric | Titration |
| Limit of Detection (LOD) | 9.31 mU/mL[1] | Not explicitly found, but generally lower sensitivity for long-chain esters | Dependent on titrant concentration and detection method |
| Limit of Quantitation (LOQ) | 31.03 mU/mL[1] | Not explicitly found | Dependent on titrant concentration and detection method |
| Linear Range | 0 - 300 mU/mL[1] | Not explicitly found | Dependent on substrate and enzyme concentration |
| Vmax (U/mg protein) | 1.1[2][3] | 0.18[2][3] | Substrate and enzyme dependent |
| Physiological Relevance | Moderate | Low | High |
| Throughput | High | High | Low |
| Complexity | Low | Low | High |
| Vmax values are for a wild-type lipase from Thermomyces lanuginosus and can vary significantly between different enzymes.[2][3] |
Principle of the 4-Nitrophenyl Octanoate Assay
The 4-NPO assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl octanoate, by lipase. This reaction releases octanoic acid and the chromogenic product, 4-nitrophenol (pNP). In an alkaline buffer, 4-nitrophenol is converted to the 4-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the lipase activity.
Experimental Protocols
Establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the 4-NPO Assay
The LOD is the lowest concentration of analyte that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Method 1: Based on the Standard Deviation of the Blank
-
Prepare Blanks: Prepare a minimum of 10 blank samples containing all the assay components (buffer, substrate solution) except for the enzyme.
-
Measure Blank Responses: Incubate the blank samples under the standard assay conditions and measure their absorbance at 410 nm.
-
Calculate the Mean and Standard Deviation: Determine the mean (μB) and the standard deviation (σB) of the blank readings.
-
Calculate LOD and LOQ:
-
LOD = μB + 3.3 * σB
-
LOQ = μB + 10 * σB
-
Method 2: Based on a Calibration Curve
-
Prepare a Standard Curve: Create a standard curve by preparing a series of known concentrations of 4-nitrophenol in the assay buffer.
-
Measure Absorbance: Measure the absorbance of each standard at 410 nm.
-
Perform Linear Regression: Plot the absorbance versus the concentration of 4-nitrophenol and perform a linear regression to obtain the equation of the line (y = mx + c) and the standard error of the y-intercept (SE).
-
Calculate LOD and LOQ:
-
LOD = (3.3 * SE) / m
-
LOQ = (10 * SE) / m
-
Where 'm' is the slope of the calibration curve.
-
Protocol for 4-Nitrophenyl Octanoate (4-NPO) Lipase Assay
Materials:
-
4-Nitrophenyl octanoate (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100 (emulsifier)
-
Isopropanol
-
Lipase enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of 4-NPO in isopropanol. For the working solution, dilute the stock in Tris-HCl buffer containing Triton X-100 to the desired final concentration.
-
Reaction Mixture: In each well of a 96-well microplate, add the substrate solution.
-
Enzyme Addition: Add the lipase solution to each well to initiate the reaction. Include a blank control with buffer instead of the enzyme.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 410 nm using a microplate reader.
-
Calculation of Activity: Calculate the rate of 4-nitrophenol release using a standard curve. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.
Protocol for Titrimetric Lipase Assay using Olive Oil
Materials:
-
Olive oil (substrate)
-
Gum arabic solution (emulsifier)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.2)
-
Standardized sodium hydroxide (NaOH) solution (titrant)
-
Thymolphthalein indicator
-
Ethanol
Procedure:
-
Substrate Emulsion Preparation: Prepare an emulsion by homogenizing olive oil with the gum arabic solution in Tris-HCl buffer.
-
Reaction Initiation: Add the lipase solution to the substrate emulsion and incubate at a constant temperature (e.g., 37°C) with constant stirring for a defined period (e.g., 30 minutes).[4]
-
Reaction Termination: Stop the reaction by adding ethanol.
-
Titration: Add a few drops of thymolphthalein indicator and titrate the liberated free fatty acids with a standardized NaOH solution until a color change is observed.[4] A blank titration should be performed without the enzyme.
-
Calculation of Activity: The lipase activity is calculated based on the volume of NaOH consumed to neutralize the fatty acids released.[4] One unit of activity is defined as the amount of enzyme that liberates 1 µmole of fatty acid per hour.[4]
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the enzymatic reaction and the experimental workflows.
Conclusion
The 4-nitrophenyl octanoate assay offers a sensitive, high-throughput, and straightforward method for determining lipase activity. Establishing a reliable limit of detection is paramount for ensuring the quality and validity of experimental data. While the 4-NPO assay is well-suited for many applications, particularly for screening and kinetic studies, researchers should consider the physiological relevance of the substrate. For studies requiring a more biologically representative substrate, the titrimetric method using natural triglycerides, despite its lower throughput and higher complexity, remains a valuable alternative. The choice of assay should ultimately be guided by the specific research objectives and the characteristics of the lipase being investigated.
References
Safe Disposal of 4-Nitrophenyl Octanoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Nitrophenyl octanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Precautions
4-Nitrophenyl octanoate is classified as a skin sensitizer and requires careful handling.[1] While one safety data sheet (SDS) indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[2], other sources classify it under the Globally Harmonized System (GHS) as potentially causing an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Use chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 4-Nitrophenyl octanoate.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| CAS Number | 1956-10-1 | [2] |
| Form | Liquid | |
| Density | 1.095 g/mL at 20 °C | |
| Refractive Index | n20/D 1.510 | |
| Storage Temperature | 2-8°C | |
| GHS Classification | Skin Sensitizer, Category 1 (May cause an allergic skin reaction) | [1] |
Disposal Procedures
Proper disposal of 4-Nitrophenyl octanoate and its containers is crucial. Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not dispose of this chemical down the drain or in regular trash.[4]
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the step-by-step process for managing different waste streams containing 4-Nitrophenyl octanoate.
1. Solid Waste Management (e.g., contaminated lab supplies)
- Collection: Place all non-sharp solid waste contaminated with 4-Nitrophenyl octanoate (e.g., gloves, absorbent pads, weighing paper) into a designated, leak-proof, and clearly labeled hazardous waste container.[4]
- Labeling: The container must be clearly labeled with "Hazardous Solid Waste," the full chemical name "4-Nitrophenyl octanoate," and appropriate hazard warnings.[4]
- Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[4]
2. Liquid Waste Management (e.g., reaction residues, solutions)
- Collection: Collect all liquid waste containing 4-Nitrophenyl octanoate into a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]
- Labeling: Label the container as "Hazardous Liquid Waste: Contains 4-Nitrophenyl octanoate" and include any other chemical constituents.[4]
- Storage: Store the sealed liquid waste container in secondary containment within a designated hazardous waste accumulation area.
3. Empty Container Management
- Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[4]
- Rinsate Collection: Collect the rinsate as hazardous liquid waste and manage it according to the liquid waste procedure described above.[4]
- Final Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines for clean lab glass or plastic.[4]
4. Spill Management
- Ventilation: Ensure adequate ventilation.[2]
- Containment: For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
- Cleanup: For solid residue, carefully sweep up and shovel the material into a suitable container for disposal.[2][3] Avoid generating dust.
- Decontamination: Clean the spill area thoroughly.
- Disposal: The contaminated cleanup materials should be managed as hazardous solid waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 4-Nitrophenyl octanoate.
Caption: Disposal workflow for 4-Nitrophenyl octanoate waste streams.
References
Essential Safety and Logistics for Handling 4-Nitrophenyl octanoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential guidance on the safe handling, use, and disposal of 4-Nitrophenyl octanoate, a chromogenic substrate commonly used in enzyme assays.
Personal Protective Equipment (PPE)
When handling 4-Nitrophenyl octanoate, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask (Type N95) | Recommended when handling the solid form to avoid inhalation of particles.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for 4-Nitrophenyl octanoate.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.30 g/mol [2] |
| Form | Liquid |
| Density | 1.095 g/mL at 20 °C[3] |
| Storage Temperature | 2-8°C[3] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of 4-Nitrophenyl octanoate and ensuring a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Wear protective gloves, protective clothing, and eye/face protection.[1][4]
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[1]
-
Do not ingest. If swallowed, rinse your mouth with water and seek medical attention.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store at the recommended temperature of 2-8°C to ensure stability.[3]
Disposal Plan
Dispose of 4-Nitrophenyl octanoate and its containers in accordance with local, regional, and national regulations. As a general guideline:
-
Solid Waste: Sweep up and shovel into suitable, labeled containers for disposal.[1]
-
Liquid Waste: Collect in a designated, labeled waste container. Do not dispose of down the drain.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocol: Lipase Activity Assay
4-Nitrophenyl octanoate is a common substrate for determining lipase activity. The hydrolysis of 4-Nitrophenyl octanoate by lipase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[5]
Materials:
-
4-Nitrophenyl octanoate
-
Buffer solution (e.g., 25mM NaPO₄, pH 7.0)[5]
-
Acetonitrile[5]
-
Lipase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a 20mM stock solution of 4-Nitrophenyl octanoate in acetonitrile.[5]
-
Reaction Mixture: In a microplate well, prepare the reaction mixture with the appropriate concentration of the substrate solution and buffer.[5] A typical total volume is 200 µL.[5]
-
Blank Preparation: Prepare a blank using the same reaction mixture but without the enzyme.[5]
-
Enzyme Addition: Add the lipase enzyme solution to the reaction mixture to initiate the reaction.[5]
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C).[5] Measure the absorbance at 405 nm at regular intervals.[5]
-
Data Analysis: The rate of the increase in absorbance is proportional to the lipase activity.
Workflow for Handling 4-Nitrophenyl octanoate
Caption: Workflow for the safe handling and disposal of 4-Nitrophenyl octanoate.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
